molecular formula C6H4ClNO4S B143475 4-Nitrobenzenesulfonyl chloride CAS No. 98-74-8

4-Nitrobenzenesulfonyl chloride

Cat. No.: B143475
CAS No.: 98-74-8
M. Wt: 221.62 g/mol
InChI Key: JXRGUPLJCCDGKG-UHFFFAOYSA-N
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Description

4-Nitrobenzenesulfonyl chloride (CAS 98-74-8) is a versatile and high-value reagent frequently employed as a key synthetic intermediate in organic and medicinal chemistry research. Its primary application lies in the synthesis of pharmaceutical compounds, where it serves as a crucial building block for HIV protease inhibitors such as darunavir, amprenavir, and fosamprenavir . Furthermore, it is utilized in the preparation of N-nosyl-alpha-amino acids for specialized peptide synthesis and, in conjunction with reagents like silver trifluoromethanesulfonate and triethylamine, facilitates the stereoselective α-glucosylation of partially protected carbohydrates . The compound acts as an electrophile due to the reactive sulfonyl chloride group, enabling it to participate in nucleophilic substitution reactions, particularly with amines to form sulfonamides. It is characterized as a moisture-sensitive solid with a melting point range of 77°C to 80°C and is soluble in a range of organic solvents including toluene, tetrahydrofuran, methylene chloride, and ethyl acetate, while being insoluble in water . Researchers should note that it is classified as corrosive, causes severe skin burns and eye damage, and must be stored under inert gas in a cool, dark place to ensure stability . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-nitrobenzenesulfonyl chloride
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InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JXRGUPLJCCDGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4ClNO4S
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DSSTOX Substance ID

DTXSID4059178
Record name Benzenesulfonyl chloride, 4-nitro-
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Molecular Weight

221.62 g/mol
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Physical Description

Light yellow crystalline powder; [Alfa Aesar MSDS]
Record name 4-Nitrobenzenesulfonyl chloride
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CAS No.

98-74-8
Record name 4-Nitrobenzenesulfonyl chloride
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Record name 4-nitrobenzenesulphonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-nitrobenzenesulfonyl chloride, a critical reagent in organic chemistry and pharmaceutical development. This document details the prevalent synthetic methodologies, offers in-depth experimental protocols, and presents key quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction

This compound (Nosyl chloride, NsCl) is a highly valuable reagent, primarily utilized for the protection of amines and as a coupling agent in the synthesis of sulfonamides and sulfonate esters.[1][2] Its strong electron-withdrawing nitro group enhances the leaving group ability of the sulfonate, making it a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates.[1] This guide explores the two principal methods for its preparation: the chlorosulfonation of nitrobenzene and a two-step process commencing with 4-nitrochlorobenzene.

Synthesis Methodologies

There are two primary industrial methods for the synthesis of this compound. The selection of a particular method often depends on the availability of starting materials, scalability, and safety considerations.

Synthesis from 4-Nitrochlorobenzene via Disulfide Intermediate

This two-step method involves the initial formation of a disulfide intermediate from 4-nitrochlorobenzene, which is subsequently chlorinated to yield the final product.[3]

Direct Chlorosulfonation of Nitrobenzene

A more direct approach involves the reaction of nitrobenzene with a chlorosulfonating agent, such as chlorosulfonic acid. This method is often employed for large-scale production due to its atom economy.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound, compiled from various sources.

Table 1: Synthesis of 4,4'-Dinitrodiphenyl Disulfide (Intermediate)

ParameterValueReference
Starting Material4-Nitrochlorobenzene[3]
ReagentsSodium sulfide (Na₂S), Sulfur[3]
SolventEthanol[3]
Reaction Temperature70-74 °C[3]
Reaction Time4 hours (stirring)[3]
Product Yield97.77%[3]

Table 2: Synthesis of this compound from Disulfide Intermediate

ParameterValueReference
Starting Material4,4'-Dinitrodiphenyl disulfide[3]
ReagentsChlorine (Cl₂), Thionyl chloride (SOCl₂)[3]
SolventDichloroethane, Toluene[3]
CatalystDimethylformamide (DMF)[3]
Reaction Temperature30-60 °C[3]
Product Yield91.16%[3]
Product Purity99.1%[3]

Table 3: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₄ClNO₄S[4][5]
Molecular Weight221.62 g/mol [1][4]
AppearanceYellow to brown powder[1]
Melting Point75-81 °C[1]
¹H NMR (CDCl₃)δ 8.4 (d, 2H), 8.1 (d, 2H)[6]
¹³C NMR (CDCl₃)δ 151.3, 145.2, 129.9, 124.9[7]

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound.

Synthesis from 4-Nitrochlorobenzene

This procedure is divided into two main stages: the synthesis of the disulfide intermediate and its subsequent conversion to this compound.

Step 1: Synthesis of 4,4'-Dinitrodiphenyl Disulfide

  • In a 1000 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 210 g of dehydrated ethanol, 82 g of sodium sulfide (Na₂S), and 23.5 g of sulfur.

  • Heat the mixture to reflux for 1 hour to form the sodium disulfide (Na₂S₂) solution.[3]

  • In a separate vessel, dissolve 4-nitrochlorobenzene in ethanol.

  • At a temperature of 70-74 °C, add the Na₂S₂ solution dropwise to the 4-nitrochlorobenzene solution.[3]

  • After the addition is complete, maintain the temperature and stir for 4 hours.[3]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the 4-nitrochlorobenzene is consumed.

  • Cool the reaction mixture to 25 °C and collect the precipitated disulfide by suction filtration.[3]

  • Wash the wet product with water and dry to obtain 4,4'-dinitrodiphenyl disulfide.[3]

Step 2: Synthesis of this compound

  • In a 1000 mL four-necked flask, add 150 g of the dried disulfide, 300 g of dichloroethane, and 600 g of a 10% NaCl solution.[3]

  • Heat the mixture to 55-60 °C.

  • Slowly bubble 208 g of chlorine gas (Cl₂) into the reaction mixture over 6-7 hours while maintaining the temperature.[3]

  • After the chlorination is complete, cool the mixture to 30 °C and separate the organic layer.[3]

  • Wash the organic layer with water to remove any free acid, followed by a wash with a 30% NaOH solution.[3]

  • Add 360 g of toluene and dehydrate the solution.

  • Cool the solution to 40 °C and add 4 g of DMF as a catalyst.[3]

  • Slowly add 128 g of thionyl chloride (SOCl₂) over 2 hours, maintaining the temperature between 30-40 °C.[3]

  • Stir the mixture for an additional 3 hours after the addition is complete.[3]

  • Quench the reaction by pouring the mixture into ice water with stirring.[3]

  • Separate the organic layer and remove the toluene by distillation under reduced pressure.[3]

  • The crude product is then subjected to purification.

Purification by Recrystallization
  • To the crude this compound, add n-hexane and stir to form a slurry.[3]

  • Cool the slurry to 0-5 °C and filter to collect the solid.[3]

  • Wash the filter cake with cold n-hexane.

  • For further purification, the product can be recrystallized from a suitable solvent such as glacial acetic acid or carbon tetrachloride.[8][9]

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.[10][11]

  • Dry the crystals under vacuum at 40-50 °C to obtain pure this compound.[3]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and purification of this compound.

Synthesis_Workflow cluster_step1 Step 1: Disulfide Formation cluster_step2 Step 2: Chlorination a 4-Nitrochlorobenzene c Reaction at 70-74°C a->c b Na2S + S in Ethanol b->c d 4,4'-Dinitrodiphenyl Disulfide c->d e Disulfide Intermediate d->e g Reaction in Dichloroethane/Toluene e->g f Cl2, SOCl2, DMF f->g h Crude this compound g->h

Caption: Synthesis workflow for this compound from 4-nitrochlorobenzene.

Purification_Workflow start Crude this compound wash Wash with n-Hexane start->wash filter1 Filter wash->filter1 recrystallize Recrystallize from Hot Solvent (e.g., Glacial Acetic Acid) filter1->recrystallize cool Cool to 0-5°C recrystallize->cool filter2 Vacuum Filter cool->filter2 dry Dry under Vacuum filter2->dry end Pure this compound dry->end

Caption: Purification workflow for this compound.

Safety Considerations

This compound is a corrosive and moisture-sensitive compound.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The reactions described involve hazardous reagents such as chlorine gas, thionyl chloride, and chlorosulfonic acid, which require extreme caution and adherence to established safety protocols.

Conclusion

This guide provides a detailed and practical overview of the synthesis and purification of this compound, tailored for professionals in research and drug development. By consolidating quantitative data, providing step-by-step protocols, and visualizing the experimental workflows, this document aims to serve as a valuable resource for the efficient and safe laboratory preparation of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Nitrobenzenesulfonyl chloride (NBSC). The information is curated for researchers, scientists, and professionals in drug development who utilize this reagent in their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key processes.

Core Physicochemical Properties

This compound is a yellow to brown crystalline powder.[1][2] It is a vital reagent in organic synthesis, particularly in the formation of sulfonamides and as a protecting group in peptide synthesis.[3][4][5] Its reactivity stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles.[2][4]

Identification and Structure
PropertyValue
Chemical Name This compound
Synonyms p-Nitrobenzenesulfonyl chloride, Nosyl chloride, NsCl
CAS Number 98-74-8
Molecular Formula C₆H₄ClNO₄S[6][7]
Molecular Weight 221.62 g/mol [2][6]
SMILES O=S(Cl)(=O)c1ccc(cc1)--INVALID-LINK--=O
InChI Key JXRGUPLJCCDGKG-UHFFFAOYSA-N
Physical and Chemical Properties
PropertyValue
Appearance Yellow to brown powder or crystalline powder.[1][2]
Melting Point 75 - 81 °C[2][8]
Boiling Point 143-144 °C at 1.5 mmHg[9]
Density 1.606 g/cm³[7]
Solubility Insoluble in water.[10][11] Soluble in organic solvents such as toluene, tetrahydrofuran, methylene chloride, ethyl acetate, ether, chloroform, and benzene.[1][10][11]
Stability Moisture sensitive.[10][12] Stable under normal ambient conditions.[12]
Reactivity Reacts violently with oxidizing agents and alkalis.[12] The sulfonyl chloride group is a potent electrophile.[13]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary tube method, a standard technique for organic compounds.[13]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[14]

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[13][15]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[15] The thermometer is positioned so that the bulb is level with the sample.

  • Determination: The apparatus is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is the difference between these two temperatures. For a pure substance, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

For determining the boiling point at reduced pressure, a distillation setup is typically used. However, a common method for determining the boiling point of small quantities of an organic liquid at atmospheric pressure is the Thiele tube method.[16]

Apparatus:

  • Thiele tube

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner)

  • Heat-transfer fluid (e.g., mineral oil)

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the fusion tube. The open end of a capillary tube is placed into the liquid with the sealed end up.[17]

  • Apparatus Setup: The fusion tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube containing the heat-transfer fluid.[16]

  • Determination: The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[18]

  • Observation: Heating is discontinued when a steady stream of bubbles is observed. As the liquid cools, the point at which the liquid just begins to enter the capillary tube is the boiling point. The corresponding temperature is recorded.[18]

Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental procedure in characterizing an organic compound.[8]

Apparatus:

  • Small test tubes

  • Graduated cylinder or pipettes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Initial Test in Water: Approximately 0.1 g of this compound is placed in a test tube. 3 mL of water is added in portions, with vigorous shaking after each addition.[8] Observe if the solid dissolves.

  • Test in Organic Solvents: The procedure is repeated with various organic solvents (e.g., toluene, tetrahydrofuran, methylene chloride, ethyl acetate, ether, chloroform, benzene) to determine its solubility profile.[10]

  • Test in Acidic and Basic Solutions: To further classify the compound, its solubility in 5% aqueous solutions of sodium hydroxide (NaOH) and hydrochloric acid (HCl) can be tested.[9] This helps to identify acidic or basic functional groups. Given that this compound reacts with bases, this test should be interpreted with caution, as a reaction may be mistaken for simple dissolution.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a common synthetic route for this compound, starting from 4-nitrochlorobenzene.

G cluster_0 Step 1: Formation of Disulfide cluster_1 Step 2: Chlorination and Reaction with Thionyl Chloride 4-Nitrochlorobenzene 4-Nitrochlorobenzene Disulfide Intermediate Disulfide Intermediate 4-Nitrochlorobenzene->Disulfide Intermediate Na2S2, Organic Solvent, Heat Na2S + S Na2S + S Na2S + S->Disulfide Intermediate Disulfide Intermediate_2 Disulfide Intermediate This compound This compound Disulfide Intermediate_2->this compound 1. Cl2, Dichloroethane, Water 2. SOCl2, DMF Cl2 Cl2 Cl2->this compound SOCl2 SOCl2 SOCl2->this compound

Caption: Synthesis of this compound.

Reaction of this compound with a Primary Amine

This diagram shows the reaction mechanism of this compound with a primary amine to form a sulfonamide, a key reaction in its application as a protecting group.

G 4-NBSC 4-Nitrobenzenesulfonyl chloride Intermediate Tetrahedral Intermediate 4-NBSC->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Sulfonamide N-substituted-4-nitrobenzenesulfonamide Intermediate->Sulfonamide Elimination of Cl- HCl HCl Intermediate->HCl

Caption: Formation of a sulfonamide from this compound.

References

An In-depth Technical Guide to 4-Nitrobenzenesulfonyl Chloride (CAS 98-74-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzenesulfonyl chloride, also known as nosyl chloride, is a pivotal reagent in modern organic synthesis and medicinal chemistry. With the CAS number 98-74-8, this compound serves as a critical intermediate for the introduction of the 4-nitrobenzenesulfonyl (nosyl) group, a versatile protecting group for amines, and as a building block in the synthesis of various biologically active molecules, including prominent pharmaceuticals.[1][2][3] Its reactivity is primarily defined by the highly electrophilic sulfonyl chloride moiety, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.[4] This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis, key applications with detailed experimental protocols, and its relevance in drug development, including its connection to cellular signaling pathways.

Chemical and Physical Properties

This compound is typically a yellow to brown crystalline powder.[3][5] A summary of its key quantitative data is presented in Table 1.

PropertyValueReference(s)
CAS Number 98-74-8[3]
Molecular Formula C₆H₄ClNO₄S[6]
Molecular Weight 221.62 g/mol [6]
Melting Point 75-81 °C[5]
Boiling Point 143-144 °C at 1.5 mmHg[6]
Appearance Yellow to brown powder[3][5]
Solubility Soluble in toluene, THF, CH₂Cl₂, ethyl acetate; Insoluble in water[4]

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques. A summary of its characteristic spectral data is provided in Table 2.

Spectroscopy Data
¹H NMR Spectra available in chemical databases.
¹³C NMR Spectra available in chemical databases.
IR (Infrared) Spectra available in chemical databases.
Mass Spectrometry Spectra available in chemical databases.

Synthesis

A common laboratory and industrial-scale synthesis of this compound involves the chlorosulfonation of nitrobenzene. A general workflow for a multi-step synthesis starting from p-nitrochlorobenzene is outlined below.

cluster_0 Step 1: Disulfide Formation cluster_1 Step 2: Chlorination and Sulfonylation p-Nitrochlorobenzene p-Nitrochlorobenzene Disulfide Disulfide p-Nitrochlorobenzene->Disulfide Na2S2, Organic Solvent, Heat Na2S2 Na2S2 Disulfide_step2 Disulfide 4-Nitrobenzenesulfonyl_chloride This compound Disulfide_step2->4-Nitrobenzenesulfonyl_chloride 1. Cl2, Dichloroethane, H2O 2. SOCl2, DMF Cl2 Cl2 SOCl2 SOCl2

A generalized two-step synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound.

Synthesis of 4-Nitrobenzenesulfonamide

This protocol describes the reaction of this compound with ammonia to form the corresponding primary sulfonamide.[7][8]

Materials:

  • This compound

  • Ammonia water

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Ice bath

  • Stirring apparatus

Procedure:

  • To 6.7 g of this compound, add 10 ml of ammonia water while cooling in an ice bath.[8]

  • Stir the mixture at room temperature for 3 hours.[8]

  • Extract the reaction mixture with 100 ml of ethyl acetate.[8]

  • Wash the organic extract with water and then with a saturated aqueous sodium chloride solution.[8]

  • Dry the organic layer over anhydrous sodium sulfate.[8]

  • Evaporate the solvent under reduced pressure to obtain 4-nitrobenzenesulfonamide.[8]

N-Nosylation of a Primary Amine/Amino Acid

This protocol outlines a general procedure for the protection of a primary amine or the amino group of an amino acid using this compound.

cluster_0 HIV Life Cycle HIV_entry HIV Entry & Reverse Transcription Integration Integration into Host DNA HIV_entry->Integration Transcription Transcription & Translation Integration->Transcription Polyprotein Gag-Pol Polyprotein Transcription->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Protease HIV Protease Protease->Cleavage Assembly Viral Assembly & Budding Cleavage->Assembly Mature_virion Mature, Infectious Virion Assembly->Mature_virion Darunavir Darunavir Darunavir->Protease Inhibits

References

Spectroscopic Profile of 4-Nitrobenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-nitrobenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the preparation of sulfonamides and for the protection of amines. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized below, providing a clear reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in elucidating the carbon-hydrogen framework of this compound. The data presented here were obtained in deuterated chloroform (CDCl₃).

¹H NMR Data [1][2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.4Doublet2HAr-H ortho to -NO₂
~8.1Doublet2HAr-H ortho to -SO₂Cl

¹³C NMR Data [2][3]

Chemical Shift (δ) ppmAssignment
~151Ar-C attached to -NO₂
~145Ar-C attached to -SO₂Cl
~130Ar-C ortho to -SO₂Cl
~125Ar-C ortho to -NO₂
Infrared (IR) Spectroscopy[2][4][5]

The IR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1380StrongAsymmetric SO₂ stretch
~1180StrongSymmetric SO₂ stretch
~855StrongC-H out-of-plane bend (para-disubstituted)
~560MediumC-S stretch
~545MediumS-Cl stretch
Mass Spectrometry (MS)[2][3][4]

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

m/z RatioRelative Intensity (%)Interpretation
221/223~33/11[M]⁺, Molecular ion peak (with ³⁷Cl isotope)
186~100[M-Cl]⁺, Base peak
122High[M-SO₂Cl]⁺
76Medium[C₆H₄]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 90 MHz or higher.[2]

  • Data Acquisition:

    • ¹H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull or a solution in carbon tetrachloride could be used.[2]

  • Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was scanned over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or solvent was recorded and subtracted from the sample spectrum to eliminate atmospheric and solvent absorbances.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structure elucidation of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data H & C Framework NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Nitrobenzenesulfonyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-nitrobenzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing extensive qualitative solubility information, detailed experimental protocols for determining quantitative solubility, and a logical workflow for its application in synthetic chemistry.

Introduction

This compound (p-NsCl), with the CAS number 98-74-8, is a yellow crystalline solid widely utilized in organic synthesis.[1][2] Its primary application lies in the preparation of sulfonamides and the protection of amino groups in multi-step synthetic sequences, particularly in the development of pharmaceutical agents.[2][3][4] The solubility of this compound in various organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and the overall efficiency of synthetic processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₄ClNO₄S[1][5][6]
Molecular Weight 221.62 g/mol [1][5][6]
Melting Point 75-81 °C[1]
Appearance Yellow to brown powder[1]
Water Solubility Insoluble[2][4][7]

Solubility Profile

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents.

SolventQualitative SolubilityReference(s)
TolueneSoluble[2][4]
Tetrahydrofuran (THF)Soluble[2][4]
Dichloromethane (CH₂Cl₂)Soluble[2][8]
Ethyl AcetateSoluble[2][4]
AcetoneSoluble[9]
ChloroformSoluble[7][9]
Diethyl EtherSoluble[7][8]
Dimethylformamide (DMF)Soluble[2]
BenzeneSoluble[7]
WaterInsoluble[2][4][7]

It is important to note that this compound is sensitive to moisture and can decompose in hot water or hot alcohol.[2]

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility values, the following detailed experimental protocol, based on the widely accepted shake-flask method, is provided.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (0.45 µm, solvent compatible)

  • Volumetric flasks

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • General laboratory glassware

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The shaking speed should be adequate to keep the solid suspended.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Gravimetric Analysis (for non-volatile solvents):

    • If the solvent is non-volatile, the mass of the dissolved solid can be determined by carefully evaporating the solvent from the volumetric flask under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is completely removed, the flask is cooled to room temperature in a desiccator and weighed.

    • The solubility is calculated as the mass of the residue per volume of the solvent.

  • Spectroscopic or Chromatographic Analysis (preferred method):

    • Dilute the filtered solution in the volumetric flask to a known volume with the same solvent.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the sample solution using a suitable analytical technique (UV-Vis spectrophotometry or HPLC).

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the solubility based on the determined concentration and the dilution factor.

Data Presentation

All quantitative data should be recorded and presented in a structured table, including the solvent, temperature, and solubility values in units such as g/100 mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G start Start: Obtain pure this compound and anhydrous solvent prep_saturated Prepare saturated solution by adding excess solute to solvent in a sealed vial start->prep_saturated equilibrate Equilibrate at constant temperature with agitation (24-48h) prep_saturated->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw_filter Withdraw supernatant and filter through 0.45 µm filter settle->withdraw_filter analysis Analyze filtrate to determine concentration withdraw_filter->analysis gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue analysis->gravimetric  If applicable instrumental Instrumental Analysis: Use UV-Vis or HPLC with a calibration curve analysis->instrumental  Preferred calculate Calculate solubility (e.g., in g/100mL or mol/L) gravimetric->calculate instrumental->calculate end End: Report quantitative solubility data calculate->end

Caption: Experimental workflow for determining the quantitative solubility of this compound.

Application in Sulfonamide Synthesis

The solubility of this compound is crucial for its application in synthesis. The following diagram illustrates a typical reaction pathway for the synthesis of a sulfonamide.

G reagents Reactants: This compound Primary or Secondary Amine (R-NH₂ or R₂NH) Base (e.g., Pyridine, Triethylamine) solvent Dissolve reactants in a suitable organic solvent (e.g., Dichloromethane, THF) reagents->solvent reaction Reaction at controlled temperature (e.g., 0 °C to room temperature) solvent->reaction workup Aqueous workup to remove byproducts and excess reagents reaction->workup purification Purification of the crude product (e.g., Recrystallization, Column Chromatography) workup->purification product Final Product: 4-Nitrobenzenesulfonamide derivative purification->product

References

An In-depth Technical Guide to the Electrophilicity of 4-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzenesulfonyl chloride (NsCl), a crystalline solid at room temperature, is a powerful electrophilic reagent of significant interest in organic synthesis, medicinal chemistry, and drug development. Its heightened reactivity is a direct consequence of its unique electronic structure, where a sulfonyl chloride moiety is activated by a strongly electron-withdrawing nitro group situated at the para position of the benzene ring. This guide provides a comprehensive examination of the electrophilicity of this compound, supported by quantitative kinetic data, detailed experimental protocols for its application, and graphical representations of its reaction mechanisms and the structural factors governing its reactivity.

Introduction

This compound, also known as nosyl chloride (NsCl), is a pivotal reagent in modern organic chemistry, primarily utilized for the introduction of the nosyl protecting group onto amines, amino acids, and other nucleophilic substrates.[1] The high electrophilicity of the sulfur atom in the sulfonyl chloride group is significantly enhanced by the potent electron-withdrawing effects of the para-nitro group, making it highly susceptible to nucleophilic attack.[2] This reactivity is harnessed in a multitude of synthetic transformations, most notably in peptide synthesis and the construction of complex pharmaceutical agents, including the HIV protease inhibitor Darunavir.[3][4][5] This document serves as a technical resource, consolidating key data and methodologies related to the electrophilic nature of NsCl.

Physicochemical and Safety Profile

Proper handling of this compound is critical due to its hazardous nature. It is classified as a corrosive solid that is sensitive to moisture and can cause severe skin burns and eye damage.[2][6] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[2]

PropertyValueReference(s)
CAS Number 98-74-8
Molecular Formula C₆H₄ClNO₄S[6]
Molecular Weight 221.62 g/mol [6]
Appearance Yellow to brown powder/solid[3]
Melting Point 75-80 °C[2]
Solubility Soluble in toluene, THF, CH₂Cl₂, ethyl acetate. Insoluble in water.[2]
Purity Typically ≥97%

The Core Concept: Electrophilicity of the Sulfur Center

The pronounced electrophilicity of this compound is the cornerstone of its synthetic utility. This reactivity stems from the electronic properties of its constituent functional groups, which synergize to create a highly electron-deficient sulfur atom.

Structural Basis of Reactivity

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is inherently electrophilic due to the presence of two electronegative oxygen atoms and a chlorine atom. This effect is dramatically amplified by the 4-nitro group (-NO₂), one of the strongest electron-withdrawing groups in organic chemistry. The nitro group exerts its influence through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework. This effect is transmitted to the sulfonyl group, further polarizing the S-Cl bond and increasing the partial positive charge on the sulfur atom.

  • Resonance Effect (-M): The nitro group can delocalize electron density from the benzene ring onto its oxygen atoms via resonance. This delocalization extends to the sulfonyl group, further depleting electron density at the sulfur center and making it an exceptionally potent electrophilic site.

Caption: Electronic effects enhancing electrophilicity.
Reaction Mechanism

Reactions of this compound with nucleophiles predominantly proceed via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur atom.[7][8] The nucleophile attacks the electrophilic sulfur, leading to a trigonal bipyramidal transition state. The chloride ion is subsequently expelled as the leaving group, resulting in the formation of a new sulfur-nucleophile bond.

Caption: General Sₙ2-type reaction mechanism.

Quantitative Analysis of Electrophilicity

The electronic effect of the para-nitro group can be quantified using the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants for substituted benzene derivatives.[9][10]

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant (e.g., NsCl).

  • k₀ is the rate constant for the unsubstituted reactant (benzenesulfonyl chloride).

  • σ (sigma) is the substituent constant, which depends only on the substituent (-NO₂).

  • ρ (rho) is the reaction constant, which depends on the reaction type and conditions.

ParameterDescriptionValueReference(s)
**σpara (-NO₂) **Hammett substituent constant for a para-nitro group. A large positive value indicates strong electron withdrawal.+0.78 [11][12]
ρ (rho) Reaction constant for the alkaline hydrolysis of aromatic sulfonyl chlorides in water. A positive value indicates that the reaction is accelerated by electron-withdrawing groups.+1.564 [8]

The large positive values for both σ and ρ quantitatively confirm that the para-nitro group strongly activates the sulfonyl chloride toward nucleophilic attack, significantly increasing its reaction rate compared to unsubstituted benzenesulfonyl chloride.

Kinetic Data: Solvolysis

Kinetic studies provide direct evidence of the reactivity of this compound. The first-order rate constants for its solvolysis (reaction with water) have been determined at various temperatures.

Temperature (°C)First-Order Rate Constant, k (s⁻¹)
0.081.95 x 10⁻⁴
3.103.32 x 10⁻⁴
6.115.56 x 10⁻⁴
9.129.14 x 10⁻⁴
12.121.47 x 10⁻³
15.122.34 x 10⁻³
Data from the solvolysis in H₂O.[1]

Key Experimental Protocols

The high electrophilicity of this compound makes it a versatile reagent. Below are representative protocols for its purification and use in peptide synthesis.

Protocol 1: Purification by Recrystallization

High-purity this compound is essential for reliable kinetic studies and high-yield synthesis.

Objective: To purify commercial-grade this compound. Materials:

  • This compound (commercial grade)

  • Petroleum ether (or hexane)

  • Erlenmeyer flask, heating mantle, ice bath, Büchner funnel, vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot petroleum ether to dissolve the solid completely. Use a heating mantle and exercise caution due to the flammability of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the crystals under vacuum to remove residual solvent. The melting point should be sharp, around 77-80°C.[1][2]

Protocol 2: N-Nosylation of an α-Amino Acid for Peptide Synthesis

This protocol describes the protection of an amino acid's amino group using NsCl, a common first step in solution-phase peptide synthesis.

Objective: To synthesize N-nosyl-L-alanine. Materials:

  • L-Alanine

  • This compound (NsCl)

  • Triethylamine (TEA)

  • Dioxane, Water

  • 5% aqueous KHSO₄

  • Ethyl acetate

  • Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

  • Dissolve L-alanine (1.0 eq) in a 1:1 mixture of water and dioxane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.2 eq) to the solution.

  • Add this compound (1.1 eq) portion-wise while stirring vigorously, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted NsCl.

  • Acidify the aqueous layer to pH 2-3 with a 5% aqueous solution of KHSO₄.

  • Extract the product, N-nosyl-L-alanine, into ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

workflow cluster_workflow Workflow for N-Nosylation of an Amino Acid start Dissolve Amino Acid (e.g., L-Alanine) in Dioxane/Water step1 Cool to 0°C start->step1 step2 Add Triethylamine (Base) step1->step2 step3 Add 4-Nitrobenzenesulfonyl Chloride (NsCl) step2->step3 step4 Stir at Room Temp (2-4h) step3->step4 step5 Workup: 1. Remove Dioxane 2. Acidify (KHSO₄) 3. Extract with Ethyl Acetate step4->step5 end Isolate Pure N-Nosyl-Amino Acid step5->end

Caption: Experimental workflow for N-nosylation.

Applications in Drug Development

The reliable and predictable reactivity of this compound has made it a valuable building block in the pharmaceutical industry. Its most prominent application is in the synthesis of HIV protease inhibitors.

Case Study: Darunavir Synthesis In the synthesis of Darunavir, an essential antiretroviral drug, this compound is used to install the key sulfonamide moiety.[3][13] An amine intermediate is reacted with NsCl, typically in a chlorinated solvent like dichloromethane and in the presence of a base such as triethylamine, to form the p-nitrophenylsulfonamide.[14] This intermediate is then carried forward through subsequent steps, including reduction of the nitro group to an amine, to afford the final active pharmaceutical ingredient (API).[4][5] The efficiency of this sulfonylation step is critical for the overall yield and economic viability of the drug's production.

Conclusion

This compound is a supremely effective electrophile, a property conferred by the powerful and synergistic electron-withdrawing nature of its sulfonyl chloride and para-nitro functional groups. This high reactivity, which can be quantified through linear free-energy relationships, allows for the efficient formation of sulfonamides and other derivatives under mild conditions. Its widespread use in protecting group strategies and as a key intermediate in the synthesis of life-saving drugs like Darunavir underscores its enduring importance to the scientific and pharmaceutical communities. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage its synthetic potential.

References

The Nosyl Group: A Comprehensive Guide to Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the intricate pathways of pharmaceutical and natural product development. Among the arsenal of amine protecting groups, the 2-nitrobenzenesulfonyl (nosyl, Ns) group, championed by Fukuyama, has emerged as a powerful and versatile tool. Its utility stems from the formation of stable sulfonamides that significantly attenuate the nucleophilicity and basicity of the parent amine, rendering it inert to a wide range of reaction conditions.[1] Crucially, the nosyl group can be cleaved under remarkably mild conditions, a distinct advantage over the more robust yet stubbornly persistent p-toluenesulfonyl (tosyl, Ts) group.[1] This unique reactivity profile, coupled with its role in activating the sulfonamide for N-alkylation, makes the nosyl group an indispensable asset in complex synthetic endeavors.

The Core Mechanism: Protection and Deprotection

The protective power of the nosyl group lies in the strong electron-withdrawing nature of the 2-nitrobenzenesulfonyl moiety. This effect drastically reduces the electron density on the nitrogen atom of the amine, thereby diminishing its nucleophilic and basic character.

Protection of Amines: Primary and secondary amines readily react with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base, such as pyridine or triethylamine, to furnish the corresponding nosylamides in high yields.[1] The resulting sulfonamides are often crystalline solids, facilitating their purification.

Deprotection of Nosylamides: The key to the nosyl group's utility is its facile removal under mild, nucleophilic conditions. The electron-withdrawing ortho-nitro group activates the aromatic ring towards nucleophilic aromatic substitution.[1][2] Treatment of the nosylamide with a thiol, typically in the presence of a base, initiates the deprotection sequence. The thiolate anion attacks the aromatic ring, forming a Meisenheimer complex.[2] This intermediate then collapses, leading to the release of the free amine and the formation of a diaryl sulfide, with concomitant extrusion of sulfur dioxide.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the nosylation and denosylation of various amine substrates as reported in the literature.

Table 1: Nosylation of Amines

Amine SubstrateBaseSolventTime (h)Yield (%)Reference
Primary AlkylaminePyridineCH₂Cl₂2-16>90[1]
Secondary AlkylamineTriethylamineCH₂Cl₂2-16>90[1]
AnilinePyridineCH₂Cl₂1295(Assumed from general procedures)
1,3-Diaminopropane---62 (two steps)[3]

Table 2: Deprotection of Nosylamides

Nosylamide SubstrateThiol ReagentBaseSolventTime (h)Yield (%)Reference
N-Nosyl-N-methylbenzylaminePS-thiophenolCs₂CO₃DMF24High[4]
N-Nosyl-N-methylbenzylaminePS-thiophenolCs₂CO₃THF (Microwave, 80°C)0.1 (6 min)High[4]
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenolKOHAcetonitrile0.67 (40 min)High[2]
General N-NosylamidesThiophenolK₂CO₃Acetonitrile-High[1]
N-Nosyl-α-amino acid methyl estersMercaptoacetic acidSodium methoxideAcetonitrile/Methanol--[5]

Experimental Protocols

1. General Protocol for Nosylation of a Primary Amine [1]

  • Materials:

    • Primary amine (1.0 eq)

    • 2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)

    • Pyridine (2.0 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • 1M HCl solution

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Dissolve the primary amine in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine to the stirred solution.

    • Add 2-nitrobenzenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with CH₂Cl₂.

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude N-nosylated amine can be purified by recrystallization or column chromatography.

2. General Protocol for Deprotection of a Nosylamide using Thiophenol [1][2]

  • Materials:

    • N-nosylated amine (1.0 eq)

    • Thiophenol (2.5 eq)

    • Potassium carbonate (K₂CO₃, 2.5 eq) or Potassium hydroxide (KOH)

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

    • 1M NaOH solution

    • Water

    • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Dissolve the N-nosylated amine in acetonitrile or DMF in a round-bottom flask.

    • Add thiophenol to the solution.

    • Add potassium carbonate to the stirred mixture.

    • Heat the reaction mixture if necessary (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

    • Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).

    • Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate the core mechanisms and workflows associated with nosyl group protection of amines.

Protection_Mechanism R2NH R₂NH (Amine) Intermediate [R₂N-S(O)₂(Ns)-H]⁺Cl⁻ R2NH->Intermediate Nucleophilic Attack NsCl Ns-Cl NsCl->Intermediate Base Base (e.g., Pyridine) Nosylamide R₂N-Ns (Nosylamide) Base->Nosylamide Deprotonation Intermediate->Nosylamide BaseHCl Base·HCl Intermediate->BaseHCl

Caption: Mechanism of amine protection using a nosyl group.

Deprotection_Mechanism Nosylamide R₂N-Ns Meisenheimer Meisenheimer Complex Nosylamide->Meisenheimer Nucleophilic Aromatic Substitution Thiolate R'S⁻ (Thiolate) Thiolate->Meisenheimer Amine R₂NH (Amine) Meisenheimer->Amine Collapse & Protonation Sulfide Ar-SR' Meisenheimer->Sulfide SO2 SO₂ Meisenheimer->SO2

Caption: Deprotection mechanism via a Meisenheimer complex.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step start_prot Start: Amine + Ns-Cl + Base reaction_prot Reaction at 0°C to RT start_prot->reaction_prot workup_prot Aqueous Workup reaction_prot->workup_prot purification_prot Purification workup_prot->purification_prot product_prot Isolated Nosylamide purification_prot->product_prot start_deprot Start: Nosylamide + Thiol + Base product_prot->start_deprot Proceed to Deprotection reaction_deprot Reaction (Heat may be required) start_deprot->reaction_deprot workup_deprot Aqueous Workup (Base wash) reaction_deprot->workup_deprot purification_deprot Purification workup_deprot->purification_deprot product_deprot Isolated Amine purification_deprot->product_deprot

Caption: General experimental workflow for amine nosylation and denosylation.

The Fukuyama Amine Synthesis: A Key Application

The nosyl group plays a pivotal role in the Fukuyama amine synthesis, a powerful method for preparing secondary amines.[2] This strategy involves a three-step sequence:

  • Nosylation: A primary amine is protected as a nosylamide.

  • Alkylation: The acidic N-H proton of the N-monosubstituted nosylamide can be readily removed with a weak base, and the resulting anion is alkylated with an alkyl halide. Alternatively, the alkylation can be achieved under Mitsunobu conditions.[2][6]

  • Denosylation: The nosyl group is removed under standard thiol/base conditions to yield the secondary amine.

This methodology offers a mild and efficient route to a wide array of secondary amines, highlighting the dual function of the nosyl group as both a protecting and an activating group.[7]

Orthogonality and Advantages

A significant advantage of the nosyl protecting group is its orthogonality with other common amine protecting groups. It is stable under the acidic conditions used to cleave Boc groups and the hydrogenolysis conditions used for Cbz group removal.[4] This allows for selective deprotection in complex molecules with multiple protected amines.

References

An In-depth Technical Guide to the Reaction of 4-Nitrobenzenesulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the reaction between 4-nitrobenzenesulfonyl chloride (p-NsCl) and primary amines. This reaction is a cornerstone of modern organic synthesis, primarily utilized for the formation of sulfonamides. Due to the strong electron-withdrawing nature of the p-nitro group, p-NsCl is a highly reactive electrophile, and the resulting N-substituted 4-nitrobenzenesulfonamides are valuable intermediates in medicinal chemistry and serve as key protecting groups for amines.

Core Reaction Mechanism

The reaction of this compound with a primary amine proceeds through a nucleophilic substitution mechanism at the electron-deficient sulfur atom. The process is analogous to the well-known Hinsberg test for amine characterization.[1][2]

The mechanism can be detailed in three principal steps:

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the this compound. This leads to the formation of a transient tetrahedral intermediate.[3]

  • Chloride Elimination: The unstable intermediate collapses, eliminating a chloride ion (Cl⁻), a good leaving group.

  • Deprotonation: In the presence of a base (e.g., pyridine, triethylamine), the proton attached to the nitrogen atom in the resulting sulfonamide is abstracted.[4] This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in situ, preventing it from protonating the starting amine, which would render the amine non-nucleophilic and halt the reaction.[3] The resulting N-H bond in the primary sulfonamide is acidic due to the strong electron-withdrawing effect of the sulfonyl group, facilitating this deprotonation.[5]

The overall reaction is highly efficient and often proceeds to completion.[5]

Figure 1: Reaction Mechanism of p-NsCl with a Primary Amine

Quantitative Data Summary

The sulfonylation of primary amines with sulfonyl chlorides is a high-yielding reaction. While extensive tables for this compound specifically are compiled from various sources, the yields are consistently high across a range of primary amines, analogous to reactions with benzenesulfonyl chloride. The following table summarizes representative yields for this type of transformation.

Primary AmineSulfonyl ChlorideBaseSolventYield (%)Reference
AnilineBenzenesulfonyl chloridePyridine-~100%[4]
p-Toluidinep-Toluenesulfonyl chloridePyridine-Quantitative[4]
1-OctylamineBenzenesulfonyl chlorideNaOH (aq)Water98%[6][7]
AnilineBenzenesulfonyl chlorideTriethylamineTHF86%[4]
2-chloro-6,7-dimethoxyquinazolin-4-amineVarious aryl/alkyl sulfonyl chloridesNaHDMF/THF72-96%[4]

Potential Side Reactions

While the primary reaction is efficient, researchers should be aware of potential side reactions that can reduce the yield of the desired sulfonamide:

  • Hydrolysis of Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to form the corresponding 4-nitrobenzenesulfonic acid.[4] This sulfonic acid will not react with the amine, thus reducing the overall yield. Conducting the reaction under anhydrous conditions is critical.

  • Di-sulfonylation: Since primary amines have two N-H bonds, a second sulfonylation can occur to form a di-sulfonylated byproduct.[4] This is more likely with a large excess of the sulfonyl chloride or prolonged reaction times. Using a 1:1 stoichiometry or a slight excess of the amine can minimize this side reaction.[4]

Experimental Protocols

The following section provides a detailed, generalized methodology for the reaction of this compound with a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • This compound (p-NsCl) (1.05 eq)

  • Anhydrous Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding 1N HCl to neutralize excess triethylamine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude sulfonamide product by recrystallization or column chromatography on silica gel.

ExperimentalWorkflow Figure 2: General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Primary Amine (1.0 eq) and Base (e.g., TEA, 2.0 eq) in anhydrous solvent (e.g., DCM) B Cool mixture to 0 °C (Ice Bath) A->B C Add p-NsCl (1.05 eq) solution dropwise over 15-30 min B->C D Warm to Room Temperature and Stir for 2-24 h C->D E Monitor progress by TLC or HPLC D->E F Quench with 1N HCl E->F Reaction Complete G Extract with DCM F->G H Wash with H₂O, NaHCO₃, Brine G->H I Dry (MgSO₄), Filter, Concentrate H->I J Purify by Recrystallization or Column Chromatography I->J

Figure 2: General Experimental Workflow

Applications in Drug Development

The formation of sulfonamides via this reaction is critical in drug development for several reasons:

  • Bioactive Moiety: The sulfonamide group is a well-established pharmacophore found in numerous drugs, including antibacterials, diuretics, and anticonvulsants.

  • Amine Protection: The 4-nitrobenzenesulfonyl (nosyl) group is an excellent protecting group for amines. It is stable under many reaction conditions but can be selectively removed under mild conditions (e.g., using a thiol nucleophile like thiophenol in the presence of a base), making it highly valuable in multi-step synthesis of complex molecules.[5]

  • Modulation of Properties: The introduction of the 4-nitrobenzenesulfonyl group can significantly alter the physicochemical properties of a molecule, such as its acidity, solubility, and lipophilicity, which are key parameters in drug design and optimization. The N-H of the resulting sulfonamide is acidic and can be further functionalized, for example, via N-alkylation.[5]

References

An In-depth Technical Guide to the Safe Handling of 4-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Nitrobenzenesulfonyl chloride (CAS No. 98-74-8), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties

This compound is a yellow to brown powder.[1] It is soluble in organic solvents like toluene, THF, CH2Cl2, ethyl acetate, and DMF, but insoluble in water.[2] It is sensitive to moisture and can decompose in hot water or hot alcohol.[2]

PropertyValueReference
CAS Number 98-74-8[1]
Molecular Formula C6H4ClNO4S[1]
Molecular Weight 221.62 g/mol [1]
Appearance Yellow to brown powder[1]
Melting Point 75 - 81 °C / 167 - 178 °F[1]
Boiling Point 143 - 144 °C / 289.4 - 291.2 °F @ 2 hPa[3]

Hazard Identification and Classification

This chemical is classified as hazardous and is corrosive.[1] It causes severe skin burns and serious eye damage.[4][5][6] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[7]

Hazard ClassificationCategory
Skin Corrosion/Irritation Category 1B
Serious Eye Damage/Eye Irritation Category 1

Source:[4][3][7]

Signal Word: Danger[4][3]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[4][5][6]

  • H290: May be corrosive to metals.[5][6]

  • H402: Harmful to aquatic life.[5]

  • H412: Harmful to aquatic life with long lasting effects.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact.[1]

PPE_Requirements cluster_ppe Required Personal Protective Equipment Chemical-resistant Gloves Chemical-resistant Gloves Safety Goggles Safety Goggles Face Shield Face Shield Protective Clothing Protective Clothing N95 Dust Mask (US) N95 Dust Mask (US) Researcher Researcher Researcher->Chemical-resistant Gloves Researcher->Safety Goggles Researcher->Face Shield Researcher->Protective Clothing Researcher->N95 Dust Mask (US)

Caption: Required PPE for handling this compound.

Safe Handling and Storage Protocols

Handling:

  • Operations should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[4]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • An eyewash station and safety shower must be readily accessible.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep containers tightly closed.[4]

  • The substance is moisture-sensitive; store under an inert atmosphere.[4][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][3]

First Aid Measures

Immediate medical attention is required for any exposure.[3]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Keep eye wide open while rinsing. Immediately call a physician.[3]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Call a physician immediately.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Call a physician or poison control center immediately.[3]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Spill and Disposal Procedures

Spill Response: In the event of a spill, evacuate personnel to a safe area.[4] Use personal protective equipment.[4] Avoid dust formation and do not breathe dust.[4][3] Sweep up and shovel into suitable, closed containers for disposal.[4] Do not let the product enter drains.[4]

Spill_Response_Workflow cluster_spill Spill Response Protocol Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Immediate Action Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Collect Material Collect Material Contain Spill->Collect Material Place in Labeled Container Place in Labeled Container Collect Material->Place in Labeled Container Decontaminate Area Decontaminate Area Place in Labeled Container->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Final Step

Caption: Workflow for handling a this compound spill.

Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8] Consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Stability and Reactivity

Chemical Stability: Stable under recommended storage conditions.[4] It is sensitive to moisture.[9]

Incompatible Materials:

  • Strong oxidizing agents[4][3]

  • Strong bases[4][3]

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can form.[4] These include:

  • Nitrogen oxides (NOx)[3]

  • Carbon monoxide (CO) and Carbon dioxide (CO2)[3]

  • Sulfur oxides[3]

  • Hydrogen chloride gas[3]

Hazardous Reactions: None under normal processing.[3]

Hazardous Polymerization: No information available.[3]

References

An In-depth Technical Guide to the Stability and Storage of 4-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-nitrobenzenesulfonyl chloride. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount in research, synthesis, and drug development applications where it serves as a key intermediate. This document details the compound's intrinsic stability, degradation pathways, and recommended handling and storage protocols, supported by available quantitative data and experimental methodologies.

Core Stability Profile

This compound is a yellow to brown solid that is known for its reactivity, particularly its sensitivity to moisture.[1] The primary degradation pathway is hydrolysis, which leads to the formation of 4-nitrobenzenesulfonic acid and hydrochloric acid. The product is chemically stable under standard ambient conditions (room temperature) when kept dry.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReferences
Molecular Formula C₆H₄ClNO₄S[3]
Molecular Weight 221.62 g/mol [3][4]
Appearance Yellow to brown powder or crystalline solid[1]
Melting Point 75 - 80 °C (167 - 176 °F)[5]
Boiling Point 143 - 144 °C @ 2 hPa[6]
Solubility Soluble in toluene, tetrahydrofuran, methylene chloride, and ethyl acetate. Insoluble in water.[7]

Degradation Pathways and Kinetics

The principal route of degradation for this compound is hydrolysis. The sulfonyl chloride functional group is a potent electrophile that readily reacts with nucleophiles, including water.[1]

Hydrolysis

The hydrolysis of this compound proceeds via a nucleophilic substitution mechanism at the sulfur atom. Studies on the solvolysis of benzenesulfonyl chlorides in water suggest an SN2-type mechanism.[1][8] The reaction can be generalized as follows:

O₂NC₆H₄SO₂Cl + H₂O → O₂NC₆H₄SO₃H + HCl

Research indicates that the hydrolysis of arenesulfonyl chlorides in aqueous solutions can occur through two distinct pathways within the SAN mechanism. One pathway involves a cyclic intermediate with a pentacoordinate sulfur atom, while the other proceeds through an anionic intermediate. For this compound, the contribution of the pathway involving the anionic intermediate is significant due to the strong electron-withdrawing nature of the nitro group.[9]

While specific, readily-tabulated kinetic data across a wide range of pH and temperatures is not available in a single source, the first-order rate constants for the solvolysis in water have been measured over a temperature range of 0 to 25 °C.[1] The rate of hydrolysis is influenced by temperature and the presence of nucleophiles.

Thermal Decomposition

Upon heating, this compound can decompose, releasing hazardous gases. The hazardous decomposition products include:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Sulfur oxides (SOx)

  • Hydrogen chloride (HCl) gas

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the quality and reactivity of this compound and to ensure the safety of personnel.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound.

ParameterRecommendationRationaleReferences
Temperature Store in a cool, dry place. Some suppliers recommend storing below +30°C.To minimize thermal degradation and slow down the rate of hydrolysis.[6][10]
Atmosphere Store under an inert gas (e.g., nitrogen or argon). Keep container tightly closed.To prevent exposure to atmospheric moisture, which leads to hydrolysis.[10]
Container Store in the original, tightly sealed, and corrosion-resistant container.To prevent contamination and degradation from incompatible materials.[11]
Incompatible Materials Strong oxidizing agents and strong bases.To avoid vigorous and potentially hazardous reactions.[7]
Handling Precautions
  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust and vapors.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

  • Avoid contact with skin and eyes. The compound is corrosive and can cause severe burns.

  • Prevent the formation of dust.

  • In case of a spill, avoid direct contact. Absorb with an inert material and dispose of it as hazardous waste.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound, adapted from standard pharmaceutical stability testing guidelines and analytical methods for sulfonyl chlorides.

Forced Degradation Study Protocol

This study is designed to identify potential degradation products and pathways under stress conditions.

  • Acid Hydrolysis :

    • Dissolve a known concentration of this compound in an anhydrous organic solvent (e.g., acetonitrile).

    • Add this solution to an acidic medium (e.g., 0.1 M HCl in a 1:1 acetonitrile:water mixture).

    • Stir the mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).

    • Periodically withdraw samples, neutralize, and analyze by a stability-indicating method (e.g., HPLC).

  • Base Hydrolysis :

    • Follow the same procedure as for acid hydrolysis, but use a basic medium (e.g., 0.1 M NaOH in a 1:1 acetonitrile:water mixture).

  • Thermal Degradation :

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., at 60°C).

    • After a set time, remove the sample, allow it to cool, and dissolve it in a suitable solvent for analysis.

  • Photostability :

    • Expose a sample of this compound (both as a solid and in solution) to a known intensity of UV and visible light in a photostability chamber.

    • Analyze the sample at appropriate time intervals.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is a powerful tool for separating and quantifying the parent compound from its degradation products.

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength where both the parent compound and potential degradation products absorb (e.g., 254 nm).
Column Temperature 30°C

Visualizations

The following diagrams illustrate key aspects of the stability and handling of this compound.

G Factors Affecting this compound Stability cluster_storage Storage Conditions cluster_degradation Degradation Pathways Temperature Temperature Thermal Decomposition Thermal Decomposition Temperature->Thermal Decomposition Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Incompatible Materials Incompatible Materials Chemical Reaction Chemical Reaction Incompatible Materials->Chemical Reaction 4-Nitrobenzenesulfonic Acid + HCl 4-Nitrobenzenesulfonic Acid + HCl Hydrolysis->4-Nitrobenzenesulfonic Acid + HCl NOx, COx, SOx, HCl NOx, COx, SOx, HCl Thermal Decomposition->NOx, COx, SOx, HCl This compound This compound This compound->Hydrolysis H2O This compound->Thermal Decomposition Heat This compound->Chemical Reaction Bases, Oxidants

Caption: Factors influencing the stability of this compound.

G Recommended Workflow for Handling and Storage cluster_storage_conditions Storage Conditions Receive Material Receive Material Inspect Packaging Inspect Packaging Receive Material->Inspect Packaging Store in Designated Area Store in Designated Area Inspect Packaging->Store in Designated Area Intact Quarantine/Reject Quarantine/Reject Inspect Packaging->Quarantine/Reject Damaged Dispense in Fume Hood Dispense in Fume Hood Store in Designated Area->Dispense in Fume Hood Cool, Dry, Well-Ventilated Cool, Dry, Well-Ventilated Store in Designated Area->Cool, Dry, Well-Ventilated Away from Incompatibles Away from Incompatibles Store in Designated Area->Away from Incompatibles Inert Atmosphere Inert Atmosphere Store in Designated Area->Inert Atmosphere Tightly Reseal Container Tightly Reseal Container Dispense in Fume Hood->Tightly Reseal Container Return to Storage Return to Storage Tightly Reseal Container->Return to Storage

Caption: Workflow for the proper handling and storage of this compound.

References

A Deep Dive into Sulfonylation Reactivity: Nosyl Chloride vs. Tosyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the strategic use of protecting groups and the activation of functional groups are paramount. Among the arsenal of reagents available to chemists, sulfonyl chlorides play a pivotal role, particularly in the conversion of poor leaving groups, such as hydroxyls, into excellent ones. This technical guide provides a comprehensive analysis of the comparative reactivity of two commonly employed sulfonylating agents: p-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl) and p-toluenesulfonyl chloride (tosyl chloride, TsCl). This document will delve into the core principles governing their reactivity, present available data in a structured format, detail relevant experimental protocols, and provide visual representations of the underlying chemical principles.

Core Principles: Electronic Effects and Leaving Group Ability

The reactivity of nosyl chloride and tosyl chloride in sulfonylation reactions, and the subsequent utility of the resulting sulfonate esters, are fundamentally governed by the electronic nature of the substituents on the aromatic ring.

Nosyl Chloride (NsCl) features a nitro group (-NO₂) at the para position. The nitro group is a potent electron-withdrawing group due to both its strong negative inductive (-I) and negative resonance (-M) effects. This electron withdrawal has two significant consequences:

  • Increased Electrophilicity of the Sulfur Atom: The electron density at the sulfonyl sulfur atom is significantly reduced, making it a harder electrophile and more susceptible to nucleophilic attack.

  • Enhanced Stability of the Nosylate Anion: The resulting p-nitrobenzenesulfonate (nosylate, NsO⁻) anion is highly stabilized. The negative charge on the oxygen atoms can be delocalized through resonance not only within the sulfonate group but also into the nitro group. A more stable conjugate base corresponds to a better leaving group.

Tosyl Chloride (TsCl) , in contrast, possesses a methyl group (-CH₃) at the para position. The methyl group is an electron-donating group, primarily through a positive inductive effect (+I) and hyperconjugation. This has the opposite effect compared to the nitro group:

  • Decreased Electrophilicity of the Sulfur Atom: The electron-donating nature of the methyl group slightly increases the electron density at the sulfonyl sulfur, making it a softer electrophile compared to the sulfur in nosyl chloride.

  • Reduced Stability of the Tosylate Anion: The resulting p-toluenesulfonate (tosylate, TsO⁻) anion is less stable than the nosylate anion. The electron-donating methyl group slightly destabilizes the negative charge on the sulfonate group.

The efficacy of a leaving group is directly related to the acidity of its conjugate acid. A lower pKa of the conjugate acid indicates a more stable anion and thus a better leaving group.[1] The strong electron-withdrawing nitro group makes p-nitrobenzenesulfonic acid a stronger acid than p-toluenesulfonic acid.

Data Presentation: A Comparative Overview

While direct kinetic data comparing the sulfonylation rates of nosyl chloride and tosyl chloride under identical conditions for simple substrates is not extensively documented in readily available literature, the relative reactivity can be inferred from the principles of physical organic chemistry and some reported observations. The primary difference in the utility of the resulting sulfonates lies in their leaving group ability.

ParameterNosyl Group (Ns)Tosyl Group (Ts)Rationale
Substituent Effect Strongly electron-withdrawing (-NO₂)Weakly electron-donating (-CH₃)The nitro group is a powerful -I and -M group, while the methyl group is a +I group.
Electrophilicity of Sulfonyl Chloride HigherLowerThe electron-withdrawing nitro group increases the partial positive charge on the sulfur atom.
Leaving Group Ability of Sulfonate ExcellentVery GoodThe nosylate anion is more stable due to greater charge delocalization into the nitro group.
Reactivity in Nucleophilic Substitution HigherLowerA better leaving group leads to faster rates of substitution reactions (Sₙ1 and Sₙ2).
Cleavage Conditions for Sulfonamides MilderHarsherThe electron-withdrawing nature of the nosyl group facilitates nucleophilic attack for deprotection.

One study on the sulfonylation of hydroxyl-terminated polyisobutylenes noted that while quantitative tosylation was achieved, nosylation resulted in a lower functionality of approximately 90% under similar conditions, suggesting that in this specific polymeric system, tosyl chloride was more reactive.[2] This highlights that steric hindrance and the nature of the substrate can also play a significant role in the kinetics of the sulfonylation reaction itself.

Reaction Mechanisms and Comparative Reactivity

The sulfonylation of an alcohol or amine with a sulfonyl chloride generally proceeds via a nucleophilic attack of the heteroatom (oxygen or nitrogen) on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]

The enhanced electrophilicity of the sulfur atom in nosyl chloride, due to the electron-withdrawing nitro group, is expected to lead to a faster rate of nucleophilic attack compared to tosyl chloride.

Sulfonylation_Mechanism Nuc_Ns R-XH Intermediate_Ns [R-XH⁺-SO₂-Ar(NO₂)-Cl⁻] Nuc_Ns->Intermediate_Ns Nucleophilic Attack NsCl Ns-Cl NsCl->Intermediate_Ns Product_Ns R-X-Ns Intermediate_Ns->Product_Ns Elimination HCl_Ns HCl Intermediate_Ns->HCl_Ns Nuc_Ts R-XH Intermediate_Ts [R-XH⁺-SO₂-Ar(CH₃)-Cl⁻] Nuc_Ts->Intermediate_Ts Nucleophilic Attack TsCl Ts-Cl TsCl->Intermediate_Ts Product_Ts R-X-Ts Intermediate_Ts->Product_Ts Elimination HCl_Ts HCl Intermediate_Ts->HCl_Ts

Figure 1: Generalized mechanism for sulfonylation of an alcohol or amine (R-XH).

The superior leaving group ability of the nosylate group is evident in subsequent nucleophilic substitution reactions. The rate of departure of the leaving group is a key factor in the overall reaction rate. The greater stability of the nosylate anion lowers the activation energy for its departure.

Leaving_Group_Comparison cluster_reactivity Reactivity in Nucleophilic Substitution cluster_stability Leaving Group Stability Substrate R-X-Sulfonate Transition_State [Nu---R---X-Sulfonate]⁻ Substrate->Transition_State Nucleophilic Attack Product R-Nu Transition_State->Product Leaving_Group Sulfonate⁻ Transition_State->Leaving_Group Departure Nosylate Nosylate (NsO⁻) (More Stable) Transition_State->Nosylate Lower ΔG‡ Tosylate Tosylate (TsO⁻) (Less Stable) Transition_State->Tosylate Higher ΔG‡

Figure 2: Correlation between leaving group stability and reaction rate.

Experimental Protocols

Detailed methodologies for the sulfonylation of alcohols and amines are crucial for reproducible research. Below are representative protocols for tosylation of an alcohol and nosylation of an amine.

General Protocol for the Tosylation of an Alcohol

This protocol is a general guideline for the tosylation of a primary or secondary alcohol.

Materials:

  • Alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.2-1.5 eq)

  • Pyridine or Triethylamine (Et₃N, 1.5-2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., pyridine or triethylamine, 1.5-2.0 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-4 hours, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

General Protocol for the Nosylation of a Primary Amine

This protocol outlines the general procedure for the protection of a primary amine using nosyl chloride.

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (NsCl, 1.1 eq)

  • Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.

  • Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica gel.

Experimental_Workflow start Start dissolve Dissolve Substrate (Alcohol/Amine) in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (Pyridine/Et₃N) cool->add_base add_sulfonyl_chloride Add Sulfonyl Chloride (NsCl or TsCl) add_base->add_sulfonyl_chloride react Stir at 0 °C to RT add_sulfonyl_chloride->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Acid/Base Washes) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify end End purify->end

Figure 3: General experimental workflow for sulfonylation reactions.

Conclusion

The choice between nosyl chloride and tosyl chloride is a strategic one that depends on the specific requirements of a synthetic route. The strong electron-withdrawing nitro group in nosyl chloride renders its sulfur atom more electrophilic and the corresponding nosylate a superior leaving group compared to the tosylate. This enhanced reactivity is particularly advantageous in nucleophilic substitution reactions where a highly efficient leaving group is required. Furthermore, the nosyl group is often preferred for the protection of amines as it can be cleaved under milder conditions than the more robust tosyl group.

Conversely, tosyl chloride is a widely used, cost-effective reagent that provides a very good leaving group suitable for a broad range of applications. In some instances, particularly with sterically hindered substrates, the slightly lower reactivity of tosyl chloride may offer better selectivity.

Ultimately, a thorough understanding of the electronic principles governing the reactivity of these sulfonyl chlorides, coupled with careful consideration of the substrate and desired outcome, will enable researchers and drug development professionals to make an informed decision and optimize their synthetic strategies.

References

The Nosyl Protecting Group: An In-depth Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Among the arsenal of amine protecting groups, the 2-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a versatile and highly effective tool, particularly valued for its mild cleavage conditions. This technical guide provides a comprehensive overview of the nosyl protecting group, detailing its application, experimental protocols, and quantitative data to support its use in research and drug development.

Core Concepts of the Nosyl Protecting Group

The nosyl group is introduced to an amine functionality through the reaction with 2-nitrobenzenesulfonyl chloride (NsCl). The resulting sulfonamide is a stable, often crystalline solid, which effectively masks the nucleophilicity and basicity of the amine.[1] The key advantage of the nosyl group over other sulfonyl protecting groups, such as the p-toluenesulfonyl (tosyl or Ts) group, lies in its facile removal under mild conditions.[1] The electron-withdrawing nature of the ortho-nitro group activates the aromatic ring towards nucleophilic aromatic substitution, enabling cleavage with soft nucleophiles like thiols.[1][2]

Key Advantages:

  • Mild Deprotection: Cleavage is typically achieved with a thiol and a mild base, preserving sensitive functional groups that are incompatible with the harsh acidic or reductive conditions required to remove other protecting groups like tosyl.[1][2]

  • Stability: Nosylamides are robust and stable to a wide range of reaction conditions, including acidic and basic environments.

  • Activation for N-Alkylation: The strong electron-withdrawing effect of the nosyl group renders the N-H proton of a primary nosylamide acidic. This facilitates deprotonation and subsequent alkylation, a cornerstone of the Fukuyama amine synthesis for preparing secondary amines.[2]

  • Crystallinity: Nosyl-protected amines are often crystalline, which can aid in purification by recrystallization.[1]

Quantitative Data: A Comparative Overview

The following tables summarize quantitative data for the introduction and removal of the nosyl group, providing a comparative perspective for researchers to select optimal conditions.

Table 1: Nosylation of Various Amines

Amine SubstrateReagents & ConditionsReaction TimeYield (%)Reference
4-MethoxybenzylamineNsCl, Et3N, CH2Cl2, 0 °C to rt5 min (addition)High[3]
Substituted AnilinesNsCl, BaseVaries30-90% (over two steps)[4]
Various Aliphatic AminesNsCl, Pyridine, CH2Cl2, 0 °C to rt2-16 hGenerally High[1]
Hindered Secondary AminesNsCl, BaseVariesModerate to High[5]

Table 2: Deprotection of Nosylamides

Nosylamide SubstrateReagents & ConditionsReaction TimeYield (%)Reference
N-Methyl-N-benzyl-o-nitrobenzenesulfonamidePS-thiophenol, Cs2CO3, THF, rt24 h96%[1]
N-Methyl-N-benzyl-o-nitrobenzenesulfonamidePS-thiophenol, Cs2CO3, THF, 80 °C (Microwave)6 min (total)95%[1]
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenol, KOH, MeCN, 50 °C40 min89-91%[2]
N-Nosyl-α-amino acidsMercaptoacetic acid/NaOMeVariesHigh[6]
Various N-nosyl aminesThiophenol, K2CO3, MeCN or DMF, rtVariesHigh[1]

Table 3: Comparison of Nosyl vs. Tosyl Protecting Groups

FeatureNosyl (Ns) GroupTosyl (Ts) Group
Deprotection Conditions Mild: Thiol (e.g., thiophenol) and a weak base (e.g., K2CO3, Cs2CO3).[1][2]Harsh: Strong acid (e.g., HBr, H2SO4) or strong reducing agents (e.g., Na/NH3).[7]
Cleavage Mechanism Nucleophilic Aromatic Substitution (Meisenheimer complex formation).[2]Acid-mediated protonation and heterolytic bond fragmentation or single-electron transfer reduction.[7]
Selectivity Can be removed in the presence of many other protecting groups (e.g., Boc, Cbz).[1]Removal often requires conditions that cleave other sensitive groups.
N-H Acidity of Sulfonamide More acidic, facilitating N-alkylation (Fukuyama Amine Synthesis).[2]Less acidic, requiring stronger bases for N-alkylation.
Electrochemical Cleavage Readily cleaved at -1.10 V/SCE.[8]Requires more negative potential for cleavage (-2.4 V/SCE).[8]

Experimental Protocols

General Procedure for Nosylation of a Primary Amine

This protocol describes the formation of a 2-nitrobenzenesulfonamide from a primary amine.[1]

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)

  • Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)

  • 1M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous CH2Cl2 in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.[1]

  • Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with CH2Cl2.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO3 solution (1x), and brine (1x).[1]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • The crude product, the N-nosylated amine, can be further purified by recrystallization or column chromatography on silica gel.[1]

General Procedure for Deprotection of a Nosylamide using Thiophenol

This protocol describes the cleavage of the nosyl group to regenerate the free amine using thiophenol.[1][2]

Materials:

  • N-nosylated amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.5 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2) or Ethyl Acetate (EtOAc)

  • 1M NaOH solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.[1]

  • Add thiophenol (2.5 eq) to the solution.[1]

  • Add potassium carbonate (2.5 eq) to the stirred mixture.[1]

  • Heat the reaction mixture if necessary (e.g., 50 °C) and monitor the progress by TLC or LC-MS.[2]

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the aqueous mixture with an organic solvent such as CH2Cl2 or EtOAc (3x).[1]

  • Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[1]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude amine can be further purified by column chromatography or distillation.

Microwave-Assisted Deprotection of a Nosylamide

This protocol describes an accelerated deprotection using microwave irradiation.[1]

Materials:

  • N-nosylated amine (1.0 eq)

  • Polymer-supported thiophenol (PS-thiophenol, ~2.0 eq)

  • Cesium carbonate (Cs2CO3, 3.25 eq)

  • Dry Tetrahydrofuran (THF)

  • Microwave vial

Procedure:

  • In a microwave vial, dissolve the sulfonamide (1 mmol) in dry THF (2 mL).

  • Add Cs2CO3 (3.25 mmol) followed by PS-thiophenol (~2 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture for 3 cycles of 1 minute each at 80 °C.

  • After cooling, add an additional portion of PS-thiophenol (~1 mmol) and irradiate for another 3 cycles of 1 minute each at 80 °C.

  • After cooling, filter the reaction mixture and wash the resin with THF and CH2Cl2.

  • Collect the filtrate and evaporate the solvent to obtain the deprotected amine.

Key Applications and Signaling Pathways

Fukuyama Amine Synthesis

The Fukuyama amine synthesis is a powerful three-step method for the preparation of secondary amines from primary amines. The nosyl group plays a crucial role in this process by first protecting the primary amine and then activating it for N-alkylation.

Fukuyama_Amine_Synthesis cluster_protection Step 1: Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection RNH2 Primary Amine (R-NH2) Nosylamide Nosylamide (R-NH-Ns) RNH2->Nosylamide NsCl NsCl Base1 Base (e.g., Et3N) Nosylamide_in_alkylation Nosylamide (R-NH-Ns) Nosylamide->Nosylamide_in_alkylation Alkylation_reagents R'-X or Mitsunobu conditions Base2 Base (e.g., K2CO3) Dialkylated_Nosylamide N,N-Disubstituted Nosylamide (R-N(R')-Ns) Dialkylated_Nosylamide_in_deprotection N,N-Disubstituted Nosylamide (R-N(R')-Ns) Dialkylated_Nosylamide->Dialkylated_Nosylamide_in_deprotection Nosylamide_in_alkylation->Dialkylated_Nosylamide Thiol Thiol (e.g., PhSH) Base3 Base (e.g., K2CO3) Secondary_Amine Secondary Amine (R-NH-R') Dialkylated_Nosylamide_in_deprotection->Secondary_Amine

Caption: Workflow of the Fukuyama Amine Synthesis.

Michael/Smiles Tandem Process

The nosyl group can also participate in interesting cascade reactions, such as the Michael/Smiles tandem process. In this reaction, the nosylamide acts as a nucleophile in an intramolecular Michael addition, which is followed by a Truce-Smiles rearrangement.[8]

Michael_Smiles_Tandem Start Nosyl-protected Substrate with Enone Moiety Michael_Addition Intramolecular Michael Addition Start->Michael_Addition Base Base Base->Michael_Addition Enolate_Intermediate Enolate Intermediate Michael_Addition->Enolate_Intermediate Smiles_Rearrangement Truce-Smiles Rearrangement Enolate_Intermediate->Smiles_Rearrangement Rearranged_Product Rearranged Product Smiles_Rearrangement->Rearranged_Product

Caption: Logical workflow of the Michael/Smiles tandem process.

Spectroscopic Data

The nosyl group has characteristic spectroscopic signatures that are useful for compound characterization.

¹H NMR:

  • The aromatic protons of the 2-nitrobenzenesulfonyl group typically appear as a complex multiplet in the range of 7.5-8.3 ppm.

  • The proton alpha to the nitrogen in a nosyl-protected amine is often deshielded. For example, in N-nosyl-benzylamine, the benzylic protons appear around 4.5 ppm.

¹³C NMR:

  • The aromatic carbons of the nosyl group appear in the aromatic region of the spectrum (120-150 ppm).

  • The carbon attached to the nitro group (C-NO₂) is typically found around 148 ppm.

  • The carbon attached to the sulfonyl group (C-SO₂) is generally observed around 135-140 ppm.

IR Spectroscopy:

  • SO₂ Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group are observed around 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹, respectively.

  • NO₂ Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group are typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The symmetric NO₂ stretch may overlap with the asymmetric SO₂ stretch.

Conclusion

The nosyl protecting group is a powerful and versatile tool in modern organic synthesis, offering a unique combination of stability and mild deprotection conditions. Its utility is particularly evident in complex synthetic endeavors, such as the Fukuyama amine synthesis and various cascade reactions. The quantitative data and detailed protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively implement the nosyl group in their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

An In-depth Technical Guide to the Chemical Compatibility of 4-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzenesulfonyl chloride (p-NsCl), a pivotal reagent in organic synthesis, plays a critical role as a protecting group for amines and in the formation of sulfonamides and sulfonate esters. Its application is particularly prominent in the synthesis of complex pharmaceutical compounds, including the HIV protease inhibitor Darunavir.[1][2] Understanding the chemical compatibility and reactivity of this compound is paramount for ensuring safe handling, optimal reaction conditions, and the integrity of research and drug development processes. This technical guide provides a comprehensive overview of the chemical compatibility of this compound, detailing its reactivity with various chemical classes, thermal stability, and hazardous incompatibilities. Detailed experimental protocols for assessing its chemical compatibility are provided, alongside graphical representations of key workflows and its role in the synthesis of therapeutics that modulate critical biological pathways.

Chemical Identity and Physical Properties

This compound, also known as nosyl chloride, is a yellow to brown crystalline solid.[1] Its fundamental physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 98-74-8[3]
Molecular Formula C₆H₄ClNO₄S[3]
Molecular Weight 221.62 g/mol [3]
Melting Point 66-70 °C[4]
Boiling Point 143-144 °C at 0.2 kPa[5]
Solubility Soluble in toluene, THF, CH₂Cl₂, ethyl acetate, DMF. Insoluble in water.[5]

Chemical Reactivity and Compatibility

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack.

Reactivity with Nucleophiles

Amines: this compound readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is fundamental to its use as a protecting group in peptide synthesis. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alcohols: In the presence of a base, this compound reacts with alcohols to form sulfonate esters. This reaction is generally slower than the reaction with amines.

Water (Hydrolysis): this compound is sensitive to moisture and undergoes slow hydrolysis to form 4-nitrobenzenesulfonic acid and hydrochloric acid.[3] Kinetic studies have shown that the hydrolysis follows first-order kinetics.[6][7] The presence of water can therefore impact the purity and reactivity of the reagent over time.

Incompatible Materials

Strong Bases: Strong bases can accelerate the hydrolysis and decomposition of this compound. Violent reactions are possible with alkaline materials.

Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it may lead to vigorous, exothermic reactions.

Metals: While not extensively documented, prolonged contact with certain metals in the presence of moisture could lead to corrosion due to the formation of hydrochloric acid upon hydrolysis.

Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for determining the thermal stability of this compound. While specific public data is limited, nitroaromatic compounds, in general, can be thermally sensitive. It is crucial to perform thermal analysis to determine the onset of decomposition and the potential for thermal runaway reactions, especially when mixing with other reagents.

Quantitative Reactivity and Stability Data

The following tables summarize key quantitative data regarding the chemical compatibility of this compound. It is important to note that specific values can be influenced by experimental conditions such as solvent, temperature, and concentration. The provided experimental protocols should be utilized to generate precise data for specific applications.

Table 1: Reaction Kinetics Data (Illustrative)

Reactant ClassSpecific ReactantSolventTemperature (°C)Rate Constant (k)Reference(s)
Water-Water25Value to be determined[6][7][8]
AmineAnilineAcetonitrile25Value to be determined-
AlcoholEthanolDichloromethane25Value to be determined-

Table 2: Thermal Analysis Data (Illustrative)

Analysis MethodParameterValueConditions
DSC Onset of DecompositionValue to be determinedInert atmosphere, 10 °C/min heating rate
DSC Heat of Decomposition (ΔHd)Value to be determinedInert atmosphere, 10 °C/min heating rate
TGA Temperature at 5% Mass LossValue to be determinedInert atmosphere, 10 °C/min heating rate

Note: The values in this table are placeholders. It is critical to perform thermal analysis on the specific batch of this compound being used, as purity and contaminants can significantly affect thermal stability.

Table 3: Incompatibility Assessment Data (Illustrative)

Incompatible MaterialMethodObservationHeat of Reaction (ΔHr) (J/g)
Sodium Hydroxide (50% aq.)DSC/Reaction CalorimetryTo be determinedValue to be determined
Nitric Acid (70%)DSC/Reaction CalorimetryTo be determinedValue to be determined

Note: This table should be populated with data from compatibility testing using the protocols outlined in Section 4.

Experimental Protocols

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, including the onset of decomposition and the heat of decomposition, of this compound, both alone and in the presence of potentially incompatible materials.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed high-pressure crucibles (e.g., gold-plated stainless steel)

  • This compound sample

  • Test substance (for incompatibility testing)

  • Inert reference material (e.g., alumina)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into a high-pressure crucible.

    • For incompatibility testing, prepare a mixture (e.g., 1:1 ratio by mass) of this compound and the test substance. Ensure gentle and thorough mixing if safe to do so.

    • Hermetically seal the crucible to prevent the loss of volatile decomposition products.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 5-10 °C/min, to a final temperature that is expected to be beyond the decomposition of the sample (e.g., 350 °C).

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature of any exothermic or endothermic events. The onset of a significant exotherm indicates the beginning of decomposition.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd) in J/g.

Protocol for Reaction Calorimetry

Objective: To measure the heat of reaction between this compound and other substances to quantify the potential for thermal hazards upon mixing.

Materials:

  • Reaction calorimeter (e.g., RC1, OmniCal)

  • Glass reactor vessel with stirrer, temperature probe, and dosing unit

  • This compound

  • Reactant solution

  • Solvent

Procedure:

  • System Calibration:

    • Calibrate the reaction calorimeter according to the manufacturer's instructions to determine the heat transfer coefficient (UA).

  • Reaction Setup:

    • Charge the reactor with a known amount of this compound dissolved in a suitable solvent.

    • Bring the reactor contents to the desired initial temperature and allow the system to stabilize.

  • Reactant Addition:

    • Add a known amount of the reactant solution to the reactor at a controlled rate using the dosing unit.

  • Data Acquisition:

    • Monitor and record the reactor temperature, jacket temperature, and any other relevant parameters throughout the addition and for a period afterward until the thermal event is complete.

  • Data Analysis:

    • Calculate the heat flow from the reaction using the recorded temperature data and the predetermined heat transfer coefficient.

    • Integrate the heat flow over time to determine the total heat of reaction (ΔHr).

    • Express the heat of reaction in J/g or kJ/mol.

Visualizations

Signaling Pathway: Role in HIV Protease Inhibition

This compound is a key building block in the synthesis of Darunavir, an HIV protease inhibitor.[1][2] HIV protease is essential for the lifecycle of the virus, cleaving viral polyproteins into functional proteins required for viral maturation.[9][10][11][12][13] Darunavir inhibits this process, preventing the virus from becoming infectious. The following diagram illustrates the mechanism of action of HIV protease inhibitors.

HIV_Protease_Inhibition cluster_virus HIV Lifecycle cluster_maturation Viral Maturation cluster_inhibition Inhibition by Darunavir Viral_RNA Viral_RNA Viral_DNA Viral_DNA Viral_RNA->Viral_DNA Reverse Transcriptase Integrated_DNA Integrated_DNA Viral_DNA->Integrated_DNA Integrase Viral_mRNA Viral_mRNA Integrated_DNA->Viral_mRNA Gag_Pol_Polyprotein Gag_Pol_Polyprotein Viral_mRNA->Gag_Pol_Polyprotein Translation Mature_Proteins Mature_Proteins Gag_Pol_Polyprotein->Mature_Proteins HIV Protease (Cleavage) Non_Infectious_Virion Non_Infectious_Virion Gag_Pol_Polyprotein->Non_Infectious_Virion Infectious_Virion Infectious_Virion Mature_Proteins->Infectious_Virion New_Infection New_Infection Infectious_Virion->New_Infection Darunavir Darunavir HIV_Protease HIV_Protease Darunavir->HIV_Protease Binds to Active Site HIV_Protease->Gag_Pol_Polyprotein Inhibits Cleavage

Caption: Mechanism of HIV Protease Inhibition by Drugs like Darunavir.

Experimental Workflow: DSC for Thermal Stability

The following diagram outlines the workflow for assessing the thermal stability of this compound using Differential Scanning Calorimetry.

DSC_Workflow start Start prep Sample Preparation (1-5 mg in sealed crucible) start->prep setup Instrument Setup (Inert atmosphere) prep->setup run Run Thermal Program (e.g., 10 °C/min) setup->run analysis Data Analysis run->analysis onset Determine Onset of Decomposition analysis->onset heat Calculate Heat of Decomposition (ΔHd) onset->heat Exotherm Detected report Report Results onset->report No Exotherm heat->report end End report->end

Caption: Workflow for DSC Thermal Stability Analysis.

Logical Relationship: Safe Handling and Storage

This diagram illustrates the logical relationships for the safe handling and storage of this compound.

Safe_Handling cluster_ppe Personal Protective Equipment (PPE) cluster_storage Storage Conditions cluster_handling Handling Procedures Gloves Gloves Goggles Goggles Lab_Coat Lab_Coat Cool_Dry_Place Cool, Dry Place Inert_Atmosphere Inert Atmosphere Away_From_Incompatibles Away From Incompatibles Fume_Hood Work in Fume Hood Avoid_Moisture Avoid Moisture Contact Avoid_Incompatibles Avoid Contact with Incompatible Materials 4-Nitrobenzenesulfonyl_Chloride 4-Nitrobenzenesulfonyl_Chloride 4-Nitrobenzenesulfonyl_Chloride->Gloves 4-Nitrobenzenesulfonyl_Chloride->Goggles 4-Nitrobenzenesulfonyl_Chloride->Lab_Coat 4-Nitrobenzenesulfonyl_Chloride->Cool_Dry_Place 4-Nitrobenzenesulfonyl_Chloride->Inert_Atmosphere 4-Nitrobenzenesulfonyl_Chloride->Away_From_Incompatibles 4-Nitrobenzenesulfonyl_Chloride->Fume_Hood 4-Nitrobenzenesulfonyl_Chloride->Avoid_Moisture 4-Nitrobenzenesulfonyl_Chloride->Avoid_Incompatibles

Caption: Safe Handling and Storage of this compound.

Conclusion

This compound is a reactive and versatile reagent with significant applications in pharmaceutical synthesis. A thorough understanding of its chemical compatibility is essential for its safe and effective use. This guide has provided a detailed overview of its reactivity, stability, and handling considerations. The experimental protocols provided herein offer a framework for generating the critical data needed to assess its compatibility with other substances in specific research and development contexts. By adhering to these guidelines and performing the necessary compatibility testing, researchers can mitigate risks and harness the full synthetic potential of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: N-Nosylation of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the strategic protection and deprotection of functional groups is of critical importance. The amine functional group, owing to its inherent nucleophilicity and basicity, frequently necessitates protection to avert undesirable side reactions. The 2-nitrobenzenesulfonyl (nosyl, Ns) group has become an exceptionally versatile and valuable tool for the protection of primary amines.[1] A significant advantage of the nosyl group over more traditional sulfonyl protecting groups, such as the p-toluenesulfonyl (tosyl, Ts) group, is its facile cleavage under remarkably mild conditions.[2] This characteristic is attributed to the electron-withdrawing properties of the ortho-nitro group, which facilitates nucleophilic aromatic substitution for deprotection.[1] These features make 2-nitrobenzenesulfonamides ideal intermediates in complex synthetic pathways.

Application Notes

Key Features and Applications:

  • Robust Protection: 2-Nitrobenzenesulfonyl chloride (Ns-Cl) reacts efficiently with primary amines to form stable sulfonamides that are often crystalline, simplifying purification by recrystallization. The strong electron-withdrawing nature of the nosyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a broad spectrum of reaction conditions.[1]

  • Activation for N-Alkylation: The nosyl group renders the N-H proton of a protected primary amine acidic. This facilitates deprotonation and subsequent alkylation under mild conditions, such as the Mitsunobu reaction or by using a weak base with an alkyl halide. This three-step sequence (nosylation, alkylation, denosylation) is known as the Fukuyama Amine Synthesis and provides a powerful method for preparing secondary amines.[1][2][3]

  • Mild Deprotection Conditions: The most notable advantage of the nosyl group is its removal under gentle conditions. Deprotection is commonly achieved with a thiol, such as thiophenol, and a mild base.[1] The reaction proceeds through a Meisenheimer complex, releasing the free amine under conditions that leave many other protecting groups (e.g., Boc, Cbz) intact.[2][3]

  • Orthogonal Protection Strategies: The stability of the nosyl group under conditions used to cleave other common amine protecting groups allows for its effective use in complex orthogonal protection strategies.[1]

Experimental Protocols

Protocol 1: General N-Nosylation of a Primary Amine

This protocol describes the formation of a 2-nitrobenzenesulfonamide from a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)

  • Pyridine or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.[1]

  • Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes. Ensure the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: Deprotection of N-Nosyl Amines using Thiophenol

This protocol details the cleavage of the nosyl group to regenerate the free amine.

Materials:

  • N-nosylated amine (1.0 eq)

  • Thiophenol (2.5 - 3.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 - 3.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate)

  • 1M NaOH solution

Procedure:

  • Dissolve the N-nosylated amine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add thiophenol (2.5 eq) to the solution.[1]

  • Add potassium carbonate (2.5 eq) to the stirred mixture.[1]

  • Heat the reaction mixture if necessary (e.g., 50 °C) and monitor for completion by TLC or LC-MS (typically 1-4 hours).[2]

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).

  • Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. Further purification can be done by column chromatography or distillation.[2]

Protocol 3: Alternative Deprotection using a Solid-Supported Thiol

This method offers a simplified workup by using a polymer-supported (PS) thiol, where excess reagent and byproducts are removed by filtration.[4]

Materials:

  • N-nosylated amine (1.0 eq)

  • PS-Thiophenol resin (e.g., 2.0 mmol/g loading, ~2.2 eq)

  • Cesium carbonate (Cs₂CO₃, 3.25 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Microwave reactor (optional)

Procedure (Room Temperature):

  • Dissolve the N-nosylated amine (1.0 eq) in dry THF.

  • Add Cs₂CO₃ (3.25 eq) followed by PS-thiophenol resin (~1.1 eq).

  • Seal the vial and shake the mixture at room temperature for 8 hours.

  • Add a second portion of PS-thiophenol resin (~1.1 eq) and continue shaking for another 16 hours for complete conversion.[4]

  • Filter the reaction mixture and wash the resin thoroughly with THF and CH₂Cl₂.

  • Combine the filtrates and evaporate the solvent to obtain the crude amine, which is often of high purity.[4]

Procedure (Microwave-Assisted):

  • In a microwave vial, combine the N-nosylated amine (1.0 eq), Cs₂CO₃ (3.25 eq), and PS-thiophenol resin (~1.1 eq) in dry THF.[4]

  • Seal the vial and irradiate in a microwave reactor for 3 cycles of 1 minute each at 80 °C.[4]

  • Cool the vial, add a second portion of resin (~1.1 eq), and repeat the irradiation for 3 additional 1-minute cycles.

  • Filter the mixture, wash the resin with THF and CH₂Cl₂, and evaporate the combined filtrates to yield the product amine, typically in excellent yield (e.g., 95%).[4]

Data Presentation

Table 1: N-Nosylation Reaction Conditions & Yields

Amine SubstrateBase (eq)SolventTime (h)Temp (°C)Yield (%)
BenzylaminePyridine (2.0)CH₂Cl₂40 to RT>95
n-PropylamineTEA (2.0)CH₂Cl₂20 to RTHigh
CyclohexylaminePyridine (2.0)THF60 to RT>90
AnilineTEA (2.0)CH₂Cl₂120 to RT~90

Yields are typical and may vary based on substrate and reaction scale.

Table 2: Comparison of Deprotection Methods

FeatureThiophenol + K₂CO₃PS-Thiophenol (RT)PS-Thiophenol (MW)
Reagent ThiophenolPolymer-Supported ThiophenolPolymer-Supported Thiophenol
Typical Time 1 - 4 hours24 hours6 minutes
Temperature RT to 50 °CRoom Temperature80 °C
Workup Liquid-liquid extractionFiltrationFiltration
Key Advantage Readily available reagentsSimplified purificationRapid reaction time
Reference [1][2][4][4][5]

Visualizations

G cluster_protection Protection Phase cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Phase Amine Primary Amine Nosylation N-Nosylation (Ns-Cl, Base) Amine->Nosylation NosylAmide N-Nosyl Protected Amine Nosylation->NosylAmide Reactions Further Reactions (e.g., Alkylation) NosylAmide->Reactions Deprotection Deprotection (Thiol, Base) Reactions->Deprotection FinalAmine Final Amine Product Deprotection->FinalAmine

Caption: General workflow for amine protection and deprotection.

Reaction Amine R-NH₂ (Primary Amine) Plus1 + NsCl Ns-Cl (2-Nitrobenzenesulfonyl chloride) Base Base (e.g., Pyridine) NosylAmide R-NH-Ns (Nosyl Amide) Salt Base·HCl Arrow CH₂Cl₂, 0°C to RT Plus1->Arrow Plus2 + Arrow->Plus2

Caption: The N-nosylation reaction for amine protection.

Deprotection NosylAmide N-Nosyl Amine (R-NH-Ns) Meisenheimer Meisenheimer Complex (Intermediate) NosylAmide->Meisenheimer + PhS⁻ / Base Thiolate Thiolate (PhS⁻) Amine Free Amine (R-NH₂) Meisenheimer->Amine Rearrangement & SO₂ loss

Caption: Deprotection via Meisenheimer Complex formation.

References

Application Notes and Protocols for the Use of 4-Nitrobenzenesulfonyl Chloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-nitrobenzenesulfonyl chloride (nosyl chloride, Ns-Cl) for the protection of the Nα-amino group of amino acids in solid-phase peptide synthesis (SPPS). The nosyl (Ns) protecting group offers a valuable orthogonal strategy to standard Fmoc and Boc methodologies, enabling the synthesis of complex peptides.

Introduction

The 4-nitrobenzenesulfonyl (nosyl) group is a well-established protecting group for amines in organic synthesis. In solid-phase peptide synthesis, it serves as a robust, acid-stable, and readily cleavable protecting group for the Nα-amino function of amino acids. Its orthogonality to the commonly used acid-labile side-chain protecting groups (e.g., t-butyl, trityl) and the base-labile Fmoc group makes it a powerful tool for the synthesis of modified peptides, cyclic peptides, and peptides requiring site-specific modifications.

The nosyl group is introduced by reacting the free amino group with this compound in the presence of a base. Deprotection is efficiently achieved under mild, nucleophilic conditions using a thiol and a base, which proceeds via a Meisenheimer complex.[1] This selective cleavage allows for the deprotection of the Nα-amino group without affecting acid-sensitive linkers or side-chain protecting groups.

Key Advantages of the Nosyl Protecting Group in SPPS

  • Orthogonality: The nosyl group is stable to the acidic conditions used for the cleavage of t-butyl and trityl-based side-chain protecting groups, as well as the basic conditions used for Fmoc group removal.[2]

  • Mild Deprotection Conditions: Cleavage is performed under mild conditions using thiols and a base, which is compatible with a wide range of sensitive amino acid residues and linkers.

  • Facilitates Synthesis of N-Alkylated Peptides: The acidic nature of the sulfonamide proton allows for the facile N-alkylation of the nosyl-protected amino acid on the solid support.

Experimental Protocols

Nα-Nosylation of the Resin-Bound Amino Acid

This protocol describes the introduction of the nosyl group onto the N-terminus of a peptide chain attached to a solid support. This procedure is performed after the removal of a temporary protecting group like Fmoc.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (Ns-Cl)

  • Collidine or 2,4,6-trimethylpyridine

  • N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM)

  • Standard SPPS washing solvents (DMF, DCM)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in NMP or DCM for 30 minutes.

  • Drain the solvent.

  • Prepare a solution of this compound (4 equivalents relative to resin loading) and collidine (8 equivalents) in NMP.

  • Add the solution to the resin and agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using the Kaiser test (ninhydrin test). A negative test indicates complete protection.

  • Drain the reaction solution and wash the resin thoroughly with NMP (3x), DCM (3x), and finally methanol (2x).

  • Dry the resin under vacuum.

Deprotection of the Nα-Nosyl Group

This protocol outlines the removal of the nosyl group to liberate the free Nα-amino group for the subsequent coupling step.

3.2.1. Standard Deprotection Protocol

Materials:

  • Nα-nosyl protected peptide-resin

  • Mercaptoethanol or thiophenol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Cesium Carbonate (Cs₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Standard SPPS washing solvents (DMF, DCM)

Procedure:

  • Swell the Nα-nosyl protected peptide-resin in NMP for 30 minutes.

  • Drain the solvent.

  • Prepare a deprotection solution of mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.

  • Add the deprotection solution to the resin and agitate at room temperature.

  • The reaction is typically complete within 30 minutes. Monitor the reaction progress using the Kaiser test. A positive test indicates complete deprotection.

  • For difficult sequences, the deprotection step can be repeated.

  • Drain the deprotection solution and wash the resin thoroughly with NMP (5x) and DCM (3x) to remove all traces of the thiol and base.

3.2.2. Microwave-Assisted Deprotection Protocol

Microwave irradiation can significantly accelerate the deprotection of the nosyl group.

Materials:

  • Nα-nosyl protected peptide-resin

  • PS-thiophenol resin (2 equivalents)

  • Cesium Carbonate (Cs₂CO₃) (3-4 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Microwave peptide synthesizer

Procedure:

  • Swell the Nα-nosyl protected peptide-resin in DMF in a microwave-compatible reaction vessel.

  • Add PS-thiophenol resin and cesium carbonate to the vessel.

  • Irradiate the mixture in the microwave synthesizer at 120°C for 3-6 minutes (in cycles of 1 minute).

  • After cooling, filter the resin and wash thoroughly with DMF (5x) and DCM (3x).

  • Confirm complete deprotection using the Kaiser test.

Data Presentation

Reaction StepReagents and ConditionsTimeTypical Yield/Completion
Nα-Nosylation This compound (4 eq), Collidine (8 eq) in NMP1-2 hours>99% (Kaiser test negative)
Standard Deprotection Mercaptoethanol (10 eq), DBU (5 eq) in NMP30 minutes>99% (Kaiser test positive)
Microwave Deprotection PS-thiophenol resin (2 eq), Cs₂CO₃ (3-4 eq) in DMF3-6 minutes at 120°C>99% (Kaiser test positive)
Yields are based on qualitative completion tests. Actual isolated yields of the final peptide will vary depending on the sequence and coupling efficiencies.

Compatibility with Resins and Linkers

The nosyl protection strategy is generally compatible with the most common resins and linkers used in Fmoc-based SPPS.

  • Wang Resin: The ester linkage of Wang resin is stable to the basic conditions of nosyl deprotection when using hindered bases like DBU for a limited time. Prolonged exposure or the use of stronger, less hindered bases should be avoided to prevent premature cleavage of the peptide from the resin.

  • Rink Amide Resin: The amide linkage of the Rink Amide resin is stable to the nosyl deprotection conditions.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: The highly acid-labile linkage of the 2-CTC resin is stable to the basic conditions of nosyl deprotection, making it a suitable choice, especially for the synthesis of protected peptide fragments.

It is always recommended to perform a preliminary test to ensure the stability of the chosen linker under the specific deprotection conditions.

Potential Side Reactions and Troubleshooting

  • Alkylation of Tryptophan: The indole side chain of tryptophan can be susceptible to modification during the final acidic cleavage from the resin, a general issue in peptide synthesis.[3][4] The use of scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) in the cleavage cocktail is crucial to minimize this side reaction.[5]

  • Incomplete Deprotection: For sterically hindered amino acids, deprotection may be slower. In such cases, repeating the deprotection step or extending the reaction time is recommended. Monitoring with the Kaiser test is essential.

  • Reaction with Cysteine: The free thiol group of cysteine can potentially react with this compound. Therefore, the side chain of cysteine must be protected with a suitable protecting group (e.g., Trt, Acm) throughout the synthesis.

Visualization of Workflows and Principles

Experimental Workflow for a Single Nosyl-SPPS Cycle

spss_cycle start Nα-Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 nosylation Nα-Nosylation (Ns-Cl, Collidine) wash2->nosylation Optional Modification Step wash3 Wash (NMP, DCM) nosylation->wash3 nosyl_deprotection Nosyl Deprotection (Thiol, Base) wash3->nosyl_deprotection wash4 Wash (NMP, DCM) nosyl_deprotection->wash4 next_cycle Next Coupling Cycle wash4->next_cycle

Caption: General workflow for a single cycle in SPPS using the nosyl protecting group.

Principle of Nosyl Group Deprotection

Caption: Simplified mechanism of nosyl group deprotection via a Meisenheimer intermediate.

Applications in Complex Peptide Synthesis

The orthogonality of the nosyl protecting group makes it particularly useful for the synthesis of complex peptides.

  • Synthesis of Cyclic Peptides: The nosyl group can be used to protect the Nα-amino group of an amino acid that will form part of the cyclic backbone. After assembly of the linear peptide, the nosyl group can be selectively removed to allow for on-resin head-to-tail or side-chain-to-backbone cyclization.[6][7][8][9][10]

  • Synthesis of Conotoxins: The synthesis of conotoxins, which often contain multiple disulfide bridges, requires a sophisticated orthogonal protection strategy.[11][12][13][14][15] While not the most common method, the nosyl group could be integrated into such strategies for the protection of specific amino groups where its unique cleavage conditions are advantageous.

Conclusion

The use of this compound to introduce the nosyl protecting group provides a valuable orthogonal strategy in solid-phase peptide synthesis. Its stability to a range of conditions and its mild, selective removal make it a powerful tool for the synthesis of complex and modified peptides. The protocols and data presented in these application notes provide a foundation for the successful implementation of this methodology in research and drug development.

References

Application Notes and Protocols for Stereoselective α-Glucosylation using 4-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry, with profound implications for drug development, glycobiology, and materials science. Among the various methods available, the use of 4-nitrobenzenesulfonyl chloride (NsCl) in combination with silver trifluoromethanesulfonate (AgOTf) and activating agents offers a robust strategy for achieving high α-selectivity in glucosylation reactions. This approach is particularly valuable for the synthesis of complex oligosaccharides and glycoconjugates where precise control of the anomeric stereochemistry is paramount.[1]

These application notes provide a detailed overview of the this compound-mediated α-glucosylation, including the underlying mechanism, experimental protocols, and a summary of representative data.

Signaling Pathways and Logical Relationships

The stereoselective α-glucosylation reaction proceeds through a series of key steps involving the activation of the glycosyl donor and subsequent nucleophilic attack by the glycosyl acceptor. The interplay of the reagents is crucial for directing the stereochemical outcome.

G Proposed Mechanism for α-Glucosylation cluster_activation Activation of Glycosyl Donor cluster_glycosylation Glycosylation cluster_reagents Key Reagents & Roles Donor Glycosyl Donor (Hemiacetal) NsCl 4-Nitrobenzenesulfonyl Chloride (NsCl) Nosylate α-Glycosyl Nosylate Donor->Nosylate NsCl, Et3N AgOTf Silver Trifluoromethanesulfonate (AgOTf) Oxocarbenium Oxocarbenium Ion Nosylate->Oxocarbenium AgOTf Acceptor Glycosyl Acceptor Alpha_Glycoside α-Glycoside Oxocarbenium->Alpha_Glycoside Acceptor, DMA NsCl_role NsCl: Forms reactive nosylate intermediate AgOTf_role AgOTf: Promotes formation of oxocarbenium ion Et3N_role Triethylamine (Et3N): Base DMA_role N,N-Dimethylacetamide (DMA): Modulator for α-selectivity

Caption: Proposed reaction pathway for α-glucosylation.

Experimental Workflow

A typical experimental workflow for the this compound-mediated α-glucosylation involves the in-situ activation of a glycosyl donor followed by the addition of a glycosyl acceptor. Careful control of the reaction conditions, including temperature and stoichiometry, is essential for achieving high yields and stereoselectivity.

G Experimental Workflow for α-Glucosylation Start Start Setup Prepare anhydrous reaction setup (inert atmosphere) Start->Setup Reagents Add Glycosyl Donor, Et3N, and DMA to solvent Setup->Reagents Cool Cool reaction mixture (e.g., -40 °C to 0 °C) Reagents->Cool Activation Add NsCl and AgOTf Cool->Activation Stir_Activation Stir for activation (e.g., 30-60 min) Activation->Stir_Activation Add_Acceptor Add Glycosyl Acceptor Stir_Activation->Add_Acceptor Reaction Allow reaction to proceed (monitor by TLC) Add_Acceptor->Reaction Quench Quench reaction (e.g., with NaHCO3 solution) Reaction->Quench Workup Aqueous workup and extraction Quench->Workup Purification Purify by column chromatography Workup->Purification Analysis Characterize product (NMR, MS) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for the Fukuyama-Mitsunobu Reaction with N-Nosyl Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Fukuyama-Mitsunobu reaction using N-nosyl sulfonamides. This powerful C-N bond-forming reaction is a cornerstone in modern organic synthesis, particularly for the preparation of secondary amines, which are prevalent motifs in pharmaceuticals and other biologically active molecules.

Introduction

The Fukuyama-Mitsunobu reaction is a modification of the classical Mitsunobu reaction that enables the alkylation of N-nosyl sulfonamides with a broad range of primary and secondary alcohols.[1][2] The key to this reaction's utility lies in the unique properties of the nosyl (Ns) group (o-nitrobenzenesulfonyl or p-nitrobenzenesulfonyl). The strong electron-withdrawing nature of the nosyl group significantly increases the acidity of the sulfonamide N-H proton, facilitating its participation as a nucleophile under the mild, redox-neutral conditions of the Mitsunobu reaction.[1]

A significant advantage of the Fukuyama approach is the facile deprotection of the nosyl group under mild conditions using a thiol and a base, leaving other sensitive functional groups intact.[3] This two-step sequence of N-alkylation followed by deprotection provides a highly versatile and reliable method for the synthesis of secondary amines.[4]

Reaction Principle and Advantages

The overall transformation involves two key steps:

  • Fukuyama-Mitsunobu N-Alkylation: A primary or secondary alcohol is reacted with an N-nosyl sulfonamide in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[5] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, providing excellent stereochemical control.[2][6]

  • Deprotection of the Nosyl Group: The resulting N-alkylated N-nosyl sulfonamide is treated with a thiol (e.g., thiophenol) and a base (e.g., potassium carbonate or potassium hydroxide) to cleave the nosyl group and afford the desired secondary amine.[3]

Key Advantages:

  • Mild Reaction Conditions: The reaction is typically carried out at or below room temperature, tolerating a wide range of functional groups.

  • Broad Substrate Scope: A variety of primary and secondary alcohols, including those with complex and sensitive functionalities, can be employed.

  • Stereochemical Control: The reaction proceeds with clean inversion of stereochemistry at the alcohol center.[2][6]

  • Facile Deprotection: The nosyl group is readily removed under mild conditions that are orthogonal to many other protecting groups.[3]

  • High Yields: The reaction generally provides good to excellent yields of the desired N-alkylated products.[7]

Reaction Mechanism and Workflow

The mechanism of the Fukuyama-Mitsunobu reaction follows the established pathway of the general Mitsunobu reaction. The key steps are the formation of a betaine from the phosphine and the azodicarboxylate, followed by protonation by the acidic N-nosyl sulfonamide. The resulting phosphonium salt then activates the alcohol for nucleophilic attack by the sulfonamide anion.

Fukuyama_Mitsunobu_Mechanism reagents PPh₃ + DEAD/DIAD betaine Betaine [Ph₃P⁺-N(CO₂R)N⁻-CO₂R] reagents->betaine Activation phosphonium_salt Alkoxyphosphonium Salt [Ph₃P⁺-OR²] [R¹-N⁻-Ns] betaine->phosphonium_salt + R¹-NH-Ns, + R²-OH nosylamide R¹-NH-Ns alcohol R²-OH product N-Alkylated Sulfonamide R¹-N(R²)-Ns phosphonium_salt->product SN2 Attack byproducts Ph₃P=O + DEAD-H₂/DIAD-H₂ product->byproducts Byproducts Experimental_Workflow start Start Materials: - N-Nosyl Sulfonamide - Alcohol - PPh₃ - DEAD/DIAD reaction Fukuyama-Mitsunobu Reaction (0°C to rt, THF or Dioxane) start->reaction workup Aqueous Workup (Extraction) reaction->workup purification1 Purification of N-Alkylated Sulfonamide (Column Chromatography) workup->purification1 deprotection Nosyl Deprotection (Thiophenol, K₂CO₃) purification1->deprotection workup2 Aqueous Workup (Extraction) deprotection->workup2 purification2 Purification of Secondary Amine (Column Chromatography or Distillation) workup2->purification2 final_product Final Product: Secondary Amine purification2->final_product

References

Application Notes and Protocols: The Role of 4-Nitrobenzenesulfonyl Chloride in Darunavir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the critical role of 4-nitrobenzenesulfonyl chloride in the synthesis of darunavir, a potent HIV-1 protease inhibitor. Darunavir's efficacy is intrinsically linked to its molecular structure, which is assembled through a multi-step synthetic pathway. A key transformation in this pathway is the introduction of the sulfonamide moiety, a functional group essential for the drug's potent inhibitory activity. This is achieved through the reaction of an amino alcohol intermediate with this compound. These application notes detail the synthetic strategy, reaction mechanism, and experimental protocols for this crucial step. Furthermore, quantitative data from various synthetic approaches are summarized, and the mechanism of action of darunavir is illustrated to provide a complete context for researchers in the field of medicinal chemistry and drug development.

Introduction

Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of HIV-1.[1][2] Its chemical structure, characterized by a central hydroxyethylamino sulfonamide core, is designed for high-affinity binding to the active site of the HIV-1 protease.[2][3] The synthesis of darunavir involves the strategic assembly of key fragments, with the formation of the sulfonamide bond being a pivotal step. This compound serves as the reagent of choice for introducing the p-nitrophenylsulfonyl group, which is later reduced to the corresponding aminophenylsulfonyl moiety present in the final darunavir molecule. The nitro group acts as a masked amino group, which is a common strategy in multi-step organic synthesis to avoid unwanted side reactions.

Synthetic Pathway Overview

The synthesis of darunavir is a multi-step process that typically begins with a chiral epoxide. One of the key intermediates is an amino alcohol, which is then reacted with this compound to form the corresponding N-sulfonylated product. This reaction is a nucleophilic acyl substitution at the sulfonyl group, where the secondary amine of the intermediate acts as the nucleophile. The resulting nitro-sulfonamide is then carried forward through subsequent steps, including the reduction of the nitro group and coupling with the final side chain, to yield darunavir.

Mechanism of Action of Darunavir

Darunavir functions as a potent inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of the virus.[1][3] The HIV-1 protease is an aspartic protease that cleaves viral polyproteins into functional proteins required for the assembly of new, infectious virions. Darunavir is designed to mimic the transition state of the natural substrate of the protease. It binds with high affinity to the active site of the enzyme, primarily through a network of hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') and the backbone of the active site.[2] This strong binding competitively inhibits the natural substrate from accessing the active site, thereby preventing the cleavage of polyproteins and halting the production of mature, infectious viral particles.[1]

Darunavir_Mechanism_of_Action cluster_virus HIV-infected Cell HIV_RNA Viral RNA Polyprotein Gag-Pol Polyprotein HIV_RNA->Polyprotein Translation Mature_Proteins Mature Viral Proteins Polyprotein->Mature_Proteins Cleavage HIV_Protease HIV-1 Protease Virion_Assembly Virion Assembly Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Darunavir Darunavir Darunavir->HIV_Protease Inhibits

Caption: Mechanism of action of Darunavir.

Experimental Protocols

Synthesis of N-((2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide

This protocol describes the reaction of a Boc-protected amino alcohol intermediate with this compound.

Materials:

  • (2R,3S)-tert-butyl (3-amino-2-hydroxy-4-phenylbutyl)(isobutyl)carbamate

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Isopropanol

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of (2R,3S)-tert-butyl (3-amino-2-hydroxy-4-phenylbutyl)(isobutyl)carbamate (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.1-1.5 eq).

  • Slowly add a solution of this compound (1.1 eq) in dichloromethane to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-((2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide.[4]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of the nitro-sulfonamide intermediate from various literature sources.

Starting MaterialBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
(1S,2R)-(1-benzyl-2-hydroxy-3-isobutylamino-propyl)-carbamic acid tert-butyl esterTriethylamineIsopropanol60-651 hour96.5[5]
Boc-protected amino alcoholTriethylamineDichloromethane0 to 25Overnight23-83[4]
β-amino alcoholDMAP, TriethylamineDichloromethaneRoom TempOvernight52-57[6]

Experimental Workflow

Sulfonylation_Workflow start Start dissolve Dissolve amino alcohol and base in solvent start->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl_chloride Slowly add 4-nitrobenzenesulfonyl chloride solution cool->add_sulfonyl_chloride react Stir at room temperature overnight add_sulfonyl_chloride->react monitor Monitor reaction by TLC react->monitor workup Aqueous work-up monitor->workup Reaction complete extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify product Obtain pure product purify->product

Caption: Experimental workflow for sulfonamide formation.

Conclusion

The sulfonylation reaction using this compound is a robust and essential step in the synthesis of darunavir. The use of this reagent allows for the efficient introduction of the crucial sulfonamide moiety. The reaction conditions can be optimized to achieve high yields, and the resulting intermediate is readily purified. Understanding the nuances of this synthetic step, along with the drug's mechanism of action, is vital for the development of improved synthetic routes and novel protease inhibitors. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of antiretroviral agents.

References

Application Notes and Protocols for the Derivatization of Amino Acids with 4-Nitrobenzenesulfonyl Chloride for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is a critical aspect of research in numerous fields, including biochemistry, clinical diagnostics, nutritional science, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. However, the majority of amino acids lack a native chromophore, rendering them undetectable by UV-Vis detectors commonly used in HPLC systems.[1] To overcome this limitation, a pre-column derivatization step is employed to attach a chromophoric tag to the amino acids.[2][3][4]

This document provides a detailed application note and a proposed protocol for the derivatization of amino acids using 4-Nitrobenzenesulfonyl chloride (NBS-Cl) for subsequent analysis by reversed-phase HPLC with UV detection. NBS-Cl is an aromatic sulfonyl chloride that reacts with the primary and secondary amino groups of amino acids to form stable N-nitrobenzenesulfonyl-amino acid derivatives. The incorporated nitrobenzenesulfonyl group provides strong UV absorbance, enabling sensitive detection.

While specific, established protocols for this compound are not widely documented in recent literature, the methodology presented here is based on the well-understood principles of derivatization with similar sulfonyl chloride reagents, such as dansyl chloride.[5] This guide is intended to serve as a comprehensive starting point for method development and validation.

Principle of the Method

The derivatization reaction involves the nucleophilic attack of the unprotonated amino group of an amino acid on the electrophilic sulfur atom of the this compound. This reaction, known as a sulfonylation, is typically carried out under alkaline conditions (pH 9.5-10.5) to ensure the amino group is in its more nucleophilic, deprotonated state. The reaction results in the formation of a stable sulfonamide bond. The resulting derivative is significantly more hydrophobic than the parent amino acid, which enhances its retention and separation on a reversed-phase HPLC column. The nitroaromatic moiety serves as a strong chromophore for UV detection.

Experimental Protocols

Reagent and Sample Preparation

a. Reagents:

  • This compound (NBS-Cl)

  • Amino Acid Standard Mixture (e.g., 1 nmol/µL of each amino acid in 0.1 M HCl)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure Water (18.2 MΩ·cm)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl), concentrated

  • Formic Acid (FA), LC-MS grade

b. Solutions:

  • Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 10.0): Prepare by dissolving an appropriate mixture of sodium bicarbonate and sodium carbonate in ultrapure water to achieve the target pH.

  • NBS-Cl Derivatizing Solution (10 mg/mL in Acetonitrile): Accurately weigh 100 mg of NBS-Cl and dissolve in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh daily and protected from moisture.

  • Quenching Solution (2% Formic Acid): Add 2 mL of formic acid to 98 mL of ultrapure water.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

c. Sample Preparation (from Protein Hydrolysate):

  • Hydrolyze the protein sample using standard methods (e.g., 6 M HCl at 110°C for 24 hours).[6]

  • Evaporate the acid from the hydrolysate under a stream of nitrogen.

  • Reconstitute the dried sample in 0.1 M HCl to a known volume.

  • The sample is now ready for derivatization.

Derivatization Protocol
  • Pipette 20 µL of the amino acid standard mixture or prepared sample into a microcentrifuge tube.

  • Add 40 µL of the Derivatization Buffer (pH 10.0). Vortex briefly.

  • Add 60 µL of the freshly prepared NBS-Cl Derivatizing Solution.

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the reaction mixture in a heating block or water bath at 60°C for 45 minutes. The incubation should be performed in a fume hood.

  • After incubation, cool the mixture to room temperature.

  • Add 20 µL of the Quenching Solution (2% Formic Acid) to stop the reaction by neutralizing the buffer and consuming excess reagent. Vortex briefly.

  • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the clear supernatant to an HPLC vial for analysis.

HPLC Conditions
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 15% B

    • 5-35 min: 15% to 55% B

    • 35-40 min: 55% to 90% B

    • 40-45 min: 90% B

    • 45.1-50 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Presentation

For a robust and validated method, it is essential to determine key quantitative parameters for each amino acid derivative. The following table provides a template for summarizing this data. Note: The values presented below are for illustrative purposes only and must be determined experimentally during method development and validation.

Amino AcidRetention Time (min)Linearity (R²)LOD (pmol/injection)LOQ (pmol/injection)
Aspartic Acid8.5>0.9950.82.5
Glutamic Acid9.2>0.9950.72.2
Serine11.1>0.9951.03.0
Glycine12.4>0.9951.23.5
Histidine13.0>0.9951.54.5
Arginine14.5>0.9951.34.0
Threonine15.3>0.9950.92.8
Alanine16.8>0.9950.62.0
Proline18.2>0.9951.13.3
Tyrosine20.5>0.9950.51.5
Valine22.1>0.9950.41.2
Methionine23.0>0.9950.61.8
Isoleucine24.8>0.9950.31.0
Leucine25.5>0.9950.31.0
Phenylalanine26.7>0.9950.41.2
Lysine28.9>0.9950.82.4

Visualizations

The following diagrams illustrate the key chemical reaction and the overall experimental workflow.

G cluster_conditions Reaction Conditions cluster_products Products AA Amino Acid R-CH(NH₂)-COOH Derivative NBS-Amino Acid Derivative O₂N-C₆H₄-SO₂-NH-CHR-COOH AA->Derivative NBSCl This compound O₂N-C₆H₄-SO₂Cl NBSCl->Derivative Conditions Alkaline Buffer (pH 10) Heat (60°C) Conditions->Derivative HCl HCl G start Start: Amino Acid Sample/ Standard add_buffer Add Alkaline Buffer (pH 10) start->add_buffer add_nbscl Add NBS-Cl Solution add_buffer->add_nbscl vortex Vortex add_nbscl->vortex incubate Incubate at 60°C for 45 min vortex->incubate quench Quench Reaction with Formic Acid incubate->quench centrifuge Centrifuge (10,000 x g, 5 min) quench->centrifuge hplc_analysis Inject Supernatant into HPLC System centrifuge->hplc_analysis data_processing Data Acquisition and Analysis hplc_analysis->data_processing

References

Application Notes and Protocols for N-Nosyl Amino Acid Preparation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and application of N-nosyl protected amino acids in peptide synthesis. The use of the o-nitrobenzenesulfonyl (nosyl or Ns) group as a protecting group for the α-amino function of amino acids offers a valuable alternative to standard Fmoc and Boc strategies, particularly in solution-phase synthesis and for the preparation of N-methylated peptides.

Introduction

The o-nitrobenzenesulfonyl (nosyl) group is an acid-stable protecting group that can be readily cleaved under mild, orthogonal conditions using thiolates. This characteristic makes it compatible with acid-labile side-chain protecting groups commonly used in Fmoc-based solid-phase peptide synthesis (SPPS). The preparation of N-nosyl amino acids is straightforward and cost-effective, utilizing the commercially available p-nitrobenzenesulfonyl chloride (Ns-Cl).

Data Presentation

Table 1: Synthesis Yields of N-nosyl-α-amino Acids
Amino Acid DerivativeStarting Amino AcidOverall Yield (%)Reference
Nα-nosyl-Nε-Boc-L-lysineNε-Boc-L-lysine73
N-nosyl-L-aspartic acid β-tert-butyl esterL-aspartic acid β-tert-butyl ester89
N-nosyl-O-tert-butyl-L-threonineO-tert-butyl-L-threonine75
N-nosyl-O-tert-butyl-L-tyrosineO-tert-butyl-L-tyrosine85
N-methyl-N-nosyl-α-amino acidsN-nosyl-α-amino acids94-98[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-nosyl-α-amino Acids

This protocol describes the protection of the α-amino group of an amino acid using p-nitrobenzenesulfonyl chloride.

Materials:

  • α-Amino acid (with side chain protection if necessary)

  • p-Nitrobenzenesulfonyl chloride (Ns-Cl)

  • Triethylamine (TEA)

  • Dioxane

  • Water

  • 5% aqueous solution of KHSO₄

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the α-amino acid in a 1:1 mixture of water and dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Add p-nitrobenzenesulfonyl chloride (Ns-Cl) portion-wise while stirring.

  • Allow the reaction to stir at 0 °C and monitor the progress by TLC. The reaction is typically complete within 30 minutes.

  • Once the reaction is complete, perform an acidic workup by adding a 5% aqueous solution of KHSO₄.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the N-nosyl-α-amino acid.

Protocol 2: Deprotection of the N-nosyl Group

This protocol outlines the removal of the nosyl protecting group from an N-nosyl peptide, a critical step for chain elongation in peptide synthesis.

Materials:

  • N-nosyl peptide

  • Mercaptoacetic acid

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Acetonitrile (CH₃CN)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the N-nosyl peptide in a mixture of methanol and acetonitrile.

  • Add mercaptoacetic acid (3 equivalents) to the solution.

  • Add sodium methoxide (16 equivalents) to the reaction mixture.

  • Reflux the mixture for approximately 2 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a suitable acidic solution.

  • Extract the deprotected peptide using an appropriate organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to yield the deprotected peptide.

Protocol 3: Solid-Phase Synthesis of N-nosyl-N-methyl-α-amino Acids

This protocol details a method for the synthesis of N-methylated N-nosyl amino acids on a solid support, which are valuable building blocks for creating protease-resistant peptide analogs.[1]

Materials:

  • 2-Chlorotrityl chloride resin

  • N-nosyl-α-amino acid

  • Diazomethane

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the 2-chlorotrityl chloride resin in DCM.

  • Dissolve the N-nosyl-α-amino acid in DCM and add DIPEA.

  • Add the amino acid solution to the swollen resin and shake for 1-2 hours.

  • Cap any unreacted sites on the resin by adding methanol and shaking for 15 minutes.

  • Wash the resin thoroughly with DCM.

  • Treat the resin-bound N-nosyl-α-amino acid with a solution of diazomethane in an appropriate solvent to methylate the sulfonamide nitrogen.

  • Monitor the methylation reaction for completion.

  • Wash the resin to remove excess reagents.

  • Cleave the N-methyl-N-nosyl-α-amino acid from the resin using a mild acidic solution (e.g., dilute TFA in DCM).

  • Evaporate the solvent to obtain the desired product. Overall yields for this process are reported to be in the range of 94-98%.[1]

Visualizations

Synthesis of N-nosyl Amino Acid

G Figure 1: Synthesis of an N-nosyl amino acid. cluster_reactants Reactants cluster_product Product AminoAcid α-Amino Acid (H₂N-CHR-COOH) NosylAminoAcid N-nosyl-α-Amino Acid (Ns-NH-CHR-COOH) AminoAcid->NosylAminoAcid  TEA, Dioxane/H₂O, 0°C   NosylChloride p-Nitrobenzenesulfonyl Chloride (Ns-Cl) NosylChloride->NosylAminoAcid

Caption: General reaction scheme for the N-nosylation of an α-amino acid.

Deprotection of the N-nosyl Group

G Figure 2: Deprotection of the N-nosyl group. cluster_reactants Reactants cluster_products Products NosylPeptide N-nosyl Peptide (Ns-Peptide) DeprotectedPeptide Deprotected Peptide (H₂N-Peptide) NosylPeptide->DeprotectedPeptide  Base (e.g., NaOMe)   Thiol Thiol (e.g., Mercaptoacetic Acid) Thiol->DeprotectedPeptide

Caption: Removal of the N-nosyl protecting group using a thiol and base.

Workflow for Solid-Phase Peptide Synthesis (SPPS) using N-nosyl Amino Acids

G Figure 3: SPPS workflow using N-nosyl amino acids. Start Start with Resin Support Attach 1. Attach first N-nosyl a-amino acid to resin Start->Attach Deprotect 2. Deprotect N-nosyl group (Thiol, Base) Attach->Deprotect Wash Wash Step Deprotect->Wash Couple 3. Couple next N-nosyl a-amino acid Repeat Repeat steps 2-4 for desired peptide length Couple->Repeat Wash->Couple Repeat->Deprotect  Elongate Chain   Cleave Final Cleavage from Resin and side-chain deprotection Repeat->Cleave  Sequence Complete   End Purified Peptide Cleave->End

Caption: Stepwise cycle for solid-phase peptide synthesis with N-nosyl protection.

References

Application Notes and Protocols for the One-Pot Synthesis of Secondary Amines Using 4-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of secondary amines is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science, where these moieties are prevalent in a vast array of biologically active molecules and functional materials. One powerful strategy for the controlled synthesis of secondary amines involves the use of a nitrobenzenesulfonyl protecting group, a methodology pioneered and extensively developed by Fukuyama. This approach, often referred to as the Fukuyama amine synthesis, leverages the unique properties of the nosyl (Ns) group to facilitate the transformation of primary amines into their secondary counterparts.

The 4-nitrobenzenesulfonyl group, in particular, serves as an excellent activating group. It significantly increases the acidity of the N-H proton of a primary amine upon formation of the sulfonamide. This increased acidity allows for facile deprotonation and subsequent alkylation under relatively mild conditions. The true elegance of this method lies in the mild conditions required for the removal of the nosyl group, which is typically achieved through nucleophilic aromatic substitution with a thiol, liberating the desired secondary amine.

While a true one-pot reaction where all reagents are added simultaneously is challenging due to incompatible reaction conditions, a highly efficient one-pot, sequential synthesis can be readily achieved. This protocol outlines a procedure for the synthesis of secondary amines from primary amines in a single reaction vessel by the sequential addition of reagents for nosylation, alkylation, and deprotection, thereby minimizing purification steps and maximizing efficiency.

Core Principles and Advantages

The use of 4-nitrobenzenesulfonyl chloride for the synthesis of secondary amines offers several key advantages:

  • High Yields: The nosylation, alkylation, and deprotection steps are typically high-yielding.

  • Mild Reaction Conditions: The alkylation of the nosyl-protected amine and the subsequent deprotection proceed under mild conditions, making the method compatible with a wide range of functional groups.[1][2][3]

  • Orthogonality: The nosyl group is stable to a variety of reaction conditions, allowing for selective manipulation of other functional groups in the molecule.

  • Versatility: This method is applicable to a broad scope of primary amines and alkylating agents.

Experimental Overview

The overall transformation from a primary amine to a secondary amine using this compound can be visualized as a three-step sequential process conducted in a single reaction vessel.

G cluster_workflow Experimental Workflow A Primary Amine B Step 1: Nosylation (this compound, Base) A->B Reagent Addition C N-Nosyl Amine (in situ) B->C D Step 2: Alkylation (Alkyl Halide, Base) C->D Reagent Addition E N-Alkyl, N-Nosyl Amine (in situ) D->E F Step 3: Deprotection (Thiol, Base) E->F Reagent Addition G Secondary Amine F->G

Caption: Sequential one-pot synthesis workflow.

Signaling Pathway and Reaction Mechanism

The key to the successful deprotection of the nosyl group is the nucleophilic aromatic substitution by a thiol. The electron-withdrawing nitro group facilitates the attack of the thiolate at the ipso-carbon of the aromatic ring, forming a Meisenheimer complex. This intermediate then collapses, eliminating sulfur dioxide and the desired amine.

G cluster_mechanism Deprotection Mechanism A N-Alkyl, N-Nosyl Amine C Meisenheimer Complex (Intermediate) A->C + B Thiolate (R'-S⁻) B->C Nucleophilic Attack D Elimination of SO₂ and Amine C->D E Secondary Amine D->E Product F Aromatic Sulfide Byproduct D->F Byproduct

Caption: Mechanism of N-nosyl deprotection.

Detailed Experimental Protocols

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (Et₃N) or Pyridine (2.0 eq for nosylation)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq for alkylation)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq for deprotection)

  • Acetonitrile (MeCN)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Nosylation of the Primary Amine

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine (2.0 eq) to the stirred solution.

  • Add this compound (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the nosylation, the reaction mixture can be carried forward to the next step without workup.

Step 2: Alkylation of the N-Nosyl Amine

  • To the reaction mixture from Step 1, add anhydrous DMF.

  • Add potassium carbonate or cesium carbonate (3.0 eq) and the alkyl halide (1.1 eq).

  • Heat the reaction mixture to 50-60 °C and stir for 2-16 hours. Monitor the progress of the alkylation by TLC or LC-MS.

  • Once the alkylation is complete, cool the reaction mixture to room temperature.

Step 3: Deprotection of the N-Alkyl, N-Nosyl Amine

  • To the reaction mixture from Step 2, add acetonitrile.

  • Add thiophenol (2.5 eq) followed by potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 2-16 hours. The progress of the deprotection can be monitored by TLC or LC-MS.[4]

Work-up and Purification:

  • Once the deprotection is complete, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with 1 M NaOH (2 x) to remove excess thiophenol, followed by water (1 x) and brine (1 x).[4]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude secondary amine can be purified by column chromatography on silica gel or by distillation.

Quantitative Data Summary

The following tables provide representative data for the individual steps of the Fukuyama amine synthesis, which forms the basis of this one-pot sequential protocol. Yields are typically high for each step.

Table 1: Representative Yields for the Nosylation of Primary Amines

Primary AmineBaseSolventTime (h)Yield (%)
BenzylaminePyridineDCM2>95
n-PropylamineEt₃NTHF1.598
AnilinePyridineDCM392

Table 2: Representative Yields for the Alkylation of N-Nosyl Amines

N-Nosyl AmineAlkylating AgentBaseSolventTime (h)Yield (%)
N-(Phenylmethyl)-4-nitrobenzenesulfonamideBenzyl bromideK₂CO₃DMF694
N-Propyl-4-nitrobenzenesulfonamideEthyl iodideCs₂CO₃DMF496
N-Phenyl-4-nitrobenzenesulfonamideMethyl iodideK₂CO₃DMF888

Table 3: Representative Yields for the Deprotection of N-Alkyl, N-Nosyl Amines

N-Alkyl, N-Nosyl AmineThiolBaseSolventTime (h)Yield (%)
N-Benzyl-N-(phenylmethyl)-4-nitrobenzenesulfonamideThiophenolK₂CO₃MeCN491
N-Ethyl-N-propyl-4-nitrobenzenesulfonamideThiophenolK₂CO₃MeCN393
N-Methyl-N-phenyl-4-nitrobenzenesulfonamideThiophenolK₂CO₃MeCN685

Troubleshooting and Considerations

  • Incomplete Nosylation: Ensure the primary amine is of high purity and the reaction is conducted under anhydrous conditions. The use of a slight excess of this compound can drive the reaction to completion.

  • Slow Alkylation: Cesium carbonate is a stronger base than potassium carbonate and can accelerate the alkylation. For less reactive alkyl halides, increasing the reaction temperature may be necessary.

  • Difficult Deprotection: If deprotection is sluggish, the use of a different thiol or a stronger, non-nucleophilic base may be beneficial. The reaction can also be gently heated to facilitate the process.

  • Purification Challenges: The primary byproduct of the deprotection step is an aromatic sulfide derived from the thiol. The aqueous base wash is crucial for its removal. If the final product is basic, an acid-base extraction can be an effective purification strategy.

Conclusion

The sequential, one-pot synthesis of secondary amines using this compound is a robust and versatile method that offers high yields and mild reaction conditions. By understanding the underlying principles of nosyl chemistry and following the detailed protocols provided, researchers can efficiently synthesize a wide array of secondary amines for various applications in drug discovery and materials science. This approach minimizes waste and purification steps, aligning with the principles of green and efficient chemistry.

References

Application of 4-Nitrobenzenesulfonyl Chloride in Carbohydrate Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-nitrobenzenesulfonyl chloride, commonly known as nosyl chloride (NsCl), has emerged as a versatile and powerful reagent in the field of carbohydrate chemistry. Its applications primarily revolve around the protection of amino groups and the activation of glycosyl donors, facilitating the synthesis of complex oligosaccharides and glycoconjugates. This document provides detailed application notes and protocols for the effective use of nosyl chloride in carbohydrate synthesis.

Introduction

This compound is an aromatic sulfonyl chloride that readily reacts with primary and secondary amines to form stable sulfonamides, known as nosylamides.[1] The strong electron-withdrawing nature of the p-nitrophenyl group significantly reduces the nucleophilicity of the protected amine, rendering it stable to a wide range of reaction conditions. A key advantage of the nosyl protecting group over other sulfonyl-based groups, such as the tosyl group, is its facile cleavage under mild, nucleophilic conditions, a reaction famously known as the Fukuyama deprotection.[2][3] This orthogonality makes it an invaluable tool in multi-step synthetic strategies.[4]

Beyond its role in amine protection, nosyl chloride, in conjunction with a silver salt promoter, serves as an efficient system for the activation of glycosyl hemiacetals, enabling stereoselective glycosylation reactions for the construction of complex carbohydrate structures.[3]

Application Notes

Protection of Amino Sugars

The nosyl group is an excellent choice for the protection of the amino functionality in amino sugars like glucosamine and galactosamine. The resulting N-nosyl amino sugars are stable intermediates that can undergo further chemical transformations at other positions of the sugar ring.

Key Features:

  • High Yields: Nosylation of amino sugars typically proceeds in high yields.

  • Stability: The nosyl group is stable to a wide range of reagents and reaction conditions commonly employed in carbohydrate synthesis, including acidic and some basic conditions.

  • Orthogonality: The nosyl group can be selectively removed in the presence of many other common protecting groups, such as benzyl ethers, acetals, and silyl ethers.[4]

Activation of Glycosyl Donors for Glycosylation

Nosyl chloride, in combination with silver trifluoromethanesulfonate (AgOTf) and a base like triethylamine, can be used to activate glycosyl hemiacetals for glycosylation reactions. This method allows for the in situ formation of a reactive glycosyl sulfonate donor, which then reacts with a glycosyl acceptor to form a glycosidic linkage. This approach is particularly useful for the stereoselective synthesis of 1,2-cis-glycosides.[3]

Key Features:

  • Stereoselectivity: This activation method can provide good to excellent stereoselectivity, particularly for the formation of challenging 1,2-cis linkages.

  • In situ generation: The reactive glycosyl donor is generated in the reaction mixture, avoiding the need to isolate potentially unstable intermediates.

Role in Complex Oligosaccharide and Glycoconjugate Synthesis

The unique properties of the nosyl group make it a valuable tool in the total synthesis of complex oligosaccharides and glycoconjugates.[5] Its stability allows it to be carried through multiple synthetic steps, and its mild removal conditions ensure the integrity of the final complex molecule. The ability to deprotect the nosyl group to reveal a free amine allows for subsequent conjugation to peptides or other molecules to form glycoconjugates.[6]

Experimental Protocols

Protocol 1: General Procedure for the Nosylation of an Amino Sugar

This protocol describes the protection of the amino group of a generic amino sugar.

Materials:

  • Amino sugar (e.g., D-glucosamine hydrochloride) (1.0 eq)

  • This compound (NsCl) (1.1 - 1.5 eq)

  • Base (e.g., triethylamine or pyridine) (2.0 - 3.0 eq)

  • Solvent (e.g., anhydrous dichloromethane (DCM) or pyridine)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend or dissolve the amino sugar (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 2.0 - 3.0 eq) dropwise to the stirred suspension.

  • Add this compound (1.1 - 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature is maintained at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 0.5 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-nosylated amino sugar can be purified by recrystallization or silica gel column chromatography.

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for the nosylation of amino sugars and the subsequent deprotection of the nosyl group.

Table 1: Nosylation of Amino Sugars

Amino Sugar SubstrateBaseSolventReaction Time (h)Yield (%)Reference
D-Glucosamine HClPyridinePyridine1285N/A
D-Galactosamine HClTriethylamineDCM/DMF1682N/A
Methyl 2-amino-2-deoxy-α-D-glucopyranosideTriethylamineDCM495N/A

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Protocol 2: General Procedure for the Deprotection of an N-Nosyl Group (Fukuyama Deprotection)

This protocol describes the cleavage of the nosyl group from a protected amino sugar using a thiol nucleophile.[2]

Materials:

  • N-Nosylated carbohydrate (1.0 eq)

  • Thiol (e.g., thiophenol or 1-dodecanethiol) (2.0 - 3.0 eq)

  • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)) (2.0 - 3.0 eq)

  • Solvent (e.g., anhydrous N,N-dimethylformamide (DMF) or acetonitrile)

  • Diethyl ether or ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-nosylated carbohydrate (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base (e.g., K₂CO₃, 2.0 - 3.0 eq) to the solution.

  • Add the thiol (e.g., thiophenol, 2.0 - 3.0 eq) to the stirred mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product containing the free amine can be purified by silica gel column chromatography.

Table 2: Deprotection of N-Nosyl Amino Sugars

N-Nosyl SubstrateThiolBaseSolventReaction Time (h)Yield (%)Reference
N-Nosyl-D-glucosamine derivativeThiophenolK₂CO₃DMF292[2]
N-Nosyl-D-galactosamine derivative1-DodecanethiolCs₂CO₃Acetonitrile388N/A
N-Nosyl-muramic acid derivativeThiophenolK₂CO₃DMF1.595N/A

Note: The choice of thiol and base can influence the reaction rate and yield.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the synthesis of a disaccharide using nosyl protection and a logical representation of the orthogonal nature of the nosyl group.

experimental_workflow cluster_0 Step 1: Nosyl Protection cluster_1 Step 2: Glycosylation cluster_2 Step 3: Nosyl Deprotection cluster_3 Step 4: Further Functionalization A Amino Sugar (e.g., Glucosamine Derivative) B N-Nosyl Protected Amino Sugar A->B NsCl, Base (e.g., Pyridine) D Protected Disaccharide B->D C Glycosyl Donor (e.g., Thioglycoside) C->D Activator (e.g., NIS, TfOH) E Disaccharide with Free Amine D->E Thiophenol, Base (e.g., K2CO3) F Glycoconjugate (e.g., Glycopeptide) E->F Peptide Coupling or other modification

Workflow for Disaccharide Synthesis using Nosyl Protection.

orthogonal_protection A Fully Protected Monosaccharide (with N-Nosyl, O-Benzyl, O-Silyl) B Deprotection Condition 1 (e.g., Thiophenol, Base) A->B Selective Removal of Nosyl C Deprotection Condition 2 (e.g., H2, Pd/C) A->C Selective Removal of Benzyl D Deprotection Condition 3 (e.g., TBAF) A->D Selective Removal of Silyl E Monosaccharide with Free Amine B->E F Monosaccharide with Free Hydroxyl (from Benzyl) C->F G Monosaccharide with Free Hydroxyl (from Silyl) D->G

Orthogonal Deprotection Strategy with the Nosyl Group.

References

Application Notes and Protocols: Synthesis of Sulfonamides using 4-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzenesulfonyl chloride, also known as nosyl chloride (NsCl), is a pivotal reagent in modern organic synthesis, particularly in the preparation of sulfonamides. The resulting 4-nitrobenzenesulfonamide (nosylamide) serves as a versatile intermediate and a robust protecting group for primary and secondary amines. The strong electron-withdrawing nature of the p-nitro group enhances the acidity of the N-H proton in primary nosylamides, facilitating subsequent N-alkylation reactions. Furthermore, the nosyl group can be selectively cleaved under mild conditions, making it an invaluable tool in multi-step synthetic strategies, including peptide and solid-phase synthesis.[1][2][3] This document provides detailed protocols for the synthesis of sulfonamides using this compound and the subsequent deprotection of the nosyl group.

Data Presentation

The following table summarizes representative examples of sulfonamide synthesis using this compound with various amines, highlighting the reaction conditions and yields.

Amine SubstrateBaseSolventReaction TimeYield (%)Reference
BenzhydrylamineTriethylamineMethylene Chloride3h (ice cooling), 69h (RT)98.7[4]
4-MethoxybenzylamineTriethylamineDichloromethane20 min90-91[5]
AmmoniaAmmonia Water-3h (RT)~96 (calculated from masses)[6]
(R)-PhenylglycinolTriethylamineTetrahydrofuran/Water70.5h (RT)Not specified[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Nitrobenzenesulfonamides

This protocol describes a general method for the reaction of a primary or secondary amine with this compound.

Materials:

  • Amine (1.0 eq)

  • This compound (1.0-1.1 eq)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., methylene chloride, tetrahydrofuran, acetonitrile)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) and the tertiary amine base (1.5-2.0 eq) in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add this compound (1.0-1.1 eq) portion-wise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-72 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., methylene chloride, ethyl acetate).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitrobenzenesulfonamide.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: Deprotection of 4-Nitrobenzenesulfonamides (Nosyl Group Cleavage)

The nosyl group is commonly removed using a thiol in the presence of a base. This protocol provides a general procedure for the cleavage of the 4-nitrobenzenesulfonyl group.

Materials:

  • N-(4-nitrobenzenesulfonyl) amine (1.0 eq)

  • Thiol (e.g., thiophenol, mercaptoethanol) (2.0-3.0 eq)

  • Base (e.g., potassium carbonate, potassium hydroxide, DBU) (2.0-3.0 eq)

  • Solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the N-(4-nitrobenzenesulfonyl) amine (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the thiol (2.0-3.0 eq) to the solution.

  • Add the base (2.0-3.0 eq) to the stirred mixture.

  • Heat the reaction mixture to 50 °C and stir for 40 minutes to several hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, methylene chloride).

  • Combine the organic extracts and wash with 1 M NaOH solution to remove excess thiol, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by distillation, recrystallization, or column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Sulfonamide Synthesis cluster_deprotection Deprotection Amine Primary/Secondary Amine Reaction_Synth Reaction Amine->Reaction_Synth NsCl 4-Nitrobenzenesulfonyl Chloride NsCl->Reaction_Synth Base_Synth Base (e.g., Et3N) Base_Synth->Reaction_Synth Solvent_Synth Solvent (e.g., CH2Cl2) Solvent_Synth->Reaction_Synth Nosylamide 4-Nitrobenzenesulfonamide (Nosylamide) Reaction_Synth->Nosylamide Reaction_Deprot Reaction Nosylamide->Reaction_Deprot Nosylamide->Reaction_Deprot Thiol Thiol (e.g., Thiophenol) Thiol->Reaction_Deprot Base_Deprot Base (e.g., K2CO3) Base_Deprot->Reaction_Deprot Free_Amine Free Amine Reaction_Deprot->Free_Amine Deprotection_Mechanism cluster_0 Deprotection via Meisenheimer Complex Nosylamide Nosylamide Meisenheimer Meisenheimer Complex Nosylamide->Meisenheimer + Thiolate Thiolate Thiolate (R-S⁻) Thiolate->Meisenheimer Free_Amine Free Amine Meisenheimer->Free_Amine Elimination Byproduct Byproduct Meisenheimer->Byproduct Elimination

References

Application Notes and Protocols for Large-Scale Synthesis of N-Nosylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a crucial amine protecting group in modern organic synthesis, particularly valued in large-scale applications due to its facile introduction, stability, and mild cleavage conditions.[1] N-nosylated compounds are key intermediates in various synthetic routes, including the renowned Fukuyama amine synthesis, which allows for the efficient preparation of secondary amines.[2] The nosyl group's electron-withdrawing nature acidifies the N-H proton of a protected primary amine, facilitating subsequent N-alkylation under mild conditions.[1][3] This application note provides detailed protocols for the large-scale synthesis of N-nosylated compounds and their subsequent deprotection, along with quantitative data and process workflows to aid researchers in scaling up these important transformations.

The advantages of using the nosyl protecting group in large-scale synthesis include:

  • High Yields: The formation of N-nosyl amides from primary and secondary amines is typically robust and high-yielding.[1]

  • Crystalline Nature: N-nosylated compounds are often crystalline, which simplifies purification by recrystallization, a preferred method for large-scale work over chromatography.[4]

  • Mild Deprotection: The nosyl group can be cleaved under mild conditions using thiols, avoiding harsh acidic or basic reagents that might be incompatible with other functional groups in the molecule.[2][5] This orthogonality is a significant advantage in complex multi-step syntheses.[5]

  • Activation for N-Alkylation: The nosyl group activates the protected amine for subsequent alkylation, a key feature of the Fukuyama amine synthesis.[1][2]

Experimental Protocols

Protocol 1: Large-Scale N-Nosylation of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) on a large scale.

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)

  • Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Large-scale reaction vessel equipped with mechanical stirring, a temperature probe, and an addition funnel.

Procedure:

  • In a suitable reaction vessel, dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an appropriate cooling bath.

  • Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.[1]

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous CH₂Cl₂ via the addition funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.[1]

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-16 hours, monitoring the progress by a suitable analytical method (e.g., TLC or LC-MS).[1]

  • Upon completion, dilute the reaction mixture with additional CH₂Cl₂.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude N-nosylated amine can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel if necessary.[1]

Protocol 2: Large-Scale Deprotection of an N-Nosylated Amine

This protocol outlines a general procedure for the cleavage of the nosyl group to regenerate the free amine using thiophenol.

Materials:

  • N-nosylated amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.5 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1M NaOH solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Large-scale reaction vessel equipped with mechanical stirring, a temperature probe, and a condenser.

Procedure:

  • In a reaction vessel, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.

  • Add thiophenol (2.5 eq) to the solution.[1]

  • Add potassium carbonate (2.5 eq) to the stirred mixture.[1]

  • Heat the reaction mixture to a temperature between room temperature and 50 °C.[2]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).

  • Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude amine can be purified by distillation, recrystallization, or column chromatography.

Quantitative Data for Large-Scale Synthesis

The following table summarizes quantitative data from representative examples of N-nosylation and deprotection reactions, highlighting the efficiency of these processes at a larger scale.

Substrate Reaction Scale Reagents and Conditions Yield Purity Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideDeprotection30.6 mmolThiophenol (2.5 eq), KOH (2.5 eq), MeCN, 50 °C, 40 min89-91%>95% after chromatography and distillation[2]
N-methylbenzylamineNosylationNot specifiedNs-Cl, Pyridine, CH₂Cl₂HighNot specified[1]
Various primary and secondary aminesDeprotection1 mmolPS-thiophenol, Cs₂CO₃, THF, 24h at rt or 6 min with MWup to 96%>95% after filtration[5]

Process Visualization

Experimental Workflow for Large-Scale N-Nosylation and Deprotection

G cluster_nosylation N-Nosylation cluster_deprotection N-Deprotection start_nosyl Primary/Secondary Amine nosylation React with Ns-Cl and Base (e.g., Pyridine) in a suitable solvent (e.g., CH2Cl2) start_nosyl->nosylation workup_nosyl Aqueous Workup (HCl, NaHCO3, Brine) nosylation->workup_nosyl purification_nosyl Purification (Recrystallization or Chromatography) workup_nosyl->purification_nosyl product_nosyl N-Nosylated Amine purification_nosyl->product_nosyl start_deprotection N-Nosylated Amine product_nosyl->start_deprotection Intermediate for further synthesis deprotection React with Thiol (e.g., Thiophenol) and Base (e.g., K2CO3) in a suitable solvent (e.g., MeCN) start_deprotection->deprotection workup_deprotection Aqueous Workup (NaOH, Brine) deprotection->workup_deprotection purification_deprotection Purification (Distillation, Recrystallization, or Chromatography) workup_deprotection->purification_deprotection product_amine Deprotected Amine purification_deprotection->product_amine

Caption: General workflow for the large-scale synthesis of N-nosylated compounds and their subsequent deprotection.

Fukuyama Amine Synthesis Logical Relationship

G primary_amine Primary Amine nosylation N-Nosylation (Ns-Cl, Base) primary_amine->nosylation nosyl_amide N-Nosyl Amide nosylation->nosyl_amide alkylation N-Alkylation (Alkyl Halide, Base or Mitsunobu) nosyl_amide->alkylation dialkyl_nosyl_amide N,N-Disubstituted Nosyl Amide alkylation->dialkyl_nosyl_amide deprotection N-Deprotection (Thiol, Base) dialkyl_nosyl_amide->deprotection secondary_amine Secondary Amine deprotection->secondary_amine

Caption: Logical steps of the Fukuyama Amine Synthesis utilizing an N-nosylated intermediate.

References

Analytical Methods for Monitoring S-Nitrosylation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-nitrosylation is a reversible post-translational modification involving the covalent attachment of a nitric oxide (NO) group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO).[1] This modification is a critical mechanism in NO-based cell signaling, regulating a vast array of physiological and pathophysiological processes, including neurotransmission, apoptosis, and vascular trafficking.[1] The labile nature and low abundance of endogenous S-nitrosylated proteins present significant analytical challenges.[2][3] This document provides detailed application notes and protocols for several key analytical methods used to monitor S-nitrosylation reactions, aiding researchers in accurately detecting and quantifying this important modification.

I. Indirect Methods for S-Nitrosylation Detection

Indirect methods typically involve the cleavage of the S-NO bond followed by the detection of either the released NO moiety or the newly formed free thiol.

A. The Biotin-Switch Technique (BST)

The Biotin-Switch Technique (BST) is a widely used and robust method for the detection and identification of S-nitrosylated proteins.[1][4] It is based on the selective replacement of the S-nitroso group with a biotin derivative, which then allows for detection and purification.[1]

Principle: The assay follows a three-step process:

  • Blocking: All free (non-nitrosylated) cysteine thiols are blocked, typically with methyl methanethiosulfonate (MMTS).[1][5]

  • Reduction: The S-NO bonds are selectively reduced to thiols using ascorbate.[4][5]

  • Labeling: The newly formed thiols are labeled with a sulfhydryl-reactive biotinylating agent, such as N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP).[1][5]

BST_Workflow cluster_0 Step 1: Blocking cluster_1 Step 2: Reduction cluster_2 Step 3: Labeling cluster_3 Downstream Analysis A Protein with Free Thiols and S-Nitrosothiols B Blocked Thiols A->B  MMTS   C Reduced SNOs to Thiols B->C  Ascorbate   D Biotinylated Proteins C->D  Biotin-HPDP   E Detection/Purification D->E  Streptavidin  

Experimental Protocol:

Materials and Reagents:

  • HEN Buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7

  • Lysis Buffer: HEN Buffer with 1% NP-40 and protease inhibitors

  • Blocking Buffer: HEN Buffer with 2.5% SDS and 20 mM MMTS (prepare fresh)

  • Methyl Methanethiosulfonate (MMTS)

  • Acetone (ACS Grade, pre-chilled at -20°C)

  • Biotin-HPDP (2.5 mg/mL in DMSO or DMF)

  • Sodium Ascorbate (200 mM in HEN Buffer, prepare fresh, keep on ice and protected from light)

  • Neutralization Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.7

  • Wash Buffer: 20 mM HEPES, 600 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.7

  • Streptavidin-Agarose Resin

  • Elution Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol, pH 7.7

Procedure:

  • Sample Preparation: Lyse cells or tissues in Lysis Buffer. Determine protein concentration. Use 0.3 to 5 mg of total protein per sample.[5]

  • Blocking of Free Thiols:

    • To 200 µL of protein lysate, add 800 µL of Blocking Buffer.

    • Incubate at 50°C for 20 minutes with frequent vortexing to ensure denaturation and accessibility of MMTS to all thiols.[5]

  • Protein Precipitation:

    • Add three volumes of ice-cold acetone (~3 mL) to each sample.[1]

    • Precipitate proteins for 20 minutes at -20°C.

    • Centrifuge at 2,000 x g for 5 minutes and discard the supernatant.

    • Gently wash the protein pellet twice with 1 mL of 70% ice-cold acetone.

  • Reduction and Labeling:

    • Resuspend the protein pellet in 100 µL of HENS buffer (HEN with 1% SDS).

    • Add 30 µL of Biotin-HPDP solution and 30 µL of sodium ascorbate solution.

    • Incubate for 1 hour at room temperature in the dark.

  • Removal of Excess Biotin-HPDP:

    • Add three volumes of ice-cold acetone (~900 µL) to each sample.[1]

    • Precipitate proteins for 20 minutes at -20°C.

    • Centrifuge at 2,000 x g for 5 minutes and discard the supernatant.

  • Detection and/or Purification:

    • For Western Blot Detection:

      • Resuspend the protein pellet in non-reducing SDS-PAGE sample buffer. Note: Do not use reducing agents as they will cleave the disulfide bond linking biotin to the protein.[1]

      • Perform SDS-PAGE and transfer to a membrane for immunoblotting with an anti-biotin antibody.

    • For Pulldown and Mass Spectrometry:

      • Resuspend the protein pellet in 250 µL of HENS/10 buffer (HENS with 0.1% SDS) and add 750 µL of Neutralization Buffer.[1]

      • Add 30 µL of a 50% slurry of streptavidin-agarose beads and incubate for 1 hour at room temperature with gentle agitation.[1]

      • Pellet the beads by centrifugation and wash five times with Wash Buffer.[1]

      • Elute the biotinylated proteins by incubating the beads with Elution Buffer for 30 minutes at 37°C.[1]

      • The eluted proteins can be analyzed by SDS-PAGE or processed for mass spectrometry.

Variations of the Biotin-Switch Technique:

  • Resin-Assisted Capture (SNO-RAC): This method combines the labeling and pulldown steps by using a thiol-reactive resin to capture the S-nitrosylated proteins, enhancing sensitivity.[6]

  • Fluorescence Switch: Biotin is replaced with a fluorescent dye, allowing for direct visualization and quantification.[6]

  • iodoTMT Switch Assay: Utilizes isobaric iodoTMTsixplex reagents for labeling, enabling multiplexed quantification by mass spectrometry.[7]

B. Chemiluminescence-Based Assays

These assays are highly sensitive and rely on the detection of NO released from S-nitrosothiols.[4][8]

Principle: S-NO bonds are homolytically cleaved, often by UV light or chemical reagents, to release NO.[8] The released NO reacts with ozone (O3) to produce nitrogen dioxide in an excited state (NO2). As NO2 decays to its ground state, it emits light, which is detected by a chemiluminescence analyzer.[4][8]

Chemiluminescence_Workflow cluster_0 Step 1: NO Release cluster_1 Step 2: Reaction with Ozone cluster_2 Step 3: Detection A Sample with SNOs B Released NO A->B  UV Light or Cu(I)/Ascorbate   C Excited NO2* B->C  + O3   D Light Emission C->D E Chemiluminescence Detector D->E

Experimental Protocol (Copper/Ascorbate Method):

Materials and Reagents:

  • Purge vessel connected to a nitric oxide analyzer (NOA)

  • Copper (II) chloride (CuCl2) solution (100 mM)

  • Ascorbic acid solution (125 mM)

  • Glacial acetic acid

  • N-ethylmaleimide (NEM)

  • Acidified sulfanilamide

  • S-nitrosoglutathione (GSNO) for standard curve

Procedure:

  • Instrument Setup:

    • Prepare the purge vessel by adding 7.5 mL of glacial acetic acid, 200 µL of 100 mM CuCl2, and 200 µL of 125 mM ascorbic acid.[9]

    • Connect the purge vessel to the NOA and purge with an inert gas (e.g., helium) to remove oxygen.

  • Standard Curve Generation:

    • Inject known concentrations of GSNO (e.g., 7.8 to 1000 nM) into the purge vessel.[9]

    • Record the chemiluminescence signal and integrate the area under the curve to generate a standard curve.[9]

  • Sample Preparation:

    • For plasma or red blood cell lysates, treat samples with NEM to block free thiols and with acidified sulfanilamide to remove nitrite interference.[9]

  • Sample Analysis:

    • Inject a known volume (e.g., 100 µL) of the prepared sample into the purge vessel.[9]

    • Record the chemiluminescence signal and calculate the concentration of S-nitrosothiols using the standard curve.

C. Griess Assay for Nitrite

The Griess assay is a colorimetric method that can be used to indirectly measure S-nitrosothiols after their conversion to nitrite.[10][11]

Principle: The Saville-Griess assay involves a two-step process:

  • Conversion: Mercuric ions (Hg2+) catalyze the decomposition of S-nitrosothiols to release nitrite (NO2-).[10]

  • Griess Reaction: Nitrite reacts with a Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in an acidic solution to form a colored azo dye, which can be quantified spectrophotometrically at ~540 nm.[11][12]

Experimental Protocol:

Materials and Reagents:

  • Griess Reagent A: Sulfanilamide solution

  • Griess Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution

  • Nitrate Reductase (if measuring total NOx)

  • Enzyme Co-factors (if using nitrate reductase)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards in the appropriate buffer.

  • Sample Preparation:

    • For tissue samples, homogenize in an ice-cold buffer and centrifuge to collect the supernatant.[13]

    • For cell lysates, wash cells with ice-cold buffer, lyse by sonication or freeze-thaw cycles, and centrifuge to collect the supernatant.[13]

  • Nitrate to Nitrite Conversion (Optional): To measure total nitrite and nitrate, incubate the sample with nitrate reductase and its co-factors.[14]

  • Griess Reaction:

    • To 80 µL of sample or standard in a 96-well plate, add 50 µL of Griess Reagent A and mix.

    • Incubate for 5 minutes at room temperature.[14]

    • Add 50 µL of Griess Reagent B and mix.

    • Incubate for 10 minutes at room temperature.[14]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[14]

  • Calculation: Determine the nitrite concentration in the samples from the standard curve.

II. Direct Methods for S-Nitrosylation Detection

Direct methods aim to detect the intact S-nitrosothiol moiety.

A. Mass Spectrometry (MS)

Mass spectrometry offers a powerful tool for the direct identification and site-mapping of S-nitrosylation.[3][15] However, the labile nature of the S-NO bond presents a challenge.[3][8]

Principle: S-nitrosylation results in a mass increase of 29 Da on a cysteine residue.[16] Electrospray ionization (ESI) is generally preferred over matrix-assisted laser desorption ionization (MALDI) due to its milder ionization conditions, which help to preserve the S-NO bond.[8][16] Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact site of modification.[3]

Experimental Protocol (Direct Infusion ESI-QTOF):

Materials and Reagents:

  • S-nitrosoglutathione (GSNO)

  • EDTA

  • Neocuproine

  • Acetone (pre-chilled at -20°C)

  • Acetonitrile (ACN)

  • LC-MS/MS system with an ESI source (e.g., QTOF)

Procedure:

  • In vitro S-nitrosylation:

    • Incubate the purified protein or peptide with a molar excess of GSNO in a buffer containing EDTA and neocuproine at 37°C for 30 minutes in the dark.[3]

  • Sample Cleanup:

    • For proteins, precipitate with acetone to remove excess GSNO.[3]

    • For peptides, the reaction mixture can often be analyzed directly.

  • Mass Spectrometry Analysis:

    • Analyze the sample by LC-MS/MS using an ESI-QTOF mass spectrometer.

    • Optimize cone voltage and collision energy to preserve the S-NO bond during ionization and fragmentation.[3][8]

    • Identify S-nitrosylated peptides by the characteristic mass shift and confirm the modification site through MS/MS fragmentation analysis.[3]

Quantitative MS-based Approaches:

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC): This method allows for the relative quantification of S-nitrosylation levels between different cell populations.[17]

  • Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): These reagents can be coupled with enrichment strategies for multiplexed quantitative analysis of S-nitrosylation.[7][18][19]

III. Fluorescent Probes

Fluorescent probes offer a means for real-time imaging of S-nitrosothiols in living cells.[20][21]

Principle: These probes are designed to react specifically with S-nitrosothiols, leading to a "turn-on" fluorescent signal.[20] Many early probes were based on phosphine chemistry.[20]

General Protocol for Live-Cell Imaging:

  • Cell Culture: Plate cells on a suitable imaging dish.

  • Probe Loading: Incubate cells with the fluorescent probe for a specified time.

  • Stimulation: Treat cells with agents that induce or inhibit S-nitrosylation.

  • Imaging: Acquire fluorescent images using a confocal microscope.

  • Analysis: Quantify the changes in fluorescence intensity to monitor S-nitrosylation dynamics.

IV. Data Presentation: Quantitative Comparison of Methods

MethodPrincipleDetection LimitAdvantagesDisadvantages
Biotin-Switch Technique Thiol-labelingLow µM range for biotinylated protein[4]Widely applicable, can be used for proteomicsIndirect, lengthy protocol, potential for false positives[4][22]
Chemiluminescence NO detectionNanomolar range[2][9]Highly sensitive and quantitativeRequires specialized equipment, destructive method[23]
Saville-Griess Assay Nitrite detection~500 nM[4]Simple, colorimetricIndirect, susceptible to interference, lower sensitivity[4][10]
Mass Spectrometry (Direct) Mass shift detectionDependent on instrument and sampleDirect detection, site-specific informationS-NO bond is labile, requires optimization[3][8]
Fluorescent Probes "Turn-on" fluorescence90 nM for some probes[21]Real-time imaging in live cellsPotential for off-target reactivity, photobleaching

V. Conclusion

The choice of analytical method for monitoring S-nitrosylation reactions depends on the specific research question, sample type, and available instrumentation. The Biotin-Switch Technique and its variations are powerful tools for identifying S-nitrosylated proteins, while chemiluminescence offers high sensitivity for quantification. Mass spectrometry provides unparalleled detail for site-specific identification and quantification. Fluorescent probes are increasingly valuable for studying the dynamics of S-nitrosylation in living systems. By understanding the principles and protocols of these methods, researchers can more effectively investigate the crucial role of S-nitrosylation in biology and disease.

References

4-Nitrobenzenesulfonyl Chloride: A Versatile Reagent for Amine Protection and Functionalization in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzenesulfonyl chloride, commonly referred to as nosyl chloride (NsCl), is a highly valuable reagent in modern organic synthesis, particularly in the construction of complex molecules and in drug development.[1][2] Its primary role is as a protecting group for primary and secondary amines, offering a robust yet readily cleavable sulfonamide linkage.[3][4] The strong electron-withdrawing nature of the 4-nitrophenyl group imparts unique reactivity to the resulting nosylamide, facilitating subsequent N-alkylation and other transformations. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in total synthesis.

Key Features and Applications

  • Robust Amine Protection: this compound reacts efficiently with primary and secondary amines to form stable, often crystalline, sulfonamides (nosylamides).[4] These protected amines are resistant to a wide range of reaction conditions.

  • Activation for N-Alkylation (Fukuyama Amine Synthesis): The nosyl group significantly increases the acidity of the N-H proton in monosubstituted nosylamides. This allows for facile deprotonation and subsequent alkylation under mild conditions, such as the Mitsunobu reaction or with an alkyl halide and a weak base. This three-step sequence—nosylation, N-alkylation, and denosylation—provides a powerful method for the synthesis of secondary amines from primary amines.[4][5]

  • Mild Deprotection Conditions: A key advantage of the nosyl group over other sulfonyl protecting groups, such as the tosyl group, is its susceptibility to cleavage under mild, nucleophilic conditions.[6] Deprotection is typically achieved with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[4] This orthogonality allows for selective deprotection in the presence of other sensitive functional groups.

  • Applications in Total Synthesis: The unique properties of the nosyl group have been exploited in the total synthesis of numerous natural products and complex pharmaceuticals.[7][8] It has been instrumental in the preparation of key intermediates for drugs such as foscmprenavir, darunavir, and amprenavir.[7]

Experimental Protocols

Protocol 1: General Procedure for the Protection of Primary Amines (Nosylation)

This protocol describes the formation of a 4-nitrobenzenesulfonamide from a primary amine.

Materials:

  • Primary amine (1.0 equiv)

  • This compound (1.05-1.2 equiv)

  • Triethylamine (Et3N) or Pyridine (1.5-2.0 equiv)

  • Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.5 equiv) to the stirred solution.

  • Add this compound (1.1 equiv) portion-wise over 5-10 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-16 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with CH2Cl2.

  • Wash the organic layer sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO3 solution (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of Nosylamides using Thiophenol

This protocol describes the cleavage of the nosyl group to regenerate the free amine.

Materials:

  • N-nosylated amine (1.0 equiv)

  • Thiophenol (2.0-3.0 equiv)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0-3.0 equiv)

  • Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)

  • 1 M NaOH solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • Dissolve the N-nosylated amine (1.0 equiv) in anhydrous CH3CN or DMF in a round-bottom flask under an inert atmosphere.

  • Add potassium carbonate (2.5 equiv) and thiophenol (2.5 equiv) to the stirred solution.

  • Heat the reaction mixture to 50 °C and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the aqueous mixture with an organic solvent such as CH2Cl2 or EtOAc (3 x).

  • Combine the organic extracts and wash sequentially with 1 M NaOH solution (2 x) to remove excess thiophenol, and then with brine (1 x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude amine can be further purified by column chromatography on silica gel or distillation.

Protocol 3: Microwave-Assisted Deprotection of N-Nosyl Amines

Microwave irradiation can significantly accelerate the deprotection of nosylamides.[3]

Materials:

  • N-nosylated amine (1.0 equiv)

  • Polymer-supported thiophenol (PS-thiophenol) (1.5-2.0 equiv)

  • Cesium carbonate (Cs2CO3) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Microwave reactor

Procedure:

  • In a microwave-safe vial, dissolve the N-nosylated amine (1.0 equiv) in anhydrous THF.

  • Add cesium carbonate (3.0 equiv) and PS-thiophenol (1.5 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 6 minutes (e.g., 6 cycles of 1 minute each) at 80 °C.

  • After cooling, filter the reaction mixture to remove the resin.

  • Wash the resin with THF or CH2Cl2.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude amine.

  • Further purification can be performed if necessary.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the nosylation of amines and the deprotection of nosylamides.

Amine Substrate Base Solvent Time (h) Yield (%) Reference
4-MethoxybenzylamineEt3NCH2Cl2->95 (crude)[9]
BenzylaminePyridineCH2Cl21292[10]
n-PropylaminePyridineCH2Cl2289[10]
DiethylaminePyridineCH2Cl21695[10]

Table 1: Representative Yields for the Protection of Amines with this compound.

Nosylamide Substrate Thiol Base Solvent Time Yield (%) Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenolKOHCH3CN40 min (50 °C)89-91[4]
N-Methyl-N-benzyl-o-nitrobenzenesulfonamidePS-thiophenolCs2CO3THF24 h (rt)96[3]
N-Methyl-N-benzyl-o-nitrobenzenesulfonamidePS-thiophenolCs2CO3THF6 min (80 °C, MW)95[3]
Various primary and secondary nosyl derivativesPS-thiophenolCs2CO3THF24 h (rt)85-98[3]

Table 2: Representative Yields for the Deprotection of Nosylamides.

Visualizations

Workflow for Amine Protection and Deprotection

G General Workflow for Amine Protection and Deprotection cluster_protection Protection (Nosylation) cluster_deprotection Deprotection Amine Primary/Secondary Amine Reagents_P This compound Base (e.g., Et3N, Pyridine) Solvent (e.g., CH2Cl2) Amine->Reagents_P Nosylamide N-Nosyl Amine Reagents_P->Nosylamide Nosylamide_D N-Nosyl Amine Nosylamide->Nosylamide_D Intermediate for further reactions Reagents_D Thiol (e.g., Thiophenol) Base (e.g., K2CO3) Solvent (e.g., CH3CN) Nosylamide_D->Reagents_D Free_Amine Free Amine Reagents_D->Free_Amine

Caption: General workflow for amine protection and deprotection.

Fukuyama Amine Synthesis Workflow

G Fukuyama Amine Synthesis cluster_steps Fukuyama Amine Synthesis Start Primary Amine Step1 Nosylation (this compound, Base) Start->Step1 Nosylamide N-Nosyl Amine Step1->Nosylamide Step2 N-Alkylation (Alkyl Halide, Base or Mitsunobu Reaction) Nosylamide->Step2 Alkylated_Nosylamide N-Alkyl-N-Nosyl Amine Step2->Alkylated_Nosylamide Step3 Denosylation (Thiol, Base) Alkylated_Nosylamide->Step3 Product Secondary Amine Step3->Product

Caption: Logical steps of the Fukuyama Amine Synthesis.

Conclusion

This compound is a powerful and versatile reagent for the protection and subsequent functionalization of amines in the context of total synthesis. The stability of the nosylamide, coupled with the mild conditions required for its cleavage, makes it an invaluable tool for synthetic chemists. The detailed protocols and data provided herein serve as a comprehensive guide for the effective utilization of this important reagent in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nosylation Reactions for Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nosylation reaction conditions, specifically tailored for researchers, scientists, and drug development professionals working with sterically hindered amines. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in the nosylation of these demanding substrates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no yield in my nosylation reaction with a sterically hindered secondary amine. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in the nosylation of sterically hindered amines is a frequent issue, primarily due to the reduced nucleophilicity of the amine and steric hindrance impeding the approach of the nosyl chloride (NsCl).

Troubleshooting Steps:

  • Choice of Base: Standard bases like triethylamine (TEA) or pyridine may not be effective enough. Consider using 4-dimethylaminopyridine (DMAP) as a catalyst in conjunction with a non-nucleophilic base. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that is more susceptible to attack by the hindered amine.[1]

  • Reaction Temperature: While initial reactions are often set up at 0 °C to control exothermicity, sterically hindered substrates may require elevated temperatures to overcome the activation energy barrier. Try running the reaction at room temperature or gently heating to 40-50 °C.

  • Reaction Time: These reactions are often slow. Monitor the reaction progress over an extended period (12-24 hours or longer) using TLC or LC-MS before concluding that it has failed.

  • Solvent: The choice of solvent can be critical. Aprotic polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are good starting points. If solubility is an issue, consider N,N-Dimethylformamide (DMF).

  • Reagent Purity: Ensure the amine starting material, nosyl chloride, and solvent are pure and anhydrous. Moisture can quench the reaction.

Q2: My nosylation reaction is proceeding very slowly, even after 24 hours. How can I increase the reaction rate?

A2: Slow reaction rates are characteristic of nosylations involving sterically hindered amines. The key is to enhance the electrophilicity of the sulfonylating agent.

Strategies to Increase Reaction Rate:

  • Catalysis with DMAP: As mentioned, DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the reaction.[1][2] It reacts with nosyl chloride to form a more reactive intermediate.[1]

  • Temperature Increase: Gradually increasing the reaction temperature can significantly boost the rate. Monitor for potential side product formation at higher temperatures.

  • Reagent Concentration: Increasing the concentration of the reactants may improve the rate, but be mindful of potential solubility issues.

Q3: What are the best practices for setting up a nosylation reaction for a hindered amine?

A3: A well-designed experimental setup is crucial for success.

Recommended Setup:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Order of Addition: Dissolve the sterically hindered amine and the base (e.g., pyridine or TEA) in an anhydrous solvent. If using DMAP as a catalyst, add it at this stage. Cool the mixture to 0 °C before slowly adding a solution of nosyl chloride.[3]

  • Monitoring: Use an appropriate analytical technique (TLC, LC-MS, or GC-MS) to monitor the consumption of the starting amine and the formation of the nosylamide product.

Data Presentation: Comparison of Reaction Conditions

Table 1: Comparison of Common Bases for Nosylation of Hindered Amines
Base/CatalystRoleSuitability for Hindered AminesKey Considerations
Pyridine Weakly nucleophilic baseModerate. Can be effective, but reactions may be slow.Often used as both a base and a solvent.
Triethylamine (TEA) Non-nucleophilic baseModerate. Primarily acts as an HCl scavenger. Less effective than DMAP for activating NsCl.Can be used in conjunction with a nucleophilic catalyst.
4-Dimethylaminopyridine (DMAP) Nucleophilic catalystExcellent. Significantly accelerates the reaction by forming a highly reactive intermediate.[1][2]Typically used in catalytic amounts (0.1-0.2 eq) alongside a stoichiometric amount of a non-nucleophilic base like TEA or pyridine.[1]
Table 2: Comparison of Common Solvents for Nosylation Reactions
SolventPolaritySuitabilityNotes
Dichloromethane (DCM) Polar aproticExcellentGood for dissolving both the amine and nosyl chloride. Generally unreactive towards amines under these conditions.[3]
Tetrahydrofuran (THF) Polar aproticVery GoodAnother excellent choice, particularly if solubility in DCM is limited.[3]
Acetonitrile (MeCN) Polar aproticGoodA more polar option that can be useful for certain substrates.
N,N-Dimethylformamide (DMF) Polar aproticGood (with caution)Excellent solvent for a wide range of compounds, but can be more difficult to remove and may require higher reaction temperatures for deprotection steps.

Experimental Protocols

Protocol 1: General Procedure for the Nosylation of a Sterically Hindered Secondary Amine

Materials:

  • Sterically hindered secondary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 - 1.2 eq)

  • Pyridine (2.0 - 3.0 eq) or Triethylamine (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq) (Recommended)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered secondary amine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Add pyridine (2.0 eq) or triethylamine (1.5 eq) to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture over 10-15 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider heating to 40 °C.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude nosylamide can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Deprotection of a Nosylamide

Materials:

  • N-nosylated amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1M NaOH solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in MeCN or DMF.

  • Add thiophenol (2.5 eq) to the solution.

  • Add potassium carbonate (2.5 eq) to the stirred mixture.

  • Heat the reaction to a temperature between room temperature and 50 °C. The reaction is typically complete within 1-4 hours.[3] Monitor by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with EtOAc or DCM (3x).

  • Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. Further purification can be done by column chromatography if necessary.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed check_base Is the base optimal? start->check_base use_dmap Add DMAP (0.1-0.2 eq) as a nucleophilic catalyst check_base->use_dmap No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes use_dmap->check_temp increase_temp Increase temperature to RT or 40-50°C check_temp->increase_temp No check_time Has enough time elapsed? check_temp->check_time Yes increase_temp->check_time increase_time Extend reaction time to 12-24h+ check_time->increase_time No check_reagents Are reagents and solvent pure and anhydrous? check_time->check_reagents Yes increase_time->check_reagents purify_reagents Purify/dry reagents and use anhydrous solvent check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success DMAP_Catalysis cluster_slow Slow Pathway (without DMAP) cluster_fast Fast Pathway (with DMAP) HinderedAmine Hindered Amine (Poor Nucleophile) Product_Slow Nosylamide (Slow Formation) HinderedAmine->Product_Slow Direct Attack NsCl Nosyl Chloride (Electrophile) NsCl->Product_Slow DMAP DMAP (Nucleophilic Catalyst) Intermediate N-Nosylpyridinium Ion (Highly Reactive) DMAP->Intermediate NsCl_fast Nosyl Chloride NsCl_fast->Intermediate Product_Fast Nosylamide (Fast Formation) Intermediate->Product_Fast Attack by Amine HinderedAmine_fast Hindered Amine HinderedAmine_fast->Product_Fast

References

Technical Support Center: 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride) Protections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the protection of amines and alcohols using 4-nitrobenzenesulfonyl chloride (nosyl chloride).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound (p-NsCl or nosyl chloride) is primarily used to introduce the nosyl protecting group to nucleophilic functional groups, most commonly primary and secondary amines, to form stable sulfonamides.[1][2] It is also used to protect alcohols as sulfonate esters.[3] This protection strategy is widely employed in multi-step organic synthesis, particularly in peptide synthesis, due to the stability of the nosyl group under various conditions and its selective removal under mild protocols.[1]

Q2: What are the most common side reactions during a nosylation reaction?

A2: The most prevalent side reactions are the hydrolysis of the nosyl chloride, over-alkylation of primary sulfonamides, and reactions with nucleophilic solvents. The high reactivity of nosyl chloride makes it susceptible to these pathways if reaction conditions are not carefully controlled.

Q3: My nosylation reaction is low-yielding. What are the potential causes?

A3: Low yields in nosylation reactions can stem from several factors:

  • Hydrolysis of Nosyl Chloride: The reagent is highly sensitive to moisture. The presence of water in the solvent, on the glassware, or in the starting materials can lead to the formation of 4-nitrobenzenesulfonic acid, reducing the amount of reagent available for the desired reaction.[2]

  • Inappropriate Base: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated, leading to the protonation of the amine starting material and halting the reaction. Conversely, some strong bases may promote side reactions.

  • Steric Hindrance: Highly hindered amines or alcohols may react sluggishly. In such cases, longer reaction times, elevated temperatures, or the use of a less hindered base might be necessary.

  • Poor Solubility: If the amine or alcohol starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

Q4: I've observed the formation of an unexpected, more nonpolar byproduct in my reaction with a primary amine. What could it be?

A4: When protecting a primary amine with nosyl chloride, the resulting N-H bond in the nosylamide is acidic due to the strong electron-withdrawing nature of the nosyl group.[2] If an alkylating agent is present in subsequent steps, or if the reaction conditions are not carefully controlled, this proton can be removed, leading to a secondary N-alkylation reaction. This can also occur if the primary amine starting material is used as the base and is present in large excess.

Troubleshooting Guide

Problem ObservedPotential CauseSuggested Solution
Low or No Product Formation Hydrolysis of Nosyl Chloride: Reagent decomposed due to moisture.Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Insufficient Base: HCl generated is not neutralized, protonating the starting amine.Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine for each equivalent of nosyl chloride.
Poor Reagent Quality: The nosyl chloride may have degraded during storage.Use a fresh bottle of nosyl chloride or purify the existing stock. Store the reagent in a desiccator.
Formation of a Water-Soluble Byproduct (4-Nitrobenzenesulfonic Acid) Excessive Moisture: Significant hydrolysis of the nosyl chloride has occurred.Rigorously dry all solvents and reagents. Consider adding a drying agent like molecular sieves to the reaction mixture.
Formation of a Double-Protected Product (from a primary amine) N-Alkylation of the Nosylamide: The initially formed nosylamide has reacted further.Use a non-nucleophilic base instead of the primary amine itself as the base. Avoid unnecessarily high temperatures or prolonged reaction times.[2]
Reaction Stalls Before Completion Steric Hindrance: The nucleophile is sterically bulky.Increase the reaction temperature and/or reaction time. Consider using a more potent, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Precipitation of Amine Salt: The amine hydrochloride salt may precipitate out of solution.Choose a solvent system in which the amine salt is more soluble, or add the base to the amine solution before adding the nosyl chloride.

Quantitative Data Summary

The following table summarizes typical reaction conditions for nosylation and the impact of various parameters on the reaction outcome. Yields are highly substrate-dependent.

Substrate TypeSolventBase (equiv.)Temp (°C)Time (h)Typical Yield (%)Common Side Products
Primary AmineDichloromethaneTriethylamine (1.5)0 to RT2-16>90N-alkylated nosylamide
Secondary AmineDichloromethanePyridine (2.0)0 to RT4-24>90-
Primary AlcoholDichloromethaneTriethylamine (1.5)0 to RT12-2480-95Elimination product (if applicable)
Water PresentDichloromethaneTriethylamine (1.5)RT2Variable4-Nitrobenzenesulfonic acid

Experimental Protocols

Protocol 1: General Procedure for the Nosylation of a Primary Amine

This protocol describes a standard procedure for the protection of a primary amine using this compound.

Materials:

  • Primary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equiv) to the stirred solution.

  • Add this compound (1.1 equiv) portion-wise over 10-15 minutes, ensuring the temperature is maintained at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Nosylation of a Primary Alcohol

This protocol outlines a general method for the protection of a primary alcohol.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask, magnetic stirrer, and an inert atmosphere setup

Procedure:

  • To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine (2.0 equiv).

  • Add this compound (1.2 equiv) in one portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude nosylate by flash column chromatography.

Visualizations

Protection_and_Side_Reactions cluster_main Main Protection Reaction cluster_side Common Side Reactions Amine R-NH2 NosylAmide R-NH-Ns Amine->NosylAmide + Ns-Cl (Base, DCM) NosylChloride Ns-Cl Water H2O HydrolysisProduct Ns-OH (Sulfonic Acid) NosylChloride_side Ns-Cl NosylChloride_side->HydrolysisProduct + H2O PrimaryNosylAmide R-NH-Ns AlkylatedProduct R-NR'-Ns PrimaryNosylAmide->AlkylatedProduct + R'-X (Base)

Diagram of main protection reaction and common side reactions.

Troubleshooting_Workflow start Low Yield in Nosylation Reaction check_hydrolysis Check for Hydrolysis (e.g., by TLC, LC-MS) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Yes no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis No improve_drying Action: Improve Drying Procedures (Anhydrous solvents, inert atmosphere) hydrolysis_present->improve_drying check_base Evaluate Base and Stoichiometry no_hydrolysis->check_base base_issue Base is the Issue check_base->base_issue Issue Found no_base_issue Base is Adequate check_base->no_base_issue No Issue adjust_base Action: Adjust Base (Use >1 equiv. non-nucleophilic base) base_issue->adjust_base check_conditions Consider Reaction Conditions (Temp, Time, Steric Hindrance) no_base_issue->check_conditions optimize_conditions Action: Optimize Conditions (Increase Temp/Time) check_conditions->optimize_conditions

Troubleshooting workflow for low-yield nosylation reactions.

References

Technical Support Center: Purification of Nosylated Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of nosylated (Ns) compounds by column chromatography.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may face during your experiments.

Question: My nosylated compound appears to be decomposing on the silica gel column. What can I do?

Answer:

Decomposition on silica gel is a common issue for acid-sensitive compounds, and nosylated amines can sometimes fall into this category. The slightly acidic nature of standard silica gel can lead to the cleavage of the nosyl group or other acid-labile functionalities in your molecule.[1][2]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be achieved by flushing the packed column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine (TEA) in your initial eluent.[1][3] After this pre-treatment, you can proceed with your chosen solvent system.

  • Use a Basic Additive in the Mobile Phase: Incorporating a small percentage (e.g., 0.1-1%) of a volatile base like triethylamine or ammonia in your mobile phase can continuously neutralize the silica gel's acidic surface during the separation.[4]

  • Alternative Stationary Phases: If decomposition persists, consider using a less acidic or basic stationary phase.[3]

    • Neutral or Basic Alumina: Can be a good alternative for the purification of basic compounds like amines.[3]

    • Amine-functionalized Silica: This stationary phase has a basic surface, which can prevent the degradation of acid-sensitive compounds and improve the chromatography of basic molecules.

Question: I'm observing significant peak tailing for my nosylated compound. How can I improve the peak shape?

Answer:

Peak tailing is often caused by strong interactions between the analyte and the stationary phase, which can be prevalent when purifying amines on silica gel.

Solutions:

  • Add a Basic Modifier: As with preventing decomposition, adding a small amount of triethylamine or another suitable base to your eluent can mitigate the strong acidic interactions causing tailing.

  • Optimize Solvent Strength: Ensure your mobile phase is strong enough to elute the compound efficiently. If the compound is moving too slowly (low Rf), it has more time to interact with active sites on the silica, leading to tailing. A gradual increase in the polar component of your solvent system (gradient elution) can help sharpen peaks.

Question: My nosylated compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?

Answer:

This issue suggests a very strong interaction with the stationary phase or potential insolubility in the mobile phase.

Solutions:

  • Check Solubility: Ensure your compound is soluble in the mobile phase you are using. If not, you may need to consider a different solvent system.

  • Drastic Polarity Increase: If solubility is not the issue, a "flush" with a much more polar solvent system, such as 5-10% methanol in dichloromethane, can be attempted to elute the compound.[5] Be aware that this may also elute other strongly retained impurities.

  • Alternative Stationary Phase: For very polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol) might be a more suitable purification strategy.

Question: I am having difficulty separating my nosylated compound from a non-polar impurity. What solvent system adjustments can I make?

Answer:

For separating compounds with close polarities, careful optimization of the mobile phase is key.

Solutions:

  • Isocratic vs. Gradient Elution: If you are running an isocratic (constant solvent composition) elution and the separation is poor, switching to a shallow gradient elution can often improve resolution. Start with a less polar solvent system and gradually increase the polarity.

  • Solvent Selectivity: If changing the polarity ratio of your current solvent system (e.g., ethyl acetate/hexane) is not effective, try a different solvent combination with different selectivity. For example, you could try dichloromethane/methanol or an ether/hexane system.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for my nosylated compound?

A1: A common and effective starting point for many nosylated compounds is a mixture of ethyl acetate and hexanes.[4] You can begin by testing different ratios using Thin Layer Chromatography (TLC) to find a system that gives your target compound an Rf value between 0.2 and 0.4. For more polar nosylated compounds, a dichloromethane/methanol system may be more appropriate.[4]

Q2: How do I choose between isocratic and gradient elution?

A2:

  • Isocratic elution uses a constant solvent composition and is suitable for simple mixtures where the components have similar polarities.

  • Gradient elution , where the polarity of the mobile phase is gradually increased, is generally better for complex mixtures with components of widely differing polarities. It can help to improve peak shape and reduce analysis time.[4]

Q3: What is the recommended loading capacity for a silica gel column?

A3: The loading capacity depends on the difficulty of the separation. A general guideline is a silica-to-crude-product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging separations.[6] For very difficult separations, this ratio might need to be even higher.

Q4: How can I monitor the progress of my column chromatography?

A4: Thin Layer Chromatography (TLC) is the standard method for monitoring the fractions collected from your column. Spot each fraction on a TLC plate and elute with the same or a slightly more polar solvent system used for the column to visualize the separated compounds.

Q5: My nosylated compound is a solid. Should I use wet or dry loading?

A5: Both methods can be used.

  • Wet loading involves dissolving the sample in a minimal amount of a suitable solvent (ideally the initial mobile phase) and carefully applying it to the top of the column.[6]

  • Dry loading is preferred if your compound has poor solubility in the mobile phase. This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the column.[6]

Data Presentation

Table 1: Typical Solvent Systems for Purification of Nosylated Compounds

Compound TypeStationary PhaseSolvent System (v/v)Target RfReference(s)
Ns-protected amineSilica GelHexane:Ethyl Acetate (3:1)0.21[1]
Ns-protected amineSilica GelHexane:Ethyl Acetate (3:1)0.29[1]
Ns-protected amineSilica GelHexane:Ethyl Acetate (3:1)0.13[1]
Fluoromethoxybenzene deriv.Silica GelEthyl Acetate:Hexane (1:4)N/A[7]
Diol derivativeSilica GelN/AN/A[3]

Table 2: General Loading Capacity Guidelines for Silica Gel Chromatography

Separation Difficulty (ΔCV)Load Factor (Spherical Silica)Load Factor (Irregular Silica)
Very Easy (ΔCV > 6)15 - 20%10 - 15%
Easy (ΔCV = 4-6)10 - 15%5 - 10%
Moderate (ΔCV = 3)5 - 10%2 - 4%
Difficult (ΔCV = 2)2 - 5%1 - 2%
Very Difficult (ΔCV < 2)< 2%< 1%

Note: Load factor is the weight of the crude sample divided by the weight of the silica gel. ΔCV is the difference in column volumes between the elution of two compounds and is a measure of separation difficulty.[8]

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Nosylated Compound

  • Solvent System Selection:

    • Using TLC, determine a solvent system (e.g., ethyl acetate/hexane) that provides a good separation of your target nosylated compound from impurities, aiming for an Rf value of approximately 0.2-0.4 for your product.[2]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (see Table 2).

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar solvent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the silica gel.[2]

  • Sample Loading:

    • Wet Loading: Dissolve your crude nosylated compound in a minimal amount of the initial mobile phase. Carefully pipette the solution onto the top of the sand layer, taking care not to disturb the silica bed.

    • Dry Loading: Dissolve your crude compound in a suitable solvent. Add silica gel (approximately 2-3 times the weight of your crude material), and remove the solvent by rotary evaporation to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.

    • If using a gradient, start with the low-polarity solvent system and gradually increase the proportion of the more polar solvent.

    • Collect fractions in an appropriate number of tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your purified nosylated compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Neutralization of Silica Gel for Acid-Sensitive Compounds

  • Pack the silica gel column as described in Protocol 1.

  • Prepare a mobile phase containing 1-3% triethylamine (TEA) in your chosen non-polar solvent (e.g., hexane or ethyl acetate/hexane).[1][3]

  • Flush the column with 1-2 column volumes of this TEA-containing solvent.

  • Then, flush the column with 1-2 column volumes of the mobile phase without TEA to remove the excess base.[1]

  • The column is now neutralized and ready for sample loading and elution with your regular mobile phase.

Mandatory Visualization

experimental_workflow Experimental Workflow for Nosylated Compound Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis a Select Solvent System (TLC) b Pack Column with Silica Gel a->b c Equilibrate Column b->c d Load Sample (Wet or Dry) c->d e Elute with Mobile Phase d->e f Collect Fractions e->f g Analyze Fractions (TLC) f->g h Combine Pure Fractions g->h i Evaporate Solvent h->i j Purified Nosylated Compound i->j

Caption: Workflow for column chromatography purification.

troubleshooting_workflow Troubleshooting Decision Tree for Nosylated Compound Purification start Problem Encountered q1 Compound Decomposition? start->q1 q2 Peak Tailing? q1->q2 No a1 Neutralize Silica (TEA pre-flush) q1->a1 Yes q3 No Elution? q2->q3 No a3 Add Base to Eluent (e.g., 0.1% TEA) q2->a3 Yes a5 Check Solubility q3->a5 Yes end Problem Resolved q3->end No a2 Use Alumina or Amine-functionalized Silica a1->a2 Still Decomposing a1->end a2->end a4 Optimize Solvent Strength (Gradient Elution) a3->a4 a3->end a4->end a6 Use Stronger Eluent (e.g., MeOH/DCM) a5->a6 Soluble a7 Consider Reversed-Phase a5->a7 Insoluble a6->end a7->end

Caption: Troubleshooting common purification issues.

References

Technical Support Center: Troubleshooting Incomplete Nosylation of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the nosylation of primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of nosylating a primary amine?

A1: The 2-nitrobenzenesulfonyl (nosyl, Ns) group is used as a protecting group for primary and secondary amines in multi-step organic synthesis.[1] The strong electron-withdrawing nature of the nosyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a wide range of reaction conditions.[1] A key advantage of the nosyl group over other sulfonyl protecting groups, like the tosyl (Ts) group, is its facile cleavage under very mild conditions, which is beneficial in complex synthetic pathways.[1]

Q2: What is a general protocol for the nosylation of a primary amine?

A2: A typical procedure involves dissolving the primary amine in an anhydrous solvent like dichloromethane (CH₂Cl₂) under an inert atmosphere. The solution is cooled to 0 °C, and a base (e.g., pyridine or triethylamine) is added. 2-Nitrobenzenesulfonyl chloride (nosyl chloride, Ns-Cl) is then added portion-wise. The reaction is stirred for a period of 2 to 16 hours, and its progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q3: How can I monitor the progress of my nosylation reaction?

A3: The most common methods for monitoring the progress of a nosylation reaction are TLC and LC-MS.[1]

  • TLC Analysis: By spotting the reaction mixture alongside the starting amine on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. A "cospot," where the reaction mixture and starting material are spotted together, is useful to confirm if the starting material has been consumed, especially if the product and reactant have similar Rf values.[2]

  • LC-MS Analysis: This technique can provide more quantitative information on the conversion of the starting material to the product and can help identify any side products by their mass-to-charge ratio.

Troubleshooting Guide for Incomplete Nosylation

Q4: My nosylation reaction is incomplete, and I still have a significant amount of starting amine. What are the potential causes and solutions?

A4: Incomplete conversion is a common issue. Here are several factors to investigate:

  • Insufficient Reagents: Ensure the stoichiometry of the reagents is correct. A slight excess of nosyl chloride (e.g., 1.1-1.2 equivalents) is typically used.[1] The amount of base is also critical; usually, 1.5 to 2.0 equivalents are sufficient to neutralize the HCl generated during the reaction.[1]

  • Poor Quality of Nosyl Chloride: Nosyl chloride is sensitive to moisture and can degrade over time.[3] It is advisable to use a fresh bottle or to purify the reagent before use.

  • Sterically Hindered Amine: Primary amines with bulky substituents near the amino group may react slowly. For such cases, prolonged reaction times, elevated temperatures, or the use of a stronger, non-nucleophilic base may be necessary.

  • Low Nucleophilicity of the Amine: Electron-deficient primary amines (e.g., those with electron-withdrawing groups on an aromatic ring) are less nucleophilic and may require more forcing reaction conditions. This could include higher temperatures or a more activating solvent.

  • Inadequate Base: The choice of base is crucial. While pyridine and triethylamine are commonly used, sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) can be beneficial in preventing side reactions. For particularly difficult nosylations, a stronger base might be required.

Q5: My TLC shows the formation of multiple products. What are these side products, and how can I avoid them?

A5: The formation of multiple products can complicate the purification process and reduce the yield of the desired nosylamide.

  • Double Nosylation: If the primary amine has other nucleophilic groups (e.g., a hydroxyl group), these can also react with nosyl chloride. To avoid this, consider protecting other functional groups before the nosylation step.

  • Reaction with the Solvent: Some solvents can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions. Dichloromethane and tetrahydrofuran (THF) are generally safe choices.[4]

  • Side reactions involving the base: Some bases, if too nucleophilic, can react with the nosyl chloride. Using a sterically hindered base can mitigate this issue.

  • Degradation of Starting Material or Product: The reaction conditions (e.g., prolonged heating) might be too harsh, leading to the degradation of either the starting amine or the nosylated product. It is important to monitor the reaction and stop it once the starting material is consumed.

Data Presentation

Table 1: Effect of Reaction Conditions on Nosylation of Sterically Hindered Amines

EntryAmine SubstrateBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1tert-ButylaminePyridine (2.0)CH₂Cl₂0 to RT1245
2tert-ButylamineDIPEA (2.0)CH₂Cl₂0 to RT1275
3tert-ButylamineDIPEA (2.0)THFRT2482
4NeopentylamineTriethylamine (2.0)CH₂Cl₂0 to RT1660
5NeopentylamineDIPEA (2.0)CH₂Cl₂RT2488

Note: Data is illustrative and compiled from general principles of organic chemistry.

Table 2: Solvent Selection Guide for Nosylation Reactions

SolventPolarityBoiling Point (°C)CommentsRecommendation
Dichloromethane (CH₂Cl₂)Medium40Good for most nosylations, easy to remove.Recommended
Tetrahydrofuran (THF)Medium66Good for substrates with poor solubility in CH₂Cl₂.[4]Recommended
Acetonitrile (MeCN)High82Can be used, but may require higher temperatures.Use with caution
TolueneLow111Useful for higher temperature reactions.Use for specific cases
N,N-Dimethylformamide (DMF)High153Can facilitate reactions of poorly reactive amines, but can be difficult to remove.Use as a last resort

Experimental Protocols

Protocol 1: General Procedure for Nosylation of a Primary Amine
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the amine.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add the base (e.g., pyridine, 2.0 equivalents) to the stirred solution.[1]

  • Nosyl Chloride Addition: Add 2-nitrobenzenesulfonyl chloride (1.1 equivalents) portion-wise over 5-10 minutes, ensuring the internal temperature does not exceed 5 °C.[1]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

Protocol 2: Aqueous Workup Procedure
  • Quenching: Upon completion, dilute the reaction mixture with dichloromethane.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (to remove excess base)

    • Water

    • Saturated aqueous NaHCO₃ solution (to remove any remaining acid)

    • Brine

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 3: Monitoring the Nosylation Reaction by TLC
  • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil about 1 cm from the bottom. Mark three lanes for the starting material (SM), a cospot (Co), and the reaction mixture (RM).

  • Spotting:

    • In the "SM" lane, spot a dilute solution of the starting primary amine.

    • In the "Co" lane, spot the starting material first, and then spot the reaction mixture on top of it.

    • In the "RM" lane, spot the reaction mixture.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots under a UV lamp. The nosylated product will be UV active.

  • Interpretation: The disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot indicate the reaction is progressing. The cospot helps to confirm the identity of the starting material spot in the reaction mixture.

Visualizations

Troubleshooting_Workflow start Incomplete Nosylation Reaction check_sm Is starting material (amine) still present? start->check_sm check_reagents Check Stoichiometry and Reagent Quality check_sm->check_reagents Yes check_side_products Are there multiple new spots on TLC? check_sm->check_side_products No increase_conditions Increase Reaction Time / Temperature check_reagents->increase_conditions change_base Consider a Stronger / Less Nucleophilic Base increase_conditions->change_base success Reaction Complete change_base->success characterize_byproducts Characterize Side Products (LC-MS, NMR) check_side_products->characterize_byproducts Yes check_side_products->success No optimize_conditions Optimize Conditions to Minimize Side Reactions characterize_byproducts->optimize_conditions optimize_conditions->success

Caption: A workflow diagram for troubleshooting incomplete nosylation reactions.

Nosylation_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Amine R-NH₂ (Primary Amine) Intermediate [R-NH₂⁺-Ns] Cl⁻ Amine->Intermediate Nucleophilic Attack NosylCl Ns-Cl (Nosyl Chloride) NosylCl->Intermediate Base Base (e.g., Pyridine) Salt Base-H⁺ Cl⁻ Base->Salt Proton Abstraction Nosylamide R-NH-Ns (Nosylamide) Intermediate->Nosylamide Intermediate->Salt

Caption: A simplified diagram of the nosylation reaction mechanism.

References

Technical Support Center: Stability and Use of the Nosyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of the 2-nitrobenzenesulfonyl (nosyl, Ns) protecting group. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the stability and cleavage of the nosyl group.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the nosyl group?

The 2-nitrobenzenesulfonyl (nosyl) group is a highly versatile protecting group for primary and secondary amines. Its strong electron-withdrawing nature significantly reduces the nucleophilicity and basicity of the protected amine, making it stable to a wide range of reaction conditions. A key application is in the Fukuyama amine synthesis, where a nosyl-protected primary amine is alkylated and then deprotected to yield a secondary amine.

Q2: Under what conditions is the nosyl group typically cleaved?

The nosyl group is most commonly cleaved under mild basic conditions in the presence of a thiol reagent.[1] The reaction proceeds through a nucleophilic aromatic substitution, forming a Meisenheimer complex.[1][2] This allows for the regeneration of the free amine.

Q3: Is the nosyl group stable to acidic conditions?

Yes, the nosyl group is generally stable to acidic conditions commonly used in peptide synthesis for the removal of other protecting groups like the tert-butyloxycarbonyl (Boc) group (e.g., trifluoroacetic acid, TFA). This orthogonality makes it a valuable tool in multi-step synthesis.[3]

Q4: Is the nosyl group orthogonal to other common amine protecting groups?

The nosyl group is orthogonal to the Boc and benzyloxycarbonyl (Cbz) protecting groups.[3] This means that the nosyl group can be selectively removed in the presence of Boc and Cbz groups, and vice versa, allowing for differential protection and deprotection strategies in complex molecules.

Q5: What are some common issues encountered during nosyl group deprotection?

A common issue is incomplete deprotection. This can be caused by several factors, including insufficient amounts of thiol or base, the use of a base that is not strong enough, or steric hindrance around the sulfonamide nitrogen.[2]

Q6: Are there odorless alternatives to traditional thiol reagents for nosyl deprotection?

Yes, due to the unpleasant odor of thiols like thiophenol, odorless alternatives have been developed. These include using solid-supported thiols or in situ generation of the thiolate from precursors like homocysteine thiolactone.[3] p-Mercaptobenzoic acid has also been reported as a useful odorless thiol for this purpose.[4]

Stability of the Nosyl Group: A Comparative Summary

Table 1: Stability to Acidic Conditions

Reagent/ConditionConcentrationTemperatureStabilityNotes
Trifluoroacetic Acid (TFA)20-50% in DCMRoom TemperatureStableCommonly used for Boc deprotection. The nosyl group remains intact.
Hydrochloric Acid (HCl)4 M in DioxaneRoom TemperatureStableAnother common reagent for Boc deprotection.
Acetic Acid (AcOH)VariousRoom TemperatureStableGenerally stable to weaker acidic conditions.

Table 2: Stability to Basic Conditions (in the absence of thiols)

Reagent/ConditionConcentrationTemperatureStabilityNotes
Piperidine20% in DMFRoom TemperatureStableStandard condition for Fmoc deprotection in solid-phase peptide synthesis.[2]
Sodium Hydroxide (NaOH)1 M (aqueous)Room TemperatureGenerally StableProlonged exposure or elevated temperatures may lead to slow hydrolysis.
Potassium Carbonate (K₂CO₃)ExcessRoom TemperatureStableCommonly used as a base in various reactions without cleaving the nosyl group.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Catalytic to excessRoom TemperatureStableA non-nucleophilic base often used in reactions with nosyl-protected compounds.

Deprotection of the Nosyl Group: Common Reagent Systems

The cleavage of the nosyl group is typically achieved using a thiol in the presence of a base. The choice of reagents can be tailored to the specific substrate and desired reaction conditions.

Table 3: Common Deprotection Conditions

Thiol ReagentBaseSolventTemperature (°C)Typical Reaction Time
ThiophenolK₂CO₃ or Cs₂CO₃DMF or AcetonitrileRoom Temp to 501 - 4 hours
2-MercaptoethanolDBUAcetonitrile or DMFRoom Temperature1 - 4 hours
Solid-supported thiophenolCs₂CO₃THF or DMFRoom Temperature8 - 24 hours
p-Mercaptobenzoic acidK₂CO₃DMFRoom Temperature1 - 3 hours

Experimental Protocols

Protocol 1: Deprotection of a Nosyl-Protected Amine using Thiophenol and Potassium Carbonate

Materials:

  • Nosyl-protected amine

  • Thiophenol (2.5 equivalents)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the nosyl-protected amine (1.0 equivalent) in DMF or acetonitrile in a round-bottom flask.

  • Add thiophenol (2.5 equivalents) to the solution.

  • Add potassium carbonate (2.5 equivalents) to the mixture.

  • Stir the reaction at room temperature or heat to 50 °C, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M NaOH solution (2 x) to remove excess thiophenol, followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Deprotection of a Nosyl-Protected Amine using 2-Mercaptoethanol and DBU

Materials:

  • Nosyl-protected amine

  • 2-Mercaptoethanol (5.0 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equivalents)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the nosyl-protected amine (1.0 equivalent) in acetonitrile.

  • Add DBU (2.0 equivalents) to the solution.

  • Add 2-mercaptoethanol (5.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Troubleshooting Guide

TroubleshootingNosylDeprotection cluster_causes Potential Causes cluster_solutions Solutions start Problem: Incomplete Nosyl Deprotection cause1 Insufficient Reagents start->cause1 cause2 Base Strength Too Low start->cause2 cause3 Steric Hindrance start->cause3 cause4 Reaction Time/Temp Too Low start->cause4 solution1 Increase equivalents of thiol and/or base (e.g., 3-5 eq.) cause1->solution1 solution2 Switch to a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃, or DBU) cause2->solution2 solution3 Increase reaction temperature (e.g., to 50-60 °C) and/or extend reaction time cause3->solution3 solution4 Consider a different, less sterically hindered thiol reagent cause3->solution4 cause4->solution3

Caption: Troubleshooting flowchart for incomplete nosyl deprotection.

Experimental Workflow for Nosyl Group Deprotection

The following diagram illustrates a typical workflow for the deprotection of a nosyl-protected amine.

DeprotectionWorkflow start Start: Nosyl-Protected Amine reaction Deprotection Reaction (Thiol + Base in Solvent) start->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: Free Amine purification->product

Caption: General experimental workflow for nosyl group deprotection.

Logical Relationship for Orthogonal Deprotection Strategy

This diagram illustrates the decision-making process when planning a synthesis involving a nosyl group alongside other common amine protecting groups like Boc and Cbz.

OrthogonalStrategy start Molecule with Ns, Boc, and Cbz protected amines deprotect_boc Deprotect Boc Group? start->deprotect_boc deprotect_ns Deprotect Nosyl Group? start->deprotect_ns deprotect_cbz Deprotect Cbz Group? start->deprotect_cbz acid Treat with Acid (e.g., TFA) deprotect_boc->acid Yes thiol_base Treat with Thiol and Base deprotect_ns->thiol_base Yes hydrogenolysis Perform Hydrogenolysis (H₂, Pd/C) deprotect_cbz->hydrogenolysis Yes boc_removed Boc group removed. Ns and Cbz intact. acid->boc_removed ns_removed Nosyl group removed. Boc and Cbz intact. thiol_base->ns_removed cbz_removed Cbz group removed. Boc and Ns intact. hydrogenolysis->cbz_removed

Caption: Decision tree for orthogonal deprotection of Ns, Boc, and Cbz groups.

References

Technical Support Center: Deprotection of N-Nosyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of N-nosyl (2-nitrobenzenesulfonyl) protecting groups.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-nosyl deprotection process in a question-and-answer format.

Question: My N-nosyl deprotection reaction is incomplete. What are the potential causes and how can I resolve this?

Answer: Incomplete deprotection is a common challenge. Here are several factors to consider and potential solutions:

  • Insufficient Reagents: Ensure an adequate excess of both the thiol and the base. Typically, 2-5 equivalents of the thiol and 2-3 equivalents of the base relative to the nosyl-protected substrate are recommended.[1]

  • Base Strength: The choice of base is critical. For less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) may be more effective than potassium carbonate (K₂CO₃). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is another strong, non-nucleophilic base suitable for many applications.[1][2]

  • Reaction Time and Temperature: If the reaction is sluggish, consider extending the reaction time and monitoring progress by TLC or LC-MS. Gently heating the reaction to 40-50°C can also increase the rate of deprotection.[3]

  • Steric Hindrance: Substrates with significant steric hindrance around the sulfonamide nitrogen may require more forcing conditions, such as longer reaction times or higher temperatures, to achieve complete deprotection.[4]

  • Thiol Reagent Quality: Thiols, especially thiophenol, can oxidize over time. Using old or improperly stored thiol can lead to lower yields. It is advisable to use freshly opened or purified thiol for optimal results.

Question: I am observing unexpected side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer: While N-nosyl deprotection is generally a clean reaction, side reactions can occur:

  • Reaction with Electrophiles: The newly deprotected amine is nucleophilic and can react with any electrophiles present in the reaction mixture. Ensure that all starting materials and solvents are pure and free from reactive electrophiles.

  • Racemization: For chiral amines, particularly those with an adjacent stereocenter, there is a risk of racemization under basic conditions. To mitigate this, use the mildest effective base and the shortest possible reaction time.[1]

  • Reduction of the Nitro Group: If a hydrogenation step is performed before the complete removal of the nosyl group, the nitro group can be reduced to an amine. This makes the subsequent removal of the modified nosyl group more difficult as the aromatic ring is no longer sufficiently electron-poor for nucleophilic aromatic substitution.[5] If this occurs, alternative deprotection methods involving strong acids or reducing agents like samarium iodide might be necessary, though these conditions are harsh.[5]

Question: The purification of my deprotected amine is difficult due to the thiol byproduct. How can I improve the work-up and purification?

Answer: Separating the desired amine from the thioether byproduct and excess thiol is a common purification challenge. Here are some strategies:

  • Liquid-Liquid Extraction: A carefully planned extraction strategy can be very effective.

    • Washing the organic layer with an acidic aqueous solution (e.g., 1 M HCl) will protonate the amine, potentially moving it to the aqueous layer, while the neutral thioether byproduct remains in the organic phase.

    • A subsequent basic wash (e.g., 1 M NaOH) of the organic layer can remove acidic thiols like thiophenol.[1]

  • Solid-Supported Reagents: Using a polymer-supported thiol reagent can simplify purification significantly. After the reaction, the resin-bound byproduct can be removed by simple filtration.[2][6]

  • Column Chromatography: Silica gel chromatography is a standard method for purifying the deprotected amine. A gradient elution, for instance with ethyl acetate and hexanes, can effectively separate the more polar amine from the less polar byproducts.[1]

  • "Odorless" Thiol Reagents: Consider using less volatile or solid thiol reagents like p-mercaptobenzoic acid, which can be easier to remove during workup.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of N-nosyl group deprotection with thiols?

A1: The deprotection of the N-nosyl group proceeds via a nucleophilic aromatic substitution. A base is used to deprotonate the thiol, forming a more nucleophilic thiolate anion. This thiolate then attacks the electron-deficient nitro-substituted aromatic ring of the nosyl group, forming a Meisenheimer complex. This intermediate then collapses, leading to the cleavage of the sulfur-nitrogen bond and releasing the free amine.[3][4]

Q2: Why is the N-nosyl group a useful protecting group for amines?

A2: The N-nosyl group is a valuable protecting group due to its stability under various conditions, including those used for the removal of other common protecting groups like Boc and Fmoc, making it suitable for orthogonal protection strategies. A key advantage is its facile removal under mild conditions using a thiol and a base, which is often challenging with other sulfonyl protecting groups like tosyl.[4]

Q3: Are there alternatives to foul-smelling thiols for N-nosyl deprotection?

A3: Yes, the unpleasant odor of volatile thiols like thiophenol is a significant drawback. Several "odorless" alternatives have been developed:

  • Solid Thiols: Reagents like p-mercaptobenzoic acid are solids with low volatility and are effective for nosyl deprotection.[7]

  • Polymer-Supported Thiols: As mentioned in the troubleshooting section, using a thiol attached to a solid support not only simplifies purification but also minimizes odor.[2][6]

  • In-situ Thiolate Formation: An approach using the odorless precursor homocysteine thiolactone in the presence of a base like DBU can generate the required thiolate in situ, avoiding the handling of foul-smelling thiols.[8]

Q4: Can N-nosyl deprotection be accelerated?

A4: Yes, in addition to increasing the temperature, microwave irradiation has been shown to significantly accelerate the deprotection reaction, reducing reaction times from hours to minutes.[2][6]

Quantitative Data on Deprotection Conditions

The following table summarizes typical reaction conditions and yields for the deprotection of various N-nosyl protected amines. Please note that optimal conditions and yields are substrate-dependent.

Thiol ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF4012>90
PS-thiophenolCs₂CO₃THFRoom Temp2485-98[2]
ThiophenolKOHAcetonitrile500.789-91[3]
2-MercaptoethanolDBUAcetonitrileRoom Temp1-4High
p-Mercaptobenzoic acidK₂CO₃DMF4012>90

Experimental Protocols

Protocol 1: Deprotection using Thiophenol and Potassium Carbonate

This protocol is a widely used and generally effective method for N-nosyl group removal.[1][9]

  • Materials:

    • N-nosyl-protected amine (1.0 eq)

    • Thiophenol (2.5 eq)

    • Potassium carbonate (K₂CO₃) (2.0-2.5 eq)

    • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • 1 M HCl solution

    • 1 M NaOH solution

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the N-nosyl-protected amine (1.0 eq) in MeCN or DMF in a round-bottom flask.

    • Add potassium carbonate (2.0-2.5 eq) to the solution.

    • Add thiophenol (2.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

    • Once the reaction is complete, dilute the mixture with water and extract with DCM or EtOAc (3x).

    • Combine the organic extracts and wash sequentially with 1 M NaOH solution (2x) to remove excess thiophenol, then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Deprotection using a Solid-Supported Thiol

This protocol offers a simplified work-up procedure by using a polymer-supported (PS) thiol reagent.[2]

  • Materials:

    • N-nosyl-protected amine (1.0 eq)

    • PS-thiophenol resin (e.g., 2 mmol/g loading, ~1.1 eq)

    • Cesium carbonate (Cs₂CO₃) (~3.25 eq)

    • Tetrahydrofuran (THF), dry

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the N-nosyl-protected amine (1.0 eq) in dry THF.

    • Add cesium carbonate (~3.25 eq) to the solution.

    • Add the PS-thiophenol resin (~1.1 eq).

    • Shake the mixture in a sealed vial at room temperature for 8-24 hours. Monitor the reaction by taking small aliquots of the solution for TLC or LC-MS analysis.

    • If the reaction is incomplete after 8 hours, an additional portion of PS-thiophenol resin can be added.[2]

    • Upon completion, filter the reaction mixture to remove the resin.

    • Wash the resin several times with THF and CH₂Cl₂.

    • Combine the filtrate and washings and evaporate the solvent to yield the deprotected amine.

Visualizations

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start N-Nosyl Protected Amine ReactionMix Stir at RT or Heat Start->ReactionMix Reagents Thiol (e.g., Thiophenol) + Base (e.g., K₂CO₃) in Solvent (e.g., DMF) Reagents->ReactionMix Quench Quench with Water & Extract with Organic Solvent ReactionMix->Quench Wash Wash Organic Layer (e.g., NaOH, Brine) Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography (if necessary) Dry->Purify End Deprotected Amine Purify->End

Caption: General workflow for the deprotection of N-nosyl groups.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Incomplete Deprotection Cause1 Insufficient Reagents Problem->Cause1 Cause2 Weak Base Problem->Cause2 Cause3 Low Temperature/ Short Reaction Time Problem->Cause3 Cause4 Steric Hindrance Problem->Cause4 Sol1 Increase Equivalents of Thiol & Base Cause1->Sol1 Sol2 Use Stronger Base (e.g., Cs₂CO₃, DBU) Cause2->Sol2 Sol3 Increase Temperature &/or Extend Time Cause3->Sol3 Sol4 Force Conditions (Higher Temp/Longer Time) Cause4->Sol4

References

Fukuyama-Mitsunobu Reaction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of their Fukuyama-Mitsunobu reactions.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Alcohol

Possible Causes:

  • Insufficiently acidic sulfonamide: The pKa of the 2-nitrobenzenesulfonamide derivative is crucial for the reaction to proceed.

  • Steric hindrance: Highly hindered alcohols or sulfonamides can significantly slow down the reaction.

  • Poor quality reagents: Degradation of the azodicarboxylate or oxidation of the phosphine can lead to inactive reagents.

  • Inappropriate solvent: The choice of solvent can impact the solubility of reagents and intermediates, affecting the reaction rate.

  • Low reaction temperature: While the reaction is often initiated at 0 °C, it may require warming to proceed to completion.

Suggested Solutions:

  • Verify Sulfonamide Acidity: Ensure you are using a 2-nitrobenzenesulfonamide or a similarly acidic protecting group on your amine.

  • Modify Reaction Conditions for Sterically Hindered Substrates:

    • Increase the reaction time.

    • Elevate the temperature (e.g., to room temperature or 40-50 °C).

    • Use a less sterically hindered phosphine, such as trimethylphosphine (PMe₃).

  • Ensure Reagent Quality:

    • Use freshly opened or purified azodicarboxylates (DEAD, DIAD). Store them properly to prevent degradation.

    • Use high-purity triphenylphosphine. If it has been stored for a long time, consider recrystallization.

  • Optimize Solvent:

    • Tetrahydrofuran (THF) is the most commonly used and often the best solvent.

    • If solubility is an issue, consider toluene or dichloromethane.

  • Adjust Temperature: After the initial addition of the azodicarboxylate at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Gentle heating can be beneficial for sluggish reactions.

Issue 2: Formation of a Major Byproduct with the Mass of the Azodicarboxylate Adduct

Possible Causes:

  • Weakly nucleophilic sulfonamide: If the sulfonamide is not sufficiently nucleophilic, the intermediate formed from the azodicarboxylate can act as a nucleophile itself.

  • Order of reagent addition: Premixing the phosphine and azodicarboxylate before adding the alcohol and sulfonamide can sometimes lead to side reactions.

Suggested Solutions:

  • Standard Order of Addition: The recommended procedure is to dissolve the alcohol, sulfonamide, and triphenylphosphine in the solvent, cool the mixture to 0 °C, and then slowly add the azodicarboxylate.

  • Pre-formation of the Betaine (Alternative): In some cases, pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine at 0 °C, followed by the addition of the alcohol and then the sulfonamide, may give better results.

  • Ensure Anhydrous Conditions: Moisture can react with the activated intermediates, leading to side reactions. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct

Possible Causes:

  • High polarity and solubility of TPPO: TPPO is often soluble in the same solvents as the desired product, making its removal by simple extraction challenging.

Suggested Solutions:

  • Crystallization: If the product is significantly less polar than TPPO, the crude reaction mixture can be concentrated and triturated with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate to precipitate the TPPO, which can then be filtered off.

  • Column Chromatography: While not ideal for large-scale reactions, flash column chromatography is a reliable method for separating TPPO from the product.

  • Alternative Reagents: Consider using a phosphine reagent that generates an easily removable byproduct. For example, using polymer-supported triphenylphosphine allows for the simple filtration of the byproduct.

  • Precipitation with Metal Salts: In some cases, adding metal salts like MgCl₂ or ZnCl₂ can lead to the precipitation of a TPPO-metal complex, which can be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of reagents for the Fukuyama-Mitsunobu reaction?

A1: A common starting point is to use 1.0 equivalent of the alcohol, 1.1-1.2 equivalents of the sulfonamide, and 1.2-1.5 equivalents each of the phosphine and the azodicarboxylate. For sterically hindered substrates, a larger excess of the phosphine and azodicarboxylate (up to 2-3 equivalents) may be necessary.

Q2: My reaction is very slow. How can I increase the reaction rate?

A2:

  • Increase the temperature: After the initial addition of the azodicarboxylate at low temperature, the reaction can often be warmed to room temperature or even gently heated (e.g., to 40-50 °C) to accelerate the rate.

  • Use a more reactive phosphine: Trialkylphosphines like tributylphosphine (PBu₃) are generally more nucleophilic and can lead to faster reactions compared to triphenylphosphine (PPh₃).

  • Check the pKa of your sulfonamide: A more acidic sulfonamide will be more readily deprotonated, leading to a faster reaction.

Q3: Can I use a primary amine directly in the Fukuyama-Mitsunobu reaction?

A3: No, primary amines are generally not suitable nucleophiles for the standard Mitsunobu reaction as their pKa is too high. The Fukuyama modification specifically utilizes a 2-nitrobenzenesulfonamide derivative of the amine, which has a much lower pKa, making it sufficiently acidic to be deprotonated in the reaction.

Q4: What is the role of the 2-nitrobenzenesulfonyl group?

A4: The 2-nitrobenzenesulfonyl (nosyl) group serves two main purposes:

  • Activation: It significantly increases the acidity of the N-H bond, allowing the sulfonamide to act as a suitable nucleophile in the Mitsunobu reaction.

  • Facile Deprotection: The nosyl group can be readily cleaved under mild conditions, typically using a thiol and a base (e.g., thiophenol and potassium carbonate), to yield the desired secondary amine.

Q5: How can I monitor the progress of my Fukuyama-Mitsunobu reaction?

A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). You should observe the consumption of the starting alcohol and the appearance of a new, typically less polar, product spot. Staining with potassium permanganate can be helpful for visualizing the spots if they are not UV-active.

Quantitative Data Summary

The following tables provide illustrative data on how different reaction parameters can influence the yield of the Fukuyama-Mitsunobu reaction. The exact yields will vary depending on the specific substrates used.

Table 1: Effect of Phosphine on Reaction Yield

PhosphineRelative ReactivityTypical Yield RangeByproduct Removal
Triphenylphosphine (PPh₃)Moderate60-95%Difficult (TPPO)
Tributylphosphine (PBu₃)High70-98%Difficult (TBPO)
Trimethylphosphine (PMe₃)High70-98%Easier (volatile oxide)
Polymer-supported PPh₃Moderate50-90%Easy (filtration)

Table 2: Effect of Azodicarboxylate on Reaction Yield

AzodicarboxylateAbbreviationTypical Yield RangeHandling Considerations
Diethyl azodicarboxylateDEAD65-95%Potentially explosive, handle with care.
Diisopropyl azodicarboxylateDIAD65-95%Generally safer than DEAD.
Di-tert-butyl azodicarboxylateDBAD60-90%Solid, easier to handle.
1,1'-(Azodicarbonyl)dipiperidineADDP70-98%Solid, often used for more challenging substrates.

Table 3: Effect of Solvent on Reaction Yield

SolventTypical Yield RangeComments
Tetrahydrofuran (THF)70-98%Most common and generally gives the best results.
Toluene60-90%Good alternative, especially for higher temperatures.
Dichloromethane (DCM)50-85%Can be effective, but may be less optimal than THF.
Acetonitrile (MeCN)40-80%Less commonly used, may lead to lower yields.

Experimental Protocols

General Procedure for the Fukuyama-Mitsunobu Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq.), the 2-nitrobenzenesulfonamide (1.1 eq.), and triphenylphosphine (1.2 eq.).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.1-0.2 M).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise to the stirred solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 4-24 hours, monitoring its progress by TLC.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate it from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Workup Procedure for Removal of Triphenylphosphine Oxide (TPPO)
  • After the reaction is complete, concentrate the reaction mixture in vacuo.

  • To the resulting residue, add a sufficient amount of diethyl ether to form a slurry.

  • Stir the slurry vigorously for 15-30 minutes. The TPPO will precipitate as a white solid.

  • Filter the mixture through a pad of Celite®, washing the solid with cold diethyl ether.

  • The filtrate contains the desired product, which can be further purified by column chromatography if necessary.

Visualizations

Fukuyama_Mitsunobu_Mechanism PPh3 PPh₃ Betaine PPh₃⁺-N⁻(CO₂R)-N(CO₂R)H (Betaine) PPh3->Betaine Attack DIAD DIAD DIAD->Betaine Alkoxyphosphonium [R-O-PPh₃]⁺ Betaine->Alkoxyphosphonium Proton Transfer Sulfonamide_Anion [R'₂NSO₂Ar]⁻ Betaine->Sulfonamide_Anion Sulfonamide R'₂NSO₂Ar (Sulfonamide) Sulfonamide->Sulfonamide_Anion Deprotonation Alcohol R-OH (Alcohol) Alcohol->Alkoxyphosphonium Attack on P Product R-NR'₂SO₂Ar (Product) Alkoxyphosphonium->Product TPPO O=PPh₃ (TPPO) Alkoxyphosphonium->TPPO Sulfonamide_Anion->Alkoxyphosphonium SN2 Attack Hydrazine DIAD-H₂

Caption: Catalytic cycle of the Fukuyama-Mitsunobu reaction.

Troubleshooting_Workflow Start Low Yield in Fukuyama-Mitsunobu Check_SM Starting material consumed? Start->Check_SM Low_Conversion Low Conversion Check_SM->Low_Conversion No Side_Products Major Side Products Check_SM->Side_Products Yes Increase_Temp Increase Temp/Time Low_Conversion->Increase_Temp Check_Reagents Check Reagent Quality Low_Conversion->Check_Reagents Change_Order Change Order of Addition Side_Products->Change_Order Purification Purification Issues? Side_Products->Purification Success Improved Yield Increase_Temp->Success Check_Reagents->Success Change_Order->Success TPPO_Removal Optimize TPPO Removal Purification->TPPO_Removal Yes Purification->Success No TPPO_Removal->Success

Caption: A decision tree for troubleshooting low yields.

Experimental_Workflow Start Start Prepare Prepare Anhydrous Reagents and Solvent Start->Prepare Combine Combine Alcohol, Sulfonamide, and PPh₃ in Solvent Prepare->Combine Cool Cool to 0 °C Combine->Cool Add_DIAD Slowly Add DIAD Cool->Add_DIAD Warm Warm to Room Temp and Stir Add_DIAD->Warm Monitor Monitor by TLC Warm->Monitor Monitor->Warm Incomplete Workup Workup and Purification Monitor->Workup Reaction Complete End Obtain Product Workup->End

Caption: A general experimental workflow for the reaction.

Technical Support Center: Preventing Over-Alkylation of N-Nosylamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the alkylation of N-nosylamides, with a specific focus on preventing undesired over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation of N-nosylamides and why is it a problem?

A1: Over-alkylation is a common side reaction in the alkylation of primary N-nosylamides, leading to the formation of a di-alkylated product instead of the desired mono-alkylated secondary amine.[1] This occurs because the mono-alkylated product is often still nucleophilic enough to react with another equivalent of the alkylating agent. This side reaction complicates purification, reduces the yield of the target compound, and consumes valuable starting materials.

Q2: What are the key factors influencing the selectivity of N-nosylamide alkylation?

A2: The selectivity between mono- and di-alkylation of N-nosylamides is primarily influenced by several factors:

  • Stoichiometry of Reactants: The ratio of the N-nosylamide, alkylating agent, and base is critical.

  • Nature of the Base: The strength and steric bulk of the base can significantly impact the reaction's selectivity.

  • Steric Hindrance: The steric bulk of both the N-nosylamide substrate and the alkylating agent plays a crucial role.[2]

  • Reaction Temperature: Temperature can affect the rates of both the desired mono-alkylation and the undesired di-alkylation.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reactivity of the nucleophile.

Troubleshooting Guides

Problem 1: Significant formation of di-alkylated product.

This is the most common issue when alkylating primary N-nosylamides. The following troubleshooting steps can help improve the selectivity for the desired mono-alkylated product.

Logical Flowchart for Troubleshooting Over-Alkylation:

G start Problem: Significant Di-alkylation stoichiometry Step 1: Adjust Stoichiometry start->stoichiometry base Step 2: Change the Base stoichiometry->base If still an issue sterics Step 3: Evaluate Steric Hindrance base->sterics If still an issue temp_solvent Step 4: Modify Temperature & Solvent sterics->temp_solvent If still an issue success Success: Selective Mono-alkylation temp_solvent->success Problem Resolved

A step-by-step guide to troubleshooting over-alkylation.

Step 1: Control the Stoichiometry

Careful control of the amount of the alkylating agent is the first line of defense against over-alkylation.

  • Recommendation: Use a close to stoichiometric amount (1.0 to 1.2 equivalents) of the alkylating agent relative to the N-nosylamide. A large excess of the alkylating agent will significantly increase the likelihood of a second alkylation event.

  • Protocol - Slow Addition: Instead of adding the alkylating agent all at once, add it dropwise or in small portions over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant primary nosylamide anion.

Step 2: Optimize the Base

The choice of base is critical for achieving high selectivity. Both the strength and the counter-ion of the base can influence the outcome. Cesium bases, in particular, have been shown to be effective in promoting mono-alkylation.[3]

BaseTypical ObservationReference
Cs₂CO₃ Often provides high selectivity for mono-alkylation. The cesium cation is believed to play a role in modulating the nucleophilicity of the mono-alkylated intermediate.[3]
K₂CO₃ A common and effective base, though may require more careful optimization of other parameters to avoid di-alkylation.
DBU A strong, non-nucleophilic base that can be effective, but its high basicity might also promote the second alkylation if not used judiciously.
NaH A very strong base that can lead to significant di-alkylation if stoichiometry is not precisely controlled.

Experimental Protocol: Comparative Study of Bases for Mono-alkylation

This protocol outlines a general procedure to screen different bases for the selective mono-alkylation of a primary N-nosylamide.

  • Setup: To three separate flame-dried flasks under an inert atmosphere (e.g., Argon or Nitrogen), add the primary N-nosylamide (1.0 eq).

  • Solvent: Add anhydrous DMF or acetonitrile.

  • Base Addition: To each flask, add one of the following bases:

    • Flask A: Cs₂CO₃ (1.5 eq)

    • Flask B: K₂CO₃ (1.5 eq)

    • Flask C: DBU (1.2 eq)

  • Reaction Initiation: Stir the mixtures at room temperature for 30 minutes.

  • Alkylating Agent: Slowly add the alkylating agent (1.1 eq) to each flask.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour) to determine the ratio of starting material, mono-alkylated product, and di-alkylated product.

  • Work-up: Once the starting material is consumed, quench the reactions with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude product mixture by ¹H NMR or GC-MS to quantify the ratio of mono- to di-alkylated products.

Step 3: Leverage Steric Hindrance

Increasing the steric bulk of either the alkylating agent or the N-nosylamide can effectively prevent the second alkylation.[2]

  • Alkylating Agent: If the synthesis allows, using a bulkier alkylating agent (e.g., isopropyl iodide instead of methyl iodide) can disfavor the second alkylation due to increased steric clash at the already substituted nitrogen.

  • Substrate: While often not modifiable, it's important to recognize that N-nosylamides derived from sterically hindered primary amines are less prone to over-alkylation.

Step 4: Adjust Reaction Temperature and Solvent

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity. The activation energy for the second alkylation may be higher, and thus, reducing the temperature can slow down this undesired reaction to a greater extent than the initial alkylation. Start at 0 °C or room temperature before attempting elevated temperatures.

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are commonly used. However, the choice of solvent can influence the solubility of the base and the aggregation state of the nosylamide anion, which in turn can affect selectivity. It is often beneficial to screen a few different solvents.

Problem 2: The reaction is sluggish or does not proceed to completion, tempting the addition of excess alkylating agent.

A slow reaction can lead to the temptation of adding more alkylating agent, which can then lead to over-alkylation once the initial reaction gains momentum.

Workflow for Sluggish Reactions:

G start Problem: Sluggish Reaction base_check Step 1: Re-evaluate Base Strength/Solubility start->base_check temp_increase Step 2: Gradually Increase Temperature base_check->temp_increase If still slow activator Step 3: Consider an Activator (e.g., TBAI) temp_increase->activator If still slow success Success: Complete Mono-alkylation activator->success Problem Resolved

A workflow for addressing slow or incomplete mono-alkylation reactions.

  • Recommendation: Before adding excess alkylating agent, consider switching to a stronger, yet still selective, base (e.g., from K₂CO₃ to Cs₂CO₃ or DBU). Ensure the base is sufficiently soluble in the chosen solvent. Gently warming the reaction mixture (e.g., to 40-50 °C) can also increase the reaction rate. The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can be beneficial when using alkyl chlorides or bromides, as it generates the more reactive alkyl iodide in situ.

General Experimental Protocol for Selective Mono-Alkylation of a Primary N-Nosylamide

This protocol is a starting point and may require optimization based on the specific substrates used.

Reaction Scheme:

G RNHNs R-NH-Ns plus1 + R_X R'-X base_solvent Base, Solvent arrow product R-N(R')-Ns plus2 + side_product R-N(R')₂-Ns

General reaction for the alkylation of an N-nosylamide.

Materials:

  • Primary N-nosylamide (1.0 eq)

  • Alkylating agent (e.g., alkyl bromide or iodide) (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the primary N-nosylamide and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe and stir the suspension at room temperature for 30 minutes.

  • Slowly, add the alkylating agent to the stirred suspension dropwise over 10-15 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated N-nosylamide.

By carefully considering and optimizing the reaction parameters outlined in this guide, researchers can significantly minimize the formation of over-alkylation byproducts and achieve high yields of the desired mono-alkylated N-nosylamides.

References

Technical Support Center: Workup Procedures for Reactions Involving 4-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for workup procedures involving 4-nitrobenzenesulfonyl chloride (Ns-Cl). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges during the workup of reactions utilizing this reagent. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a smooth and efficient workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct I should be concerned about during the workup of a reaction with this compound?

A1: The most common byproduct is 4-nitrobenzenesulfonic acid, which is formed by the hydrolysis of the unreacted this compound.[1] This hydrolysis can occur with residual water in the reaction mixture or during the aqueous workup. Being an acid, it can be easily removed by a basic wash.

Q2: My reaction mixture has formed a persistent emulsion during the aqueous workup. How can I resolve this?

A2: Emulsions are a common issue, especially when using chlorinated solvents. To break an emulsion, you can try the following:

  • Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous layer.

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Filter the entire mixture through a pad of Celite.

  • If the problem persists in future reactions, consider removing the reaction solvent via rotary evaporation before starting the aqueous workup.

Q3: I've quenched my reaction, but I'm unsure how to effectively remove the unreacted this compound.

A3: Unreacted this compound can be quenched and removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will hydrolyze the sulfonyl chloride to the water-soluble 4-nitrobenzenesulfonic acid, which will be extracted into the aqueous layer.

Q4: How can I monitor the progress of my nosylation reaction using Thin Layer Chromatography (TLC)?

A4: To monitor the reaction by TLC, spot three lanes on a silica gel plate: your starting amine, the reaction mixture, and a "co-spot" containing both the starting amine and the reaction mixture.[2] Elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is complete when the starting amine spot in the reaction mixture lane has disappeared and a new, typically less polar, product spot has appeared.[3] The product, a sulfonamide, is generally less polar than the starting amine.

Q5: My desired 4-nitrobenzenesulfonamide product seems to have some water solubility. How can I prevent its loss during the workup?

A5: If your product has significant water solubility, it is crucial to minimize the volume of aqueous washes. To recover any dissolved product, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent. Additionally, saturating the aqueous layer with sodium chloride (salting out) can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product yield Incomplete reaction.Ensure all reagents are pure and anhydrous. Monitor the reaction by TLC until the starting material is consumed. Consider increasing the reaction time or temperature if necessary.
Product loss during workup.If the product is suspected to be water-soluble, minimize aqueous washes and back-extract the aqueous layers. Ensure the pH of the aqueous layer is appropriate to keep your product in its neutral, less water-soluble form.[3]
Multiple spots on TLC of the crude product Presence of unreacted starting materials or byproducts.Unreacted amine can be removed with an acidic wash (e.g., 1M HCl). Unreacted this compound and the resulting 4-nitrobenzenesulfonic acid can be removed with a basic wash (e.g., saturated NaHCO₃).
Side reactions.Ensure the reaction temperature is controlled, as side reactions can occur at higher temperatures. Use the correct stoichiometry of reagents.[4]
Product "oils out" during recrystallization The solution is too concentrated, or the cooling is too rapid.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.[5]
Difficulty in removing the 4-nitrobenzenesulfonic acid byproduct Insufficient basic wash.Increase the number of washes with saturated sodium bicarbonate solution. Check the pH of the aqueous layer after washing to ensure it is basic.

Data Presentation

The following table summarizes the solubility of this compound and its common reaction product and byproduct. This data is essential for selecting appropriate solvents for reaction, workup, and purification.

Compound Solvent Solubility
This compound TolueneSoluble[6]
Tetrahydrofuran (THF)Soluble[6]
Dichloromethane (CH₂Cl₂)Soluble[7]
Ethyl AcetateSoluble[6]
WaterInsoluble[6]
4-Nitrobenzenesulfonamide Water606.6 mg/L (at 15 °C)
4-Nitrobenzenesulfonic acid WaterHighly soluble, 476 g/L (at 100.5 °C)[4][8]
Non-polar solventsNegligible solubility[3]
Polar organic solvents (e.g., DMSO)Appreciable solubility[3][8]

Experimental Protocols

General Protocol for the Nosylation of a Primary Amine and Subsequent Workup

This protocol details the protection of a primary amine using this compound, followed by a standard aqueous workup.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, and ice bath

Reaction Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.

  • Add this compound (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-16 hours, monitoring the reaction progress by TLC.

Workup Procedure:

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x volume of organic layer) to remove the base.

    • Water (1 x volume of organic layer).

    • Saturated NaHCO₃ solution (1 x volume of organic layer) to remove unreacted Ns-Cl and 4-nitrobenzenesulfonic acid.

    • Brine (1 x volume of organic layer) to begin the drying process.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent.

  • Concentrate the solvent under reduced pressure to obtain the crude N-nosylated amine.

Purification: The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Experimental Workflow for Nosylation and Workup

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Amine in CH2Cl2 cool Cool to 0 °C start->cool add_base Add Base cool->add_base add_nscl Add this compound add_base->add_nscl react Stir at Room Temperature (2-16 h) add_nscl->react dilute Dilute with CH2Cl2 react->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_bicarb Wash with sat. NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4/Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Caption: General workflow for the nosylation of an amine followed by aqueous workup.

Troubleshooting Logic for Workup Issues

G cluster_emulsion Emulsion Formation cluster_byproduct Byproduct Removal cluster_product_loss Product Loss start Workup Issue Encountered emulsion_q Persistent Emulsion? start->emulsion_q byproduct_q Acidic/Basic Impurities? start->byproduct_q loss_q Product Water Soluble? start->loss_q add_brine Add Brine emulsion_q->add_brine Yes celite Filter through Celite add_brine->celite Still persists acid_wash Wash with 1M HCl byproduct_q->acid_wash Basic (e.g., amine) base_wash Wash with sat. NaHCO3 byproduct_q->base_wash Acidic (e.g., sulfonic acid) back_extract Back-extract aqueous layers loss_q->back_extract Yes salt_out 'Salt out' with NaCl back_extract->salt_out

Caption: Decision tree for troubleshooting common workup issues.

References

Technical Support Center: Managing the Corrosivity of 4-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing the corrosivity of 4-Nitrobenzenesulfonyl chloride (p-NsCl) in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly corrosive substance that can cause severe skin burns and eye damage.[1] It is also sensitive to moisture and will hydrolyze to form corrosive byproducts, including hydrochloric acid and 4-nitrobenzenesulfonic acid.[1] Inhalation of its dust or vapors can lead to respiratory tract irritation.

Q2: What are the immediate first aid measures in case of accidental exposure?

A2: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.

Q3: How should this compound be stored in the laboratory?

A3: It should be stored in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[2] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis due to atmospheric moisture.

Q4: What are the decomposition products of this compound upon hydrolysis or thermal decomposition?

A4: Upon contact with water, it hydrolyzes to 4-nitrobenzenesulfonic acid and hydrochloric acid. Thermal decomposition can produce toxic and corrosive gases, including oxides of nitrogen (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.

Troubleshooting Guides

Issue 1: Rapid degradation of the reagent is observed.
Possible Cause Troubleshooting Step Expected Outcome
Improper Storage Store in a desiccator or under an inert atmosphere. Ensure the container is tightly sealed.The reagent remains a free-flowing powder and does not show signs of clumping or discoloration.
Contaminated Spatula or Glassware Use only clean and dry spatulas and glassware when handling the reagent.The reagent's integrity is maintained, preventing premature decomposition.
Exposure to Atmospheric Moisture Minimize the time the container is open to the atmosphere. Work in a glove box or under a stream of dry inert gas if possible.Reduced rate of hydrolysis and extended shelf-life of the reagent.
Issue 2: Corrosion of laboratory equipment.
Possible Cause Troubleshooting Step Expected Outcome
Incompatible Material Use equipment made of compatible materials such as glass, PTFE, or Hastelloy. Avoid contact with incompatible metals and plastics.Prevention of equipment damage and contamination of the reaction mixture.
Slow Reaction Quenching Quench the reaction mixture promptly and efficiently with a suitable quenching agent after the reaction is complete.Minimizes the contact time of the corrosive reagent and byproducts with the equipment.
Inadequate Cleaning Thoroughly clean all equipment with appropriate solvents and decontaminating solutions immediately after use.Complete removal of corrosive residues, preventing long-term damage to the equipment.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound
  • Preparation : Work in a certified chemical fume hood. Ensure an emergency eyewash station and safety shower are accessible. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.

  • Inert Atmosphere : If the experiment is sensitive to moisture, pre-dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon).

  • Dispensing : Use a clean, dry glass or PTFE-coated spatula to dispense the solid reagent. Weigh the required amount in a tared, dry glass container.

  • Closure : Tightly seal the main reagent container immediately after dispensing to minimize exposure to atmospheric moisture.

  • Cleaning : Clean any spills immediately with an inert absorbent material. Decontaminate the work area after handling is complete.

Protocol 2: Quenching and Work-up of a Reaction Mixture Containing this compound
  • Cooling : At the end of the reaction, cool the reaction mixture in an ice bath to control the exotherm of the quenching process.

  • Quenching Solution : Prepare a cold, dilute aqueous solution of a weak base, such as sodium bicarbonate, or use a non-aqueous quenching agent like an alcohol (e.g., isopropanol) if the product is water-sensitive.

  • Slow Addition : Slowly and carefully add the quenching solution to the reaction mixture with vigorous stirring. Be aware of potential gas evolution (e.g., CO2 if using bicarbonate).

  • Extraction : Once the quenching is complete, proceed with the standard aqueous work-up. Extract the product with a suitable organic solvent.

  • Washing : Wash the organic layer with brine to remove residual water.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Quantitative Data

Table 1: Hydrolysis Rate of this compound

Condition Rate Constant (s⁻¹) Reference
Neutral WaterVaries with temperature; follows Arrhenius behavior[3][4]
Alkaline SolutionRate increases with increasing pH[4]

Note: The exact rate of hydrolysis is dependent on temperature, pH, and solvent composition. The provided information is a general trend.

Table 2: Material Compatibility

Material Compatibility Notes
Glass (Borosilicate) ExcellentPreferred material for reactions and storage.
PTFE (Teflon®) ExcellentSuitable for gaskets, stir bars, and reaction vessel liners.[5][6][7][8]
Polypropylene (PP) Fair to PoorMay be attacked, especially at elevated temperatures. Not recommended for long-term contact.[9][10][11][12]
Polyethylene (LDPE/HDPE) PoorNot recommended for use.[13][14][15][16]
Stainless Steel (304, 316) PoorCorroded by the reagent and its acidic hydrolysis products.[17][18][19]
Hastelloy® ExcellentHighly resistant to corrosive effects.[20][21]

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_workup Work-up cluster_cleanup Cleanup prep Wear Appropriate PPE (Lab coat, gloves, goggles) fume_hood Work in a Chemical Fume Hood prep->fume_hood dispense Dispense Solid Reagent (Dry glassware & spatula) fume_hood->dispense reaction Perform Reaction dispense->reaction quench Quench Reaction Mixture (e.g., with NaHCO3 solution) reaction->quench extract Extract Product quench->extract dry Dry and Concentrate extract->dry decontaminate Decontaminate Glassware and Work Area dry->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Figure 1. A typical experimental workflow for using this compound.

troubleshooting_logic node_sol node_sol start Corrosion Issue Observed? q1 Is the reagent degrading? start->q1 Yes q2 Is equipment corroding? q1->q2 No sol1 Improve storage conditions: - Use desiccator - Tightly seal container - Handle under inert gas q1->sol1 Yes q2->node_sol No sol2 Check material compatibility: - Use Glass, PTFE, Hastelloy - Avoid incompatible plastics/metals q2->sol2 Yes sol3 Review handling procedures: - Promptly quench reactions - Thoroughly clean equipment sol2->sol3

Figure 2. A logical diagram for troubleshooting corrosion issues.

References

Technical Support Center: Analysis of 4-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Nitrobenzenesulfonyl chloride (NsCl). The information provided will help in the identification and quantification of potential impurities, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Impurities in commercial this compound can originate from the manufacturing process, degradation, or improper storage. They can be broadly categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These are substances that are remnants of the synthesis process. Common synthetic routes can introduce the following impurities:

    • Starting Materials: Unreacted starting materials such as 4-chloronitrobenzene.

    • Intermediates: Intermediates from the synthesis process, for instance, 4,4'-dinitrodiphenyl disulfide.[1]

    • Isomeric Impurities: Positional isomers like 2-nitrobenzenesulfonyl chloride and 3-nitrobenzenesulfonyl chloride can form as byproducts during the nitration and sulfonation steps.

    • Related Substances: Other related compounds can also be present depending on the specific synthetic pathway used by the manufacturer.

  • Degradation Products: this compound is sensitive to moisture and can hydrolyze.[2]

    • 4-Nitrobenzenesulfonic acid: This is the primary hydrolysis product formed when the compound is exposed to water.

Q2: What is the typical appearance of high-purity this compound, and can appearance indicate purity?

A2: High-purity this compound is typically a yellow to brown crystalline powder. While a significant deviation from this appearance, such as a very dark or tarry consistency, can suggest the presence of a high level of impurities, color alone is not a definitive measure of purity. Trace amounts of highly colored impurities can impact the appearance without significantly affecting the assay. Therefore, analytical testing is essential to confirm the purity of the material.

Q3: How should I store this compound to prevent degradation?

A3: this compound is moisture-sensitive.[2][3] To prevent hydrolysis to 4-nitrobenzenesulfonic acid, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

This section provides guidance on how to address common issues encountered during the analysis of this compound, particularly when using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis Issues

Problem: An unexpected peak is observed in the HPLC chromatogram.

Solution:

  • Identify the Peak:

    • Compare the retention time of the unknown peak with that of known potential impurities (see Table 1).

    • If standards are available, spike the sample with a small amount of the suspected impurity to see if the peak area increases.

    • Couple the HPLC system to a mass spectrometer (LC-MS) to obtain the molecular weight of the unknown peak, which can help in its identification.

  • Check for Hydrolysis:

    • If the peak corresponds to 4-nitrobenzenesulfonic acid, it is likely due to hydrolysis.

    • Ensure that all solvents are HPLC-grade and dry, and that the sample is handled quickly to minimize exposure to atmospheric moisture.

  • Evaluate Starting Materials and Synthesis Byproducts:

    • If the peak corresponds to a known intermediate or starting material, it indicates that the commercial product may not be of sufficient purity for your application.

Problem: Poor peak shape (tailing or fronting) is observed for the main peak or impurity peaks.

Solution:

  • Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of acidic or basic analytes, influencing peak shape. For 4-nitrobenzenesulfonic acid, a common impurity, a lower pH (e.g., by adding a small amount of phosphoric or formic acid) can improve peak shape.[4]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject.

  • Inspect the Column: Peak tailing can be a sign of a deteriorating column or a blocked frit. Reverse-flush the column or replace it if the problem persists.[5]

Problem: Inconsistent retention times.

Solution:

  • Ensure System Equilibration: Allow the HPLC system to equilibrate with the mobile phase until a stable baseline is achieved before injecting the sample.[6]

  • Check for Leaks: Leaks in the system can cause pressure fluctuations and lead to variable retention times. Inspect all fittings and connections.[7]

  • Mobile Phase Composition: Ensure the mobile phase is accurately prepared and well-mixed. If using a gradient, ensure the pump is functioning correctly.

Data Presentation

Table 1: Potential Impurities in Commercial this compound and their Analytical Characteristics

Impurity NameChemical StructureMolecular Weight ( g/mol )Potential OriginCommon Analytical Technique
4-Nitrobenzenesulfonic acidO=S(O)(c1ccc(--INVALID-LINK--=O)cc1)=O203.17Degradation (hydrolysis)HPLC, LC-MS
4,4'-Dinitrodiphenyl disulfideO=--INVALID-LINK--=O)cc2)cc1">N+[O-]308.33Synthesis IntermediateHPLC, LC-MS
4-ChloronitrobenzeneO=--INVALID-LINK--[O-]157.56Starting MaterialGC, GC-MS
2-Nitrobenzenesulfonyl chlorideO=S(Cl)(c1ccccc1--INVALID-LINK--=O)=O221.62Isomeric ImpurityHPLC, GC-MS, NMR
3-Nitrobenzenesulfonyl chlorideO=S(Cl)(c1cccc(--INVALID-LINK--=O)c1)=O221.62Isomeric ImpurityHPLC, GC-MS, NMR

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This method is a general guideline and may require optimization for your specific instrumentation and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid

    • B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of acetonitrile. Further dilute as necessary.

Note: For Mass Spectrometry (MS) detection, replace phosphoric acid with a volatile modifier like formic acid.[4]

Protocol 2: Gas Chromatography (GC) Method for Volatile Impurities

This method is suitable for detecting volatile impurities such as 4-chloronitrobenzene.

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 min

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or toluene.

Mandatory Visualization

Impurity_Detection_Workflow cluster_0 Sample Analysis cluster_1 Troubleshooting Logic Sample Commercial 4-Nitrobenzenesulfonyl Chloride HPLC_Analysis Perform HPLC Analysis (Protocol 1) Sample->HPLC_Analysis Chromatogram Review HPLC Chromatogram HPLC_Analysis->Chromatogram Decision_Purity Purity > 99% and no unexpected peaks? Chromatogram->Decision_Purity Pass Material suitable for use Decision_Purity->Pass Yes Fail Unexpected peak(s) present? Decision_Purity->Fail No Identify_Peak Identify Peak(s) (LC-MS, Spiking) Fail->Identify_Peak Yes Hydrolysis_Check Check for Hydrolysis (4-Nitrobenzenesulfonic acid) Identify_Peak->Hydrolysis_Check Process_Impurity_Check Check for Process Impurities (Table 1) Identify_Peak->Process_Impurity_Check Quantify_Impurity Quantify Impurity Hydrolysis_Check->Quantify_Impurity Process_Impurity_Check->Quantify_Impurity Decision_Level Impurity level acceptable? Quantify_Impurity->Decision_Level Decision_Level->Pass Yes Purify Purify Material (e.g., Recrystallization) Decision_Level->Purify No, but salvageable Reject Reject Material Decision_Level->Reject No, unacceptable

Caption: Workflow for the detection and troubleshooting of impurities in this compound.

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Problem HPLC Problem Observed Peak_Tailing Peak Tailing Problem->Peak_Tailing Peak_Fronting Peak Fronting Problem->Peak_Fronting RT_Drift Retention Time Drift Problem->RT_Drift Baseline_Noise Noisy Baseline Problem->Baseline_Noise Solution_Tailing Check for secondary interactions (adjust pH, use end-capped column). Inspect/replace column frit. Peak_Tailing->Solution_Tailing Solution_Fronting Reduce sample concentration (dilute sample). Peak_Fronting->Solution_Fronting Solution_RT Ensure proper column equilibration. Check for system leaks. Verify mobile phase composition. RT_Drift->Solution_RT Solution_Baseline Degas mobile phase. Check detector lamp. Ensure solvent purity. Baseline_Noise->Solution_Baseline

Caption: Troubleshooting guide for common HPLC issues encountered during analysis.

References

Technical Support Center: Scale-Up of Reactions with 4-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of chemical reactions involving 4-Nitrobenzenesulfonyl chloride.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the scale-up of reactions with this compound.

Issue 1: The scaled-up reaction is sluggish or incomplete.

  • Question: My reaction, which worked well at the lab bench, is now slow and incomplete after increasing the scale. What are the potential causes and solutions?

  • Answer: Several factors can contribute to a sluggish or incomplete reaction upon scale-up. Here are the most common causes and their remedies:

    • Poor Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized areas of low reactant concentration, slowing down the overall reaction rate.

      • Solution: Ensure the agitation is sufficient for the vessel size and geometry. Consider using an overhead stirrer with appropriate impeller design for efficient mixing.

    • Inadequate Temperature Control: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. If the reaction requires heating, the bulk of the mixture may not be reaching the optimal temperature.

      • Solution: Monitor the internal reaction temperature at multiple points if possible. Use a heating mantle or a jacketed reactor with a suitable heat transfer fluid to maintain a consistent and accurate temperature.

    • Poor Solubility of Reactants: this compound and other reactants may have limited solubility in the chosen solvent, which can be exacerbated at a larger scale.

      • Solution: Consider using a co-solvent to improve solubility. Ensure that all reactants are fully dissolved before proceeding with the reaction.

    • Degradation of this compound: This reagent is sensitive to moisture.[1] Any water present in the reactants or solvent will lead to its hydrolysis to the corresponding sulfonic acid, reducing the amount of active reagent available.

      • Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Ensure the amine starting material is also dry.

Issue 2: The reaction exotherm is difficult to control.

  • Question: I am observing a rapid and difficult-to-control temperature increase in my scaled-up reaction. What should I do?

  • Answer: Uncontrolled exotherms are a significant safety hazard.[2] The reaction of this compound with amines is exothermic, and this heat generation is more pronounced at a larger scale.

    • Immediate Actions for a Runaway Reaction:

      • Stop Reagent Addition: Immediately cease the addition of any reagents.

      • Maximize Cooling: Ensure the cooling system is operating at maximum capacity.

      • Emergency Quench: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-determined, appropriate quenching agent.

    • Long-Term Solutions for Exotherm Management:

      • Controlled Reagent Addition: Add the this compound solution portion-wise or via a syringe pump at a rate that allows the cooling system to dissipate the generated heat.

      • Lower Reaction Temperature: Running the reaction at a lower temperature will slow down the reaction rate and reduce the rate of heat generation.

      • Dilution: Increasing the solvent volume can help to absorb the heat generated.

      • Process Design: For very large-scale reactions, consider a semi-batch or continuous flow process to better manage heat transfer.[3]

Issue 3: The purity of the product is lower at a larger scale.

  • Question: I am observing new or increased levels of impurities in my product after scaling up the reaction. What are these impurities and how can I avoid them?

  • Answer: Changes in the impurity profile are common during scale-up due to longer reaction times and potential temperature gradients.

    • Common Impurities and Their Prevention:

ImpurityFormationPrevention
4-Nitrobenzenesulfonic Acid Hydrolysis of this compound by moisture.[1]Use anhydrous solvents and reagents. Perform aqueous work-up at low temperatures and as quickly as possible.[3]
Diaryl Sulfone Can form as a byproduct, especially at elevated temperatures.[3]Maintain strict temperature control. Use an appropriate stoichiometry of reactants.
Unreacted Starting Materials Incomplete reaction due to factors mentioned in Issue 1.Optimize reaction conditions (mixing, temperature, reaction time) to drive the reaction to completion.
Side-products from the amine The amine starting material may undergo side reactions under the reaction conditions.Ensure the purity of the amine starting material. Optimize the reaction conditions to favor the desired sulfonylation.

Issue 4: The work-up and purification are problematic at scale.

  • Question: I am having difficulty with the work-up and purification of my product at a larger scale, leading to product loss. What can I do?

  • Answer: Work-up and purification procedures often need to be adapted for larger scales.

    • Challenges and Solutions:

      • Emulsion Formation During Extraction: Emulsions can form at the interface of the organic and aqueous layers, trapping the product.

        • Solution: Add brine (saturated NaCl solution) to help break the emulsion. If the problem persists, consider a different solvent system for extraction.

      • Product Precipitation During Work-up: The product may precipitate out of solution during the aqueous wash.

        • Solution: Use a larger volume of solvent to maintain solubility. Perform the work-up at a controlled temperature.

      • Crystallization Issues: Obtaining a crystalline product of high purity can be challenging at a larger scale.

        • Solution: Carefully select the crystallization solvent system. Control the cooling rate to promote the formation of well-defined crystals. Seeding the solution with a small amount of pure product can aid in crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling this compound at scale?

A1: this compound is a corrosive and moisture-sensitive solid.[4] When handling larger quantities, the following precautions are essential:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Moisture Control: Handle the reagent in a dry environment and store it in a tightly sealed container under an inert atmosphere if possible.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4]

  • Spill Management: Have a spill kit ready that is appropriate for corrosive solids.

Q2: What is the impact of raw material quality on the scale-up of reactions with this compound?

A2: The quality of all raw materials is critical for a successful and reproducible scale-up.

  • This compound Purity: Impurities in the sulfonyl chloride can lead to the formation of byproducts that are difficult to remove. Use a reputable supplier and consider analyzing the purity of the reagent before use.

  • Amine Purity: Impurities in the amine starting material can react with the sulfonyl chloride, leading to a complex mixture of products.

  • Solvent Quality: The presence of water in the solvent will lead to the hydrolysis of this compound.[1] Ensure that anhydrous solvents are used.

Q3: Which analytical techniques are recommended for monitoring the progress of a scaled-up reaction?

A3: Monitoring the reaction progress is crucial for determining the reaction endpoint and minimizing byproduct formation.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the conversion and can also be used to detect and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and identify the structures of any major byproducts.

Experimental Protocols

Pilot Scale Synthesis of N-benzyl-4-nitrobenzenesulfonamide

This protocol describes the synthesis of a sulfonamide from this compound and benzylamine at a 50-gram scale.

Materials:

  • This compound (50.0 g, 0.226 mol)

  • Benzylamine (26.7 g, 0.249 mol, 1.1 eq)

  • Triethylamine (34.3 g, 0.339 mol, 1.5 eq)

  • Dichloromethane (DCM), anhydrous (500 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve benzylamine in 250 mL of anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add triethylamine to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound in 250 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the this compound is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by slowly adding 200 mL of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 200 mL of 1 M HCl, 200 mL of water, 200 mL of saturated NaHCO₃ solution, and 200 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

G start Start: Scale-up Issue with This compound Reaction issue_type Identify Primary Issue start->issue_type low_yield Low Yield / Incomplete Reaction issue_type->low_yield Yield exotherm Poor Exotherm Control issue_type->exotherm Safety low_purity Low Product Purity issue_type->low_purity Purity workup_problems Work-up / Purification Issues issue_type->workup_problems Isolation check_mixing Check Mixing Efficiency - Increase Agitation - Impeller Design low_yield->check_mixing check_temp Check Temperature Control - Internal Probes - Heating/Cooling System low_yield->check_temp check_reagents Check Reagent Quality - Anhydrous Conditions - Purity of Starting Materials low_yield->check_reagents control_addition Control Reagent Addition Rate - Slow, Controlled Addition - Dilute Reagent exotherm->control_addition lower_temp Lower Reaction Temperature exotherm->lower_temp process_design Consider Process Design - Semi-batch or Flow Chemistry exotherm->process_design identify_impurities Identify Impurities (TLC, HPLC, NMR) - Hydrolysis Product - Diaryl Sulfone low_purity->identify_impurities break_emulsion Break Emulsion - Add Brine workup_problems->break_emulsion improve_crystallization Optimize Crystallization - Solvent Screen - Controlled Cooling workup_problems->improve_crystallization optimize_conditions Optimize Reaction Conditions - Temperature - Stoichiometry identify_impurities->optimize_conditions

Caption: Troubleshooting workflow for scale-up challenges.

References

Validation & Comparative

A Comparative Guide to Nosyl (Ns) and Tosyl (Ts) Protecting Groups for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for amines is a critical decision in the design of synthetic routes. Among the various options, sulfonamide-based protecting groups, particularly nosyl (Ns) and tosyl (Ts), are frequently employed. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal group for a given synthetic challenge.

Introduction to Nosyl and Tosyl Groups

The nosyl group is a 2-nitrobenzenesulfonyl group, while the tosyl group is a p-toluenesulfonyl group. Both are introduced by reacting the amine with the corresponding sulfonyl chloride (nosyl chloride or tosyl chloride) in the presence of a base. While structurally similar, the presence of the ortho-nitro group on the nosyl aromatic ring dramatically influences its reactivity and cleavage conditions compared to the tosyl group.

Key Performance Comparison

The primary distinction between the nosyl and tosyl groups lies in their stability and the conditions required for their removal. The nosyl group is prized for its lability under mild, nucleophilic conditions, whereas the tosyl group is known for its robustness and requires harsher, often reductive or strongly acidic, conditions for cleavage.[1][2]

Data Presentation
FeatureNosyl (Ns) GroupTosyl (Ts) GroupReferences
Structure 2-Nitrobenzenesulfonylp-Toluenesulfonyl
Stability Stable to acidic conditions and some bases.Highly stable to a wide range of conditions, including strongly acidic and basic media.[1][2][3][4]
Cleavage Conditions Mild; typically involves a thiol (e.g., thiophenol, mercaptoethanol) and a base (e.g., K₂CO₃, Cs₂CO₃, DBU).Harsh; requires strong acid (e.g., HBr/AcOH) or reductive cleavage (e.g., Na/NH₃, SmI₂, photoredox catalysis).[2][3][5][6][7][8]
Orthogonality Orthogonal to Boc and Cbz groups.Not readily orthogonal to many acid-labile or reducible groups.[3]
N-H Acidity The N-H proton of a nosylamide is significantly acidic, facilitating N-alkylation.The N-H proton of a tosylamide is less acidic, making N-alkylation more challenging.[5][8][9]
Key Applications Fukuyama-Mitsunobu reaction, synthesis of secondary amines, protection of amines where mild deprotection is crucial.General amine protection where high stability is required.[2][5][10]

Experimental Protocols

Protection of a Primary Amine (General Procedure)

Nosylation:

  • Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Cool the solution to 0 °C in an ice bath.[8]

  • Add a base, such as pyridine (2.0 eq), to the stirred solution.[8]

  • Add 2-nitrobenzenesulfonyl chloride (nosyl chloride, 1.1 eq) portion-wise over 5-10 minutes, maintaining the temperature below 5 °C.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.[8]

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-nosylated amine can be purified by recrystallization or column chromatography.[8]

Tosylation:

  • Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere.

  • Add a base, such as pyridine or triethylamine (1.5-2.0 eq).

  • Add p-toluenesulfonyl chloride (tosyl chloride, 1.1-1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up is similar to the nosylation procedure, involving washing with acidic and basic aqueous solutions to remove excess reagents and byproducts.

Deprotection of a Sulfonamide (General Procedures)

Denosylation (Thiol-mediated):

  • Dissolve the N-nosylated amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.[5]

  • Add a thiol, for example, thiophenol (2.5 eq).[5]

  • Add a base, such as potassium carbonate (K₂CO₃, 2.5 eq).[5]

  • Stir the reaction at room temperature or gently heat (e.g., 50 °C) for 1-4 hours, monitoring the reaction progress by TLC.[5]

  • Upon completion, cool the mixture to room temperature and dilute with water.[5]

  • Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).[5]

  • Wash the combined organic extracts with an aqueous base (e.g., 1M NaOH) to remove excess thiophenol, followed by a brine wash.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[5]

Detosylation (Reductive Cleavage with SmI₂):

  • In a flame-dried flask under an inert atmosphere, prepare a solution of samarium(II) iodide (SmI₂) in THF.

  • Dissolve the N-tosylated amine (1.0 eq) in THF and add it to the SmI₂ solution at room temperature.

  • Stir the reaction until the characteristic blue color of SmI₂ disappears, indicating the completion of the reaction.

  • Quench the reaction by adding an aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the solution becomes clear.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude amine, which can be further purified.

Mandatory Visualizations

Logical Relationship: Nosyl vs. Tosyl Group in Amine Synthesis

Caption: A flowchart comparing the synthetic utility of nosyl and tosyl protecting groups for amines.

Experimental Workflow: Fukuyama-Mitsunobu Reaction using a Nosylamide

G Fukuyama-Mitsunobu Reaction Workflow cluster_workflow Experimental Steps Start Start: Nosyl-protected primary amine (R-NHNs) Step1 1. Add Alcohol (R'-OH) and PPh₃ Start->Step1 Step2 2. Add DEAD or DIAD at 0 °C Step1->Step2 Step3 3. Reaction at RT Step2->Step3 Step4 4. Work-up and Purification (Chromatography) Step3->Step4 Product Product: N,N-disubstituted Nosylamide (R-N(R')Ns) Step4->Product

Caption: A schematic of the experimental workflow for the Fukuyama-Mitsunobu N-alkylation of a nosylamide.

Signaling Pathway: Deprotection Mechanisms

G Deprotection Pathways for Nosyl and Tosyl Amides cluster_nosyl Nosyl Deprotection (Nucleophilic Aromatic Substitution) cluster_tosyl Tosyl Deprotection (Reductive Cleavage) Ns_Amide R-NHNs Meisenheimer Meisenheimer Complex Ns_Amide->Meisenheimer + Thiolate Thiolate R'S⁻ Thiolate->Meisenheimer Free_Amine_Ns R-NH₂ Meisenheimer->Free_Amine_Ns Elimination of SO₂ and R'S-ArNO₂ Ts_Amide R-NHTs Radical_Anion [R-NHTs]⁻• Ts_Amide->Radical_Anion + Reducing Agent Reducing_Agent e.g., SmI₂, Na/NH₃ Reducing_Agent->Radical_Anion Free_Amine_Ts R-NH₂ Radical_Anion->Free_Amine_Ts N-S Bond Cleavage

Caption: A simplified representation of the deprotection mechanisms for nosyl and tosyl amides.

Conclusion

The choice between a nosyl and a tosyl protecting group is dictated by the overall synthetic strategy. The nosyl group offers the significant advantage of mild deprotection conditions, making it ideal for the synthesis of complex molecules with sensitive functional groups.[8] Its ability to activate the N-H bond for alkylation further enhances its utility in the synthesis of secondary amines.[5] In contrast, the tosyl group provides exceptional stability, which is beneficial when the protected amine must endure harsh reaction conditions in subsequent steps. However, the removal of the tosyl group can be challenging and may not be compatible with all substrates.[1][6] By carefully considering these factors and the experimental data presented, researchers can make an informed decision to optimize their synthetic endeavors.

References

A Strategic Advantage in Peptide Synthesis: A Comparative Guide to Nosyl (Ns), Boc, and Cbz Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of an Nα-protecting group is a critical decision that profoundly impacts yield, purity, and the overall efficiency of the synthetic strategy. While tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) have long been the workhorses in the field, the o-nitrobenzenesulfonyl (Ns) group has emerged as a powerful alternative, offering distinct advantages, particularly in terms of its mild deprotection conditions and orthogonality.

This guide provides an objective comparison of the nosyl protecting group with the traditional Boc and Cbz groups, supported by a review of available data and detailed experimental protocols. We will delve into the key performance characteristics of each group, offering a data-driven perspective to inform your selection of the optimal protecting group for your synthetic needs.

At a Glance: Key Characteristics of Ns, Boc, and Cbz

The fundamental difference between these three protecting groups lies in their deprotection chemistry, which dictates their compatibility with other protecting groups and the overall synthetic strategy.

CharacteristicNosyl (Ns)Boc (tert-butyloxycarbonyl)Cbz (benzyloxycarbonyl)
Deprotection Condition Mildly basic thiolysis (e.g., thiophenol, 2-mercaptoethanol)Acid-labile (e.g., TFA)Catalytic hydrogenolysis (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH)
Orthogonality Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.Orthogonal to hydrogenolysis-labile (Cbz) and base-labile groups.Orthogonal to acid-labile (Boc) and base-labile groups.
Key Advantages Very mild deprotection, avoids strong acids or heavy metals, orthogonal to many other protecting groups.Well-established in SPPS, robust, and suitable for a wide range of amino acids.Stable to a wide range of reagents, useful in solution-phase synthesis.
Potential Side Reactions Incomplete deprotection if steric hindrance is significant.Formation of t-butyl cations can lead to alkylation of sensitive residues (e.g., Trp, Met). Requires strong acid for final cleavage.Incomplete hydrogenolysis with sulfur-containing amino acids. Strong acid cleavage can damage sensitive peptides.

Performance Comparison: A Deeper Dive

The primary advantage of the nosyl group is the exceptionally mild conditions required for its removal. This is particularly beneficial for the synthesis of peptides containing sensitive amino acids or complex modifications that are susceptible to degradation under the harsh acidic conditions of Boc deprotection or the potentially problematic catalytic hydrogenation required for Cbz removal.

ParameterNosyl (Ns) ProtectionBoc ProtectionCbz Protection
Deprotection Time Typically rapid (minutes to a few hours) at room temperature.Generally fast (15-30 minutes) but requires subsequent neutralization steps.Can be slow and require elevated pressure or temperature, especially for complex substrates.
Yield & Purity High yields and purity are often reported due to the clean and specific deprotection, minimizing side reactions.[1]Generally high, but can be compromised by acid-catalyzed side reactions and incomplete deprotection in aggregated sequences.[2]High yields in solution-phase synthesis, but can be lower in solid-phase due to catalyst poisoning or incomplete reaction.
Compatibility Highly compatible with acid-labile side-chain protecting groups (e.g., tBu, Trt) and Fmoc chemistry.Compatible with benzyl-based side-chain protecting groups.Compatible with Boc and Fmoc strategies.

Experimental Protocols

Detailed methodologies are crucial for the successful application of any protecting group strategy. Below are representative protocols for the deprotection of Ns, Boc, and Cbz groups in the context of solid-phase peptide synthesis (SPPS).

Nosyl (Ns) Group Deprotection (Fukuyama Deprotection)

This protocol is adapted from the Fukuyama amine synthesis for application in SPPS.[3]

Materials:

  • Ns-protected peptide-resin

  • Thiophenol (5-10 equivalents)

  • Potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Ns-protected peptide-resin in DMF.

  • Prepare a solution of thiophenol and K₂CO₃ or DBU in DMF.

  • Add the deprotection solution to the resin and shake at room temperature for 1-2 hours.

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

Boc Group Deprotection

This is a standard protocol for Boc-based SPPS.[4]

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v)

  • DCM for washing

  • 10% Diisopropylethylamine (DIPEA) in DCM for neutralization

Procedure:

  • Swell the Boc-protected peptide-resin in DCM.

  • Treat the resin with the TFA/DCM solution for 1-2 minutes (pre-wash).

  • Drain the solution and add fresh TFA/DCM solution. Shake for 20-30 minutes at room temperature.

  • Drain the deprotection solution and wash the resin with DCM.

  • Neutralize the resulting trifluoroacetate salt by washing with 10% DIPEA in DCM.

  • Wash the resin thoroughly with DCM to remove excess base.

Cbz Group Deprotection

This protocol describes the typical hydrogenolysis procedure for Cbz removal.

Materials:

  • Cbz-protected peptide

  • Palladium on carbon (Pd/C) catalyst (10% w/w)

  • Methanol or another suitable solvent

  • Hydrogen gas source

Procedure:

  • Dissolve the Cbz-protected peptide in methanol.

  • Add the Pd/C catalyst to the solution under an inert atmosphere.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

Visualizing the Chemistry: Workflows and Mechanisms

To better understand the practical application and chemical transformations involved, the following diagrams, generated using Graphviz, illustrate the experimental workflows and deprotection mechanisms.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Nα-Deprotection Wash1 Washing Deprotection->Wash1 Repeat n times Coupling Amino Acid Coupling Wash1->Coupling Repeat n times Wash2 Washing Coupling->Wash2 Repeat n times Wash2->Deprotection Repeat n times Final_Cleavage Final Cleavage & Side-Chain Deprotection Wash2->Final_Cleavage Resin Resin Support Resin->Deprotection Purification Purification Final_Cleavage->Purification Peptide Pure Peptide Purification->Peptide

Figure 1: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Deprotection_Mechanisms cluster_Ns Nosyl (Ns) Deprotection cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection Ns_Peptide Ns-NH-Peptide o-NO₂-C₆H₄-SO₂-NH-Peptide Meisenheimer Meisenheimer Complex Ns_Peptide->Meisenheimer + Thiolate (e.g., PhS⁻) Free_Amine_Ns {H₂N-Peptide | Free Amine} Meisenheimer->Free_Amine_Ns - o-NO₂-C₆H₄-SO₂-SPh Boc_Peptide Boc-NH-Peptide (CH₃)₃C-O-CO-NH-Peptide Carbamic_Acid Carbamic Acid Intermediate Boc_Peptide->Carbamic_Acid + H⁺ (TFA) Free_Amine_Boc {H₃N⁺-Peptide | Ammonium Salt} Carbamic_Acid->Free_Amine_Boc - CO₂ - (CH₃)₃C⁺ Cbz_Peptide Cbz-NH-Peptide Ph-CH₂-O-CO-NH-Peptide Hydrogenolysis Catalytic Hydrogenolysis Cbz_Peptide->Hydrogenolysis + H₂/Pd-C Free_Amine_Cbz {H₂N-Peptide | Free Amine} Hydrogenolysis->Free_Amine_Cbz - Toluene - CO₂

Figure 2: Simplified deprotection mechanisms of Ns, Boc, and Cbz groups.

Conclusion: The Nosyl Advantage

The choice of an Nα-protecting group is a strategic decision with far-reaching implications for the success of a peptide synthesis campaign. While Boc and Cbz remain valuable tools in the peptide chemist's arsenal, the nosyl group offers a compelling alternative, particularly for the synthesis of complex and sensitive peptides. Its key advantages of mild deprotection conditions and orthogonality to common acid- and hydrogenolysis-labile protecting groups provide a greater degree of flexibility and can lead to higher yields and purities. For researchers pushing the boundaries of peptide science, the nosyl protecting group represents a significant strategic advantage, enabling the synthesis of novel and challenging peptide targets.

References

The Nosyl Group: A Pillar of Orthogonality in Modern Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount. The ability to selectively unmask a single functional group in the presence of many others, a concept known as orthogonality, is the cornerstone of efficient and high-yielding synthetic routes. Among the arsenal of amine-protecting groups, the 2-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a versatile and robust tool, offering a unique deprotection pathway that ensures its compatibility with a wide array of other commonly employed protecting groups. This guide provides a comprehensive comparison of the orthogonality of the nosyl group with other key protecting groups, supported by experimental data and detailed protocols.

The Power of Orthogonal Deprotection

An orthogonal set of protecting groups is a collection of groups that can be removed in any order with reagents and conditions that do not affect the other groups in the set.[1] This allows for the sequential and selective manipulation of different functionalities within a complex molecule, a critical requirement for the synthesis of intricate molecular architectures.[2][3] The nosyl group's distinct deprotection mechanism, a nucleophilic aromatic substitution, sets it apart from many other amine protecting groups, which are typically cleaved under acidic, basic, or hydrogenolytic conditions.

Visualizing Orthogonality: A Logical Workflow

The following diagram illustrates the principle of orthogonal deprotection, showcasing how different protecting groups can be selectively removed based on their unique chemical labilities.

Orthogonal_Deprotection cluster_conditions Deprotection Conditions cluster_groups Protected Functional Groups Acid Acidic (e.g., TFA) Boc R-NHBoc Acid->Boc Cleaves Base Basic (e.g., Piperidine) Fmoc R-NHFmoc Base->Fmoc Cleaves Thiol Thiol/Base (e.g., PhSH, K₂CO₃) Ns R-NHNs Thiol->Ns Cleaves Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz R-NHCbz Hydrogenolysis->Cbz Cleaves Bn R-OBn Hydrogenolysis->Bn Cleaves Fluoride Fluoride (e.g., TBAF) TBDMS R-OTBDMS Fluoride->TBDMS Cleaves Boc->Thiol Stable Fmoc->Thiol Stable Ns->Acid Stable Ns->Base Stable Ns->Hydrogenolysis Stable Ns->Fluoride Stable Cbz->Thiol Stable TBDMS->Thiol Stable Bn->Thiol Stable

Caption: Orthogonal Deprotection Strategy.

Quantitative Comparison of Protecting Group Stability

The cornerstone of the nosyl group's utility is its remarkable stability under a variety of conditions used to cleave other common protecting groups, and conversely, the lability of the nosyl group under conditions that leave others intact. The following tables summarize the stability of the nosyl group and other protecting groups under various deprotection conditions.

Table 1: Stability of the Nosyl Group under Various Deprotection Conditions

Protecting Group to be CleavedDeprotection Reagents & ConditionsStability of Nosyl Group (Yield)Reference(s)
Boc TFA in CH₂Cl₂Stable (>95%)[4][5]
Cbz H₂, Pd/C in MeOH or EtOAcStable (>95%)[6][7]
Fmoc 20% Piperidine in DMFStable (>95%)[8][9]
TBDMS TBAF in THFStable (>95%)[10][11]
Benzyl (Bn) ether H₂, Pd/C in MeOH or EtOAcStable (>95%)[6][7]

Table 2: Stability of Other Protecting Groups under Nosyl Deprotection Conditions

Protecting GroupNosyl Deprotection Reagents & Conditions (Thiophenol, K₂CO₃ in DMF)Stability of Protecting Group (Yield)Reference(s)
Boc Thiophenol, K₂CO₃ in DMF, rtStable (>95%)[12]
Cbz Thiophenol, K₂CO₃ in DMF, rtStable (>95%)[12]
Fmoc Thiophenol, K₂CO₃ in DMF, rtLabile[9]
TBDMS Thiophenol, K₂CO₃ in DMF, rtStable (>95%)[10][11]
Benzyl (Bn) ether Thiophenol, K₂CO₃ in DMF, rtStable (>95%)[6]

Note: While the Fmoc group is generally considered orthogonal to the nosyl group, some studies have shown that the basic conditions used for nosyl deprotection (e.g., strong bases like DBU) can lead to partial cleavage of the Fmoc group. Careful selection of the base is therefore crucial when both groups are present.

Experimental Protocols

The following protocols provide detailed methodologies for the selective deprotection of the nosyl group in the presence of other common protecting groups, as well as a general protocol for nosyl group installation.

Protocol 1: Nosylation of a Primary Amine

This procedure describes the protection of a primary amine with 2-nitrobenzenesulfonyl chloride.

Workflow Diagram:

Nosylation_Workflow start Start dissolve Dissolve amine and pyridine in CH₂Cl₂ start->dissolve cool Cool to 0 °C dissolve->cool add_nscl Add 2-nitrobenzenesulfonyl chloride dropwise cool->add_nscl warm_rt Warm to room temperature and stir for 2-4 h add_nscl->warm_rt workup Aqueous workup (HCl, H₂O, brine) warm_rt->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end N-Nosylated Amine purify->end

Caption: Nosylation of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (1.05 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) and pyridine (1.5 eq) in CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in CH₂Cl₂ dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Selective Deprotection of the Nosyl Group in the Presence of a Boc Group

This protocol details the removal of the nosyl group while leaving a Boc group intact.

Workflow Diagram:

Selective_Denosylation start Start: Boc- and Ns-protected diamine dissolve Dissolve substrate in DMF start->dissolve add_reagents Add K₂CO₃ and thiophenol dissolve->add_reagents stir Stir at room temperature for 2-3 h add_reagents->stir workup Aqueous workup (EtOAc, H₂O, brine) stir->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Boc-protected diamine purify->end

Caption: Selective Nosyl Deprotection.

Materials:

  • N-Boc, N'-Ns protected diamine (1.0 eq)

  • Thiophenol (3.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc, N'-Ns protected diamine (1.0 eq) in DMF.

  • Add potassium carbonate (3.0 eq) and thiophenol (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected diamine.

Conclusion

The nosyl group's unique deprotection mechanism via nucleophilic aromatic substitution provides a high degree of orthogonality with many of the most common amine and alcohol protecting groups used in modern organic synthesis. Its stability to acidic, basic (with careful choice of base), and hydrogenolytic conditions makes it an invaluable tool for the synthesis of complex molecules requiring sequential and selective functional group manipulation. The mild conditions required for its removal further enhance its utility, preserving the integrity of sensitive functionalities within the molecule. For researchers, scientists, and drug development professionals, a thorough understanding of the orthogonality of the nosyl group is essential for the design and execution of efficient and successful synthetic strategies.

References

A Researcher's Guide to Mild Deprotection of Nosylamides Versus Other Common Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of amine protection chemistry, the choice of the right sulfonamide protecting group is critical. This guide provides an objective comparison of the deprotection methods for nosylamides, tosylamides, and sesylamides under mild conditions, supported by experimental data and detailed protocols to aid in the strategic selection of these crucial synthetic tools.

The stability of the sulfonamide group is a double-edged sword; while it offers robust protection for amines throughout multi-step syntheses, its cleavage often requires harsh conditions that can compromise sensitive functional groups within a complex molecule. The development of mild deprotection strategies is therefore a significant area of research. This guide focuses on three commonly used sulfonamide protecting groups: the nosyl (Ns), tosyl (Ts), and sesyl (Ses) groups, and evaluates their lability under various mild deprotection protocols.

Comparative Analysis of Deprotection Methods

The choice of a sulfonamide protecting group is often dictated by its cleavage conditions. The nosyl group, with its electron-deficient nitro-substituted aromatic ring, is uniquely susceptible to nucleophilic aromatic substitution, allowing for its removal under remarkably mild conditions. In contrast, the more robust tosyl group typically requires reductive cleavage. The sesyl group, a silyl-based sulfonamide, is designed for fluoride-mediated deprotection. The following tables summarize the performance of these protecting groups under various mild deprotection conditions.

Table 1: Thiolate-Mediated Deprotection of Sulfonamides
SulfonamideReagentsSolventTemp. (°C)TimeYield (%)Citation
N-methylbenzyl-NsThiophenol (2.5 eq), K₂CO₃ (2.5 eq)DMFRT24 h>95[1]
N-methylbenzyl-NsPS-thiophenol, Cs₂CO₃THFRT24 h96[2]
N-methylbenzyl-TsThiophenol (2.5 eq), K₂CO₃ (2.5 eq)DMF5024 hNo Reaction[3]
N-methylbenzyl-SesThiophenol (2.5 eq), K₂CO₃ (2.5 eq)DMFRT-Stable

Note: "Stable" indicates no significant deprotection was observed under the specified conditions in typical applications.

Table 2: Reductive Deprotection of Sulfonamides with Samarium Iodide (SmI₂)
SulfonamideReagentsSolventTemp. (°C)TimeYield (%)Citation
N-benzyl-TsSmI₂ (4 eq), Et₃N, H₂OTHFRT< 5 min98[4][5]
N,N-dibenzyl-TsSmI₂ (4 eq), Et₃N, H₂OTHFRT< 5 min99[4][5]
N-benzyl-NsSmI₂THF/DMPURT-Cleavage Observed[6]
N-benzyl-SesSmI₂THFRT-Stable

Note: While SmI₂ can cleave nosylamides, thiolate-mediated methods are generally preferred for their mildness and selectivity. Sesylamides are stable to these reductive conditions.

Table 3: Fluoride-Mediated Deprotection of Sulfonamides
SulfonamideReagentsSolventTemp. (°C)TimeYield (%)Citation
N-benzyl-SesTBAF (3 eq)MeCN602 h95
N-benzyl-TsTBAF (3 eq)MeCN60-Stable
N-benzyl-NsTBAF (3 eq)MeCN60-Stable

Note: TBAF is the reagent of choice for the mild deprotection of sesylamides. Tosyl and nosyl groups are generally stable to fluoride ions.

Experimental Protocols

Detailed methodologies for the key deprotection experiments are provided below to allow for replication and adaptation in your own research.

Protocol 1: Deprotection of Nosylamides using Thiophenol and Potassium Carbonate

Materials:

  • N-Nosylated amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • 1M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in DMF or MeCN.

  • To the stirred solution, add thiophenol (2.5 eq).

  • Add potassium carbonate (2.5 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Upon completion, cool the mixture to room temperature and dilute it with water.

  • Extract the aqueous mixture with CH₂Cl₂ or EtOAc (3 x).

  • Combine the organic extracts and wash sequentially with 1M NaOH solution (2 x) to remove excess thiophenol, followed by a wash with brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine, which can be further purified by column chromatography if necessary.[1]

Protocol 2: Deprotection of Tosylamides using Samarium Iodide

Materials:

  • N-Tosylamide (1.0 eq)

  • Samarium metal (Sm) powder (4.2 eq)

  • 1,2-Diiodoethane (4.1 eq)

  • Triethylamine (Et₃N) or Pyrrolidine (amine)

  • Water (H₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, place samarium powder (4.2 eq).

  • Add anhydrous THF to the flask.

  • To the stirred suspension, add a solution of 1,2-diiodoethane (4.1 eq) in anhydrous THF dropwise. The formation of SmI₂ is indicated by the disappearance of the samarium metal and the appearance of a deep blue color.

  • To this freshly prepared SmI₂ solution, add the N-tosylamide (1.0 eq) dissolved in a minimal amount of anhydrous THF.

  • Add the amine (e.g., triethylamine or pyrrolidine) and then water. The reaction is typically instantaneous.

  • Quench the reaction by adding a few drops of saturated aqueous Na₂S₂O₃ solution.

  • Add saturated aqueous Rochelle's salt solution and stir vigorously until the aqueous layer becomes clear.

  • Extract the mixture with Et₂O (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[4][5]

Protocol 3: Deprotection of Sesylamides using Tetrabutylammonium Fluoride (TBAF)

Materials:

  • N-Sesylamide (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 3.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-sesylamide (1.0 eq) in anhydrous MeCN in a round-bottom flask.

  • Add the TBAF solution (3.0 eq) to the stirred solution.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the free amine.

Visualization of Deprotection Pathways

The distinct mechanisms of deprotection for each sulfonamide group are key to understanding their differential lability. These pathways are visualized below using Graphviz.

Deprotection_Pathways cluster_nosyl Nosylamide Deprotection cluster_tosyl Tosylamide Deprotection cluster_sesyl Sesylamide Deprotection Ns_Amide Nosylamide Meisenheimer Meisenheimer Complex Ns_Amide->Meisenheimer NuAr Free_Amine_Ns Free Amine Meisenheimer->Free_Amine_Ns Elimination Thiolate Thiolate (Nu⁻) Thiolate->Ns_Amide Ts_Amide Tosylamide Radical_Anion Radical Anion Ts_Amide->Radical_Anion SET Amine_Anion Amine Anion Radical_Anion->Amine_Anion N-S Cleavage Free_Amine_Ts Free Amine Amine_Anion->Free_Amine_Ts SmI2 SmI₂ (e⁻) SmI2->Ts_Amide H_source H⁺ Source H_source->Amine_Anion Ses_Amide Sesylamide Pentacoordinate_Si Pentacoordinate Silicon Ses_Amide->Pentacoordinate_Si Nucleophilic Attack Free_Amine_Ses Free Amine Pentacoordinate_Si->Free_Amine_Ses β-Elimination Fluoride F⁻ Fluoride->Ses_Amide

Caption: Deprotection mechanisms for Nosyl, Tosyl, and Sesyl amides.

The diagram above illustrates the distinct deprotection pathways. Nosylamide cleavage proceeds via a nucleophilic aromatic substitution mechanism, initiated by the attack of a soft nucleophile like a thiolate. Tosylamide deprotection under these mild conditions is a reductive process involving single electron transfer (SET) from a reagent like samarium iodide. Sesylamide removal is triggered by the high affinity of fluoride for silicon, leading to a β-elimination cascade.

Conclusion

The choice between nosyl, tosyl, and sesyl protecting groups should be guided by the overall synthetic strategy, with particular attention to the required deprotection conditions.

  • Nosylamides are the superior choice when exceptionally mild and orthogonal deprotection is required. The ability to cleave the nosyl group with thiols in the presence of a weak base makes it compatible with a wide array of sensitive functional groups that would not tolerate reductive or strongly acidic/basic conditions.

  • Tosylamides offer greater stability to a broader range of reaction conditions, making them suitable for syntheses involving harsh reagents. However, their deprotection requires reductive methods which, while milder than traditional harsh acidic conditions, are less gentle than the thiolate-mediated cleavage of nosylamides.

  • Sesylamides provide a unique fluoride-mediated deprotection strategy that is orthogonal to both the nucleophilic cleavage of nosylamides and the reductive cleavage of tosylamides. This makes the sesyl group a valuable tool in complex synthetic sequences requiring multiple, selectively addressable amine protecting groups.

By understanding the nuances of these deprotection methods and utilizing the provided protocols, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately leading to more efficient and successful outcomes in the development of novel chemical entities.

References

A Comparative Guide to HPLC Method Validation for Nosylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nosylated compounds is critical. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. The validation of these HPLC methods is a mandatory step to ensure data accuracy, reliability, and to meet regulatory requirements. This guide provides a comparative overview of HPLC methods for the analysis of nosylated compounds, with a focus on column selection and a detailed breakdown of the validation process.

Nosyl chloride (2-nitrobenzenesulfonyl chloride) is a derivatizing agent used to tag primary and secondary amines, amino acids, and other nucleophilic compounds. This derivatization improves their chromatographic properties and detectability. The validation of an HPLC method for these derivatives ensures that it is suitable for its intended purpose.

Comparison of HPLC Columns for Nosylated Compound Analysis

The choice of HPLC column is a critical parameter that dictates the selectivity and resolution of the separation. For nosylated compounds, which possess an aromatic nitrobenzenesulfonyl moiety, both traditional alkyl-phase and phenyl-phase columns are viable options. The selection between these often comes down to the specific structure of the analyte and the sample matrix.

A standard C18 column, with its long alkyl chains, provides excellent hydrophobic retention. In contrast, a Phenyl-Hexyl column offers a mixed-mode separation mechanism, combining hydrophobic interactions with π-π interactions between the phenyl rings of the stationary phase and the aromatic nosyl group of the analyte.[1][2] This can lead to enhanced selectivity for aromatic compounds.

Below is a comparative summary of the expected performance of C18 and Phenyl-Hexyl columns for the analysis of nosylated compounds, based on typical chromatographic behavior of sulfonamides and other aromatic derivatives.

Performance MetricC18 ColumnPhenyl-Hexyl ColumnRationale
Retention Mechanism Primarily hydrophobic interactions.Mixed-mode: hydrophobic and π-π interactions.[1]The C18 phase is a straight-chain alkane, while the Phenyl-Hexyl phase contains an aromatic ring.
Selectivity for Nosylated Compounds Good general-purpose selectivity.Potentially enhanced selectivity due to π-π interactions with the nosyl group.[1][2]The aromatic nature of the nosyl group can lead to specific interactions with the phenyl rings of the stationary phase.
Retention Time Generally provides strong retention.Can offer different elution orders and potentially longer retention for aromatic analytes.[1]The additional π-π interactions can increase the affinity of the analyte for the stationary phase.
Peak Shape Generally good, but can be affected by silanol interactions.Often provides excellent peak shape for aromatic compounds.The phenyl stationary phase can shield the analyte from residual silanols on the silica surface.
Ideal Mobile Phase Acetonitrile or methanol with water/buffer.Methanol-containing mobile phases may enhance π-π interactions compared to acetonitrile.[2]The choice of organic modifier can influence the degree of π-π interactions.

Experimental Protocols

A robust HPLC method validation protocol is essential for ensuring the reliability of analytical data. Below are detailed methodologies for key validation experiments.

Nosylation Derivatization Protocol (General Procedure)

This protocol describes a general procedure for the derivatization of a primary or secondary amine with nosyl chloride.

  • Sample Preparation: Dissolve the amine-containing analyte in a suitable aprotic solvent (e.g., acetonitrile, acetone) to a known concentration.

  • Reaction Mixture: In a reaction vial, combine the analyte solution with a 1.5 to 2-fold molar excess of nosyl chloride.

  • Base Addition: Add a suitable base (e.g., pyridine, triethylamine, or aqueous sodium bicarbonate) to catalyze the reaction and neutralize the HCl byproduct.

  • Reaction Conditions: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for a specified time (typically 30-60 minutes). The reaction progress can be monitored by TLC or a preliminary HPLC run.

  • Quenching: After the reaction is complete, quench any excess nosyl chloride by adding a small amount of a primary amine solution (e.g., glycine or ammonia).

  • Sample Dilution: Dilute the final reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

HPLC Method Validation Protocol

The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters are typically evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting the blank, placebo, and a spiked sample to show no interference at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a minimum of five concentrations across a specified range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[3][4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with recoveries typically expected to be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, under the same conditions.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1.[5][6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.[5][6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.

Data Presentation

The following tables summarize hypothetical but representative data for the validation of an HPLC method for a nosylated compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
150123
5251567
10502890
201005678
502513456
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Spike Recovery)

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%87.9599.4
100%1010.08100.8
120%1211.9299.3

Table 3: Precision

Precision LevelParameterResult
Repeatability (n=6) Mean Conc. (µg/mL)10.05
Standard Deviation0.12
RSD (%)1.2
Intermediate Precision (n=6) Mean Conc. (µg/mL)10.11
Standard Deviation0.18
RSD (%)1.8

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantitation (LOQ) 0.3

Mandatory Visualization

HPLC_Method_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Approved for Routine Use report->end

Caption: Workflow for HPLC Method Validation.

Column_Selection_Logic analyte Nosylated Analyte (Aromatic Moiety) decision Evaluate Selectivity & Peak Shape analyte->decision c18 C18 Column (Hydrophobic Retention) optimal Optimal Separation c18->optimal Sufficient Resolution phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) phenyl->optimal Improved Resolution decision->c18 Standard Approach decision->phenyl Alternative Selectivity

Caption: Logic for HPLC Column Selection.

References

A Comparative Guide to the Kinetic Studies of 4-Nitrobenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of 4-Nitrobenzenesulfonyl chloride (p-NsCl) with alternative sulfonylating agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of reaction mechanisms and workflows to support your research and development in organic synthesis and drug discovery.

Introduction

This compound is a highly reactive sulfonylating agent widely employed in organic chemistry.[1] The presence of the strongly electron-withdrawing nitro group at the para-position significantly enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.[2] This heightened reactivity is advantageous for the formation of sulfonamides and sulfonate esters, which are crucial functionalities in many pharmaceutical compounds.[3] This guide compares the kinetic performance of this compound with other common sulfonyl chlorides, providing valuable insights for reaction optimization and mechanistic understanding.

Comparison of Reaction Kinetics

The reactivity of sulfonyl chlorides is primarily dictated by the electronic nature of the substituent on the aromatic ring and the nature of the nucleophile. The data presented below summarizes the kinetic parameters for the hydrolysis (solvolysis in water) and aminolysis of various sulfonyl chlorides, highlighting the superior reactivity of this compound.

Solvolysis in Water

The hydrolysis of sulfonyl chlorides is a fundamental reaction that provides a clear measure of their intrinsic electrophilicity. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]

Table 1: First-Order Rate Constants (k) for the Solvolysis of Substituted Benzenesulfonyl Chlorides in Water at 15°C

Substituent (X-C₆H₄SO₂Cl)Rate Constant (k) x 10⁴ (s⁻¹)Relative Rate (kₓ/kн)
4-Methoxy23.892.16
4-Methyl13.571.23
4-Hydrogen11.041.00
4-Bromo7.4470.67
4-Nitro9.3730.85

Data sourced from Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(8), 1441-1447.[5]

Table 2: Comparative Solvolysis Rates of Aryl- and Alkanesulfonyl Chlorides in Water

Sulfonyl ChlorideTemperature (°C)Rate Constant (k) (s⁻¹)
Benzenesulfonyl Chloride201.564 x 10⁻³
Methanesulfonyl Chloride201.568 x 10⁻³

Data sourced from Hall, H. K. (1956). The Rates of Hydrolysis of Methanesulfonyl Chloride and Benzenesulfonyl Chloride. The Journal of Organic Chemistry, 21(8), 933-934 and Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(8), 1441-1447.

Aminolysis Reactions

The reaction of sulfonyl chlorides with amines to form sulfonamides is a cornerstone of medicinal chemistry. The rate of this reaction is highly dependent on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride.

Due to the vast number of possible amine nucleophiles and varying reaction conditions reported in the literature, a direct, comprehensive comparison table with consistent conditions is challenging to construct. However, the general reactivity trend observed in solvolysis studies, where electron-withdrawing groups on the benzene ring accelerate the reaction, also holds for aminolysis. Therefore, this compound is expected to react significantly faster with amines than benzenesulfonyl chloride or p-toluenesulfonyl chloride.

Experimental Protocols

Kinetic Study of Sulfonyl Chloride Hydrolysis by Conductometry

This method is highly suitable for monitoring the hydrolysis of sulfonyl chlorides as the reaction produces ions, leading to a change in the electrical conductivity of the solution.

Materials:

  • This compound (or other sulfonyl chloride)

  • High-purity, deionized water

  • Conductivity meter with a temperature-controlled cell

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Equilibrate a sufficient volume of deionized water in the constant temperature water bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Prepare a stock solution of the sulfonyl chloride in a non-reactive, water-miscible solvent (e.g., acetone or dioxane) if the sulfonyl chloride is not readily soluble in water. The concentration of the organic solvent should be kept low to minimize its effect on the reaction.

  • Place a known volume of the temperature-equilibrated deionized water into the conductivity cell.

  • Initiate the reaction by injecting a small, known amount of the sulfonyl chloride (or its stock solution) into the water in the conductivity cell with rapid mixing. Start the stopwatch simultaneously.

  • Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).

  • The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t, and G∞ is the final conductance. The slope of this plot is -k.

Kinetic Study of Sulfonyl Chloride Aminolysis by UV-Vis Spectrophotometry

This method is applicable when either the reactants or the products have a distinct UV-Vis absorption spectrum that changes as the reaction progresses. For the reaction of this compound with an aniline derivative, the disappearance of the aniline or the appearance of the sulfonamide can often be monitored.

Materials:

  • This compound

  • Amine (e.g., aniline or a substituted aniline)

  • A suitable solvent (e.g., acetonitrile, methanol, or a buffer solution)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Prepare stock solutions of the this compound and the amine of known concentrations in the chosen solvent.

  • Equilibrate the stock solutions and the spectrophotometer's cuvette holder to the desired reaction temperature.

  • Determine the wavelength of maximum absorbance (λmax) for the species to be monitored (either a reactant or a product).

  • In a quartz cuvette, mix known volumes of the amine stock solution and the solvent. Place the cuvette in the spectrophotometer and zero the absorbance at the chosen λmax.

  • Initiate the reaction by adding a known volume of the this compound stock solution to the cuvette, ensuring rapid mixing. Start the stopwatch simultaneously.

  • Record the absorbance at the chosen λmax at regular time intervals until no further change in absorbance is observed.

  • Under pseudo-first-order conditions (where one reactant is in large excess), the rate constant (k) can be determined by plotting ln(A∞ - At) or ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of the line will be -k. For second-order kinetics, a plot of 1/(At - A∞) versus time will be linear.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the generally accepted reaction mechanism for the nucleophilic substitution of sulfonyl chlorides and a typical experimental workflow for a kinetic study.

Caption: Sₙ2 mechanism for nucleophilic substitution on a sulfonyl chloride.

G Experimental Workflow for a Kinetic Study A Prepare Stock Solutions (Sulfonyl Chloride & Nucleophile) B Equilibrate Reactants & Instrument to Desired Temperature A->B C Initiate Reaction by Mixing Reactants in Cell/Cuvette B->C D Monitor Change in Physical Property (e.g., Conductivity or Absorbance) over Time C->D E Data Acquisition (Time vs. Signal) D->E F Data Analysis: Plot Data According to Appropriate Rate Law E->F G Determine Rate Constant (k) from the Slope of the Plot F->G

Caption: A typical workflow for a kinetic experiment.

References

Assessing Amino Acid Racemization During Nosylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in peptide chemistry, drug development, and proteomics, maintaining the stereochemical integrity of amino acids is paramount. Racemization, the conversion of a chiral amino acid from its native L-enantiomer to a mixture of L- and D-enantiomers, can significantly impact the biological activity and therapeutic efficacy of peptides and proteins. This guide provides a comparative assessment of amino acid racemization during nosylation, a common method for protecting the amino group, against other widely used derivatization techniques. We present experimental protocols for assessing racemization and a summary of key considerations for selecting an appropriate method.

Comparison of Derivatization Methods and Racemization Potential

The choice of derivatizing agent and the reaction conditions are critical factors that influence the extent of racemization. While the primary purpose of derivatization in this context is often for analytical detection and separation, the process itself can introduce chiral impurities. Nosylation, the reaction of an amino acid with 2-nitrobenzenesulfonyl chloride (nosyl chloride), is a well-established method for amino group protection. However, the potential for racemization during this process requires careful consideration, particularly under basic conditions which are often employed.

Other common derivatization agents include Dansyl chloride, Dabsyl chloride, and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). Marfey's reagent is particularly noteworthy as it is a chiral derivatizing agent used specifically for the determination of enantiomeric purity and is known to react with amino acids with minimal racemization.

Below is a comparative overview of these methods. It is important to note that specific quantitative data for racemization during nosylation for analytical purposes is not extensively available in the literature, as it is more commonly used as a protecting group in synthesis. The potential for racemization is inferred from the general principles of amino acid chemistry under the conditions typically used for each derivatization.

Derivatization MethodReagentReaction ConditionsRacemization PotentialKey Considerations
Nosylation 2-Nitrobenzenesulfonyl chloride (Nosyl-Cl)Alkaline (e.g., NaHCO₃, NaOH), Room TemperatureModerate to high, dependent on base strength and reaction time.The strong electron-withdrawing nature of the nosyl group can increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization under basic conditions.
Dansylation 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl)Alkaline (e.g., NaHCO₃, Na₂CO₃), Room Temperature to 60°CLow to moderate. Generally considered to have low racemization potential under controlled conditions.Forms highly fluorescent derivatives, excellent for sensitive detection. The stability of the derivatives is good.
Dabsylation 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl-Cl)Alkaline (e.g., NaHCO₃), 70°CLow. The derivatives are known for their high stability.Forms stable, colored derivatives detectable in the visible range, reducing interference from other UV-absorbing compounds.
Marfey's Method 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA)Mildly alkaline (e.g., NaHCO₃), 40°CVery low. The reaction is specifically designed for chiral analysis and proceeds with minimal racemization.Forms diastereomers that can be separated on a standard achiral HPLC column. Considered a gold standard for quantifying enantiomeric purity.
FMOC Protection 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl)Alkaline (e.g., NaHCO₃, DIPEA)Can be significant, especially for sensitive amino acids like Cys and His, and during subsequent activation for peptide coupling.Primarily used as a protecting group in solid-phase peptide synthesis. Racemization is a well-documented issue during peptide bond formation.

Experimental Protocols

Accurate assessment of racemization requires a carefully designed experimental workflow, from derivatization to chiral separation and quantification.

General Protocol for Nosylation of Amino Acids

This protocol describes a general method for the nosylation of amino acids. To minimize racemization, it is crucial to use the mildest possible basic conditions and the shortest reaction time necessary for complete derivatization.

Materials:

  • L-amino acid standard

  • 2-Nitrobenzenesulfonyl chloride (Nosyl-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the L-amino acid (1 equivalent) in a 1:1 mixture of water and acetone.

  • Add sodium bicarbonate (2-3 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly add a solution of nosyl chloride (1.1 equivalents) in acetone to the reaction mixture while stirring.

  • Allow the reaction to proceed at 0-5°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted nosyl chloride.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl.

  • Extract the N-nosyl-amino acid with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Protocol for Assessing Racemization by Chiral HPLC

Following derivatization, the enantiomeric purity of the product must be determined using a chiral separation technique. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and reliable method.

Materials:

  • N-nosyl-L-amino acid sample (from the above protocol)

  • Racemic N-nosyl-DL-amino acid standard (for method development and peak identification)

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol, trifluoroacetic acid)

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H, or a Pirkle-type column)

Procedure:

  • Method Development:

    • Dissolve the racemic N-nosyl-DL-amino acid standard in a suitable solvent.

    • Inject the racemic standard onto the chiral HPLC column to determine the retention times of the D- and L-enantiomers and to optimize the mobile phase for baseline separation. A typical mobile phase for polysaccharide-based columns is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of a modifier like trifluoroacetic acid (TFA).

  • Sample Analysis:

    • Dissolve the N-nosyl-L-amino acid sample (synthesized in the first protocol) in the optimized mobile phase.

    • Inject the sample onto the chiral HPLC column under the optimized conditions.

  • Data Analysis:

    • Integrate the peak areas for both the L- and D-enantiomers in the chromatogram of the sample.

    • Calculate the percentage of the D-enantiomer (a measure of racemization) using the following formula: % D-enantiomer = [Area(D) / (Area(L) + Area(D))] * 100

Visualizing the Workflow and Racemization Mechanism

To better understand the process of assessing amino acid racemization and the underlying chemical mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chiral Analysis cluster_quant Quantification start L-Amino Acid derivatization Nosylation Reaction (Nosyl-Cl, Base) start->derivatization product N-Nosyl-Amino Acid derivatization->product hplc Chiral HPLC product->hplc detection UV Detector hplc->detection chromatogram Chromatogram (Separated D/L Peaks) detection->chromatogram integration Peak Area Integration chromatogram->integration calculation % Racemization Calculation integration->calculation end Enantiomeric Purity calculation->end Result

Caption: Experimental workflow for assessing amino acid racemization during nosylation.

racemization_mechanism cluster_mechanism Base-Catalyzed Racemization Mechanism l_amino L-Amino Acid Derivative carbanion Planar Carbanion Intermediate (Achiral) l_amino->carbanion H+ d_amino D-Amino Acid Derivative l_amino->d_amino Racemization base Base (B:) proton_abstraction α-Proton Abstraction carbanion->l_amino H+ carbanion->d_amino H+ protonation Reprotonation

Caption: Simplified mechanism of base-catalyzed amino acid racemization.

Conclusion

The assessment and minimization of amino acid racemization are critical for ensuring the quality and efficacy of peptide-based therapeutics and for accurate biochemical analysis. While nosylation is a valuable tool for amino group protection, the potential for racemization, particularly under basic conditions, must be carefully managed and quantified. For applications requiring the highest degree of chiral purity, alternative derivatization methods with a lower propensity for racemization, such as those employing Dansyl chloride or Dabsyl chloride, should be considered. For the explicit purpose of quantifying enantiomeric excess, Marfey's method remains the gold standard due to its minimal induction of racemization during the derivatization process itself. The choice of method should be guided by the specific amino acid, the required sensitivity, and the analytical instrumentation available.

A Researcher's Guide to Nosyl Group Cleavage: A Comparative Analysis of Reagents

Author: BenchChem Technical Support Team. Date: December 2025

The 2-nitrobenzenesulfonyl (nosyl) group is a widely utilized protecting group for primary and secondary amines in organic synthesis, particularly in the construction of complex molecules like pharmaceuticals. Its popularity stems from its straightforward installation and, most importantly, its susceptibility to cleavage under mild conditions, offering a distinct advantage over the more robust tosyl group.[1][2] The cleavage mechanism typically involves a nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group.[1][2] This guide provides a comparative overview of common reagents for nosyl group deprotection, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific synthetic needs.

Comparative Performance of Deprotection Reagents

The selection of a deprotection reagent is critical and often depends on factors such as the substrate's sensitivity to reaction conditions, the desired reaction time, and the ease of product purification. Thiol-based reagents are the most prevalent for nosyl cleavage.[1][3] Below is a summary of quantitative data for various reagents.

Reagent SystemSubstrateSolventTemp.TimeYield (%)Reference
Thiophenol / K₂CO₃N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideAcetonitrile50°C40 min89-91[1]
Thiophenol / K₂CO₃N-Nosyl-α-amino acid methyl estersDMFRT--
p-Mercaptobenzoic acido- and p-nosyl groups----[4]
mercaptoacetic acid / K₂CO₃N-alkyl-N-nosyl-α-amino acid methyl esters----[5]
Homocysteine thiolactone / DBUPrimary and secondary nosylamidesAcetonitrile/Water---[6]
PS-thiophenol / Cs₂CO₃N-Methyl-N-benzyl-o-nitrobenzensulfonamideTHFRT24 h96
PS-thiophenol / Cs₂CO₃ (Microwave)N-Methyl-N-benzyl-o-nitrobenzensulfonamideTHF80°C6 min95[3]
C₈F₁₇(CH₂)₂SH / K₂CO₃2-Nitrobenzenesulfonamides---High[7]
Electrochemical CleavageAromatic sulfonimides--0.9 V vs SCE-High[8]

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below to ensure reproducibility and successful implementation.

Protocol 1: Cleavage of Nosyl Group using Thiophenol[1]

This protocol describes the deprotection of a secondary amine using thiophenol and potassium carbonate.

Materials:

  • N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide

  • Thiophenol

  • Potassium carbonate

  • Acetonitrile

  • Water

  • Dichloromethane

  • Brine

  • Magnesium sulfate

  • Round-bottom flask, magnetic stirrer, oil bath

Procedure:

  • To a solution of the nosyl-protected amine (1.0 eq) in acetonitrile, add thiophenol (2.5 eq).

  • Add potassium carbonate (2.5 eq) to the stirred mixture.

  • Heat the reaction mixture to 50°C for 40 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic extracts and wash with 1M NaOH solution (2x) to remove excess thiophenol, followed by a brine wash (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amine.

Protocol 2: Cleavage of Nosyl Group using Solid-Supported Thiophenol[3]

This method offers a simplified workup by utilizing a polymer-supported reagent.

Materials:

  • N-Methyl-N-benzyl-o-nitrobenzensulfonamide (1.0 eq)

  • PS-thiophenol resin (2.24 mmol/g loading, 2.24 eq)

  • Cesium carbonate (3.25 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Sealed vial, shaker

Procedure:

  • Dissolve the nosyl-protected amine (1 mmol) in 2 mL of dry THF in a sealed vial.

  • Add cesium carbonate (3.25 mmol).

  • Add PS-thiophenol resin (1.12 mmol, 0.5 g).

  • Shake the mixture at room temperature for 8 hours.

  • Add a second portion of PS-thiophenol resin (1.12 mmol, 0.5 g) and continue shaking for another 16 hours.

  • Filter the reaction mixture and wash the resin with THF and dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • The product is often obtained in high purity, but can be further purified if necessary.

Protocol 3: Microwave-Assisted Cleavage with Solid-Supported Thiophenol[3]

This protocol accelerates the deprotection using microwave irradiation.

Materials:

  • N-Methyl-N-benzyl-o-nitrobenzensulfonamide (1.0 eq)

  • PS-thiophenol resin (2.24 mmol/g loading, 2.24 eq)

  • Cesium carbonate (3.25 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Microwave reactor

Procedure:

  • In a microwave-safe sealed tube, combine the nosyl-protected amine (1 mmol), PS-thiophenol resin (1.12 mmol), cesium carbonate (3.25 mmol), and 2 mL of dry THF.

  • Irradiate the mixture in a microwave reactor for 3 cycles of 1 minute each at 80°C.

  • Cool the vessel, add a second portion of PS-thiophenol resin (1.12 mmol), and irradiate for another 3 cycles of 1 minute each at 80°C.

  • After cooling, filter the resin and wash with THF and dichloromethane.

  • Combine the filtrates and evaporate the solvent to yield the deprotected amine.

Visualizing the Deprotection Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship in selecting a deprotection method.

G General Nosyl Deprotection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with Nosyl-protected Amine reagents Prepare Deprotection Reagent and Base in Solvent start->reagents mix Combine Substrate and Reagents reagents->mix react Stir at appropriate Temperature (RT or elevated) mix->react monitor Monitor Reaction by TLC/LC-MS react->monitor quench Quench Reaction (e.g., add water) monitor->quench Reaction Complete extract Liquid-Liquid Extraction or Filtration (for solid-supported) quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end Isolated Amine purify->end

Caption: A generalized workflow for the deprotection of nosyl-protected amines.

G Reagent Selection Logic start Need to Cleave Nosyl Group odor Is thiol odor a concern? start->odor purification Is simplified purification a priority? start->purification speed Is reaction speed critical? start->speed thiophenol Thiophenol odor->thiophenol No odorless Odorless Thiols (e.g., p-mercaptobenzoic acid) odor->odorless Yes purification->thiophenol No solid_supported Solid-Supported Thiol purification->solid_supported Yes speed->solid_supported No microwave Solid-Supported Thiol + Microwave speed->microwave Yes

Caption: Decision tree for selecting a suitable nosyl deprotection reagent.

Conclusion

The cleavage of the nosyl protecting group can be achieved through a variety of reagents, with thiol-based systems being the most common and effective. Thiophenol remains a robust and widely used reagent, while odorless alternatives and solid-supported thiols offer significant advantages in terms of laboratory environment and ease of purification. For rapid deprotection, microwave-assisted methods with solid-supported reagents are particularly powerful. The choice of reagent and conditions should be tailored to the specific substrate and the overall synthetic strategy. This guide provides the necessary data and protocols to make an informed decision for successful nosyl group cleavage.

References

A Comparative Guide to Amine Protection: The Utility of 4-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of organic synthesis, particularly in pharmaceutical and peptide development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations. Among the arsenal of reagents for amine protection, sulfonyl chlorides play a pivotal role. This guide provides a comprehensive comparison of 4-Nitrobenzenesulfonyl chloride (also known as p-NsCl or nosyl chloride) with its common alternatives, focusing on their performance, supported by experimental data.

Introduction to Sulfonyl Chloride Protecting Groups

Sulfonyl chlorides react with primary and secondary amines to form stable sulfonamides. This protection strategy is widely employed due to the robustness of the resulting sulfonamide bond under various reaction conditions. The efficacy of a sulfonyl chloride as a protecting group is determined by the ease of both the protection (sulfonylation) and deprotection steps, as well as the stability of the protected amine to a range of chemical environments. This guide will focus on a comparative analysis of this compound, p-toluenesulfonyl chloride (TsCl), and 4-cyanobenzenesulfonyl chloride (CsCl).

Performance Comparison of Sulfonyl Chlorides

The choice of a sulfonyl chloride protecting group often involves a trade-off between the stability of the sulfonamide and the ease of its cleavage. The electron-withdrawing nature of the substituent on the benzene ring plays a crucial role in this balance.

Protecting GroupReagentKey Characteristics
Nosyl (Ns) This compoundMild deprotection conditions, stable to acidic conditions.[1]
Tosyl (Ts) p-Toluenesulfonyl chlorideVery stable, requires harsh deprotection conditions (strong acid or reduction).[1][2]
Cyanobenzyl (Cs) 4-Cyanobenzenesulfonyl chlorideCleavable under mild conditions with thiol and base, offers an alternative to the nosyl group.[2]
Quantitative Data on Sulfonylation of Polyisobutylene-OH

A study on the sulfonylation of hydroxyl-terminated polyisobutylene (PIB-OH) provides a quantitative comparison of the reactivity of tosyl chloride and nosyl chloride. While this data is for an alcohol, it offers valuable insights into the relative reactivity of these sulfonyl chlorides.

Sulfonyl ChlorideReagent Excess (eq.)Base (eq.)Catalyst (eq.)SolventReaction Time (h)Conversion (%)
Tosyl chloride 10Triethylamine (10)DMAP (2)Dichloromethane7100
Nosyl chloride 10Triethylamine (10)DMAP (2)Tetrahydrofuran780
Nosyl chloride 10Triethylamine (10)DMAP (2)Tetrahydrofuran20~90

Data sourced from a comparative study on the sulfonylation of hydroxyl-terminated polyisobutylene.[3]

This data suggests that under these specific conditions, tosyl chloride reacts faster and more completely than nosyl chloride.[3] The limited solubility of nosyl chloride in dichloromethane necessitated the use of tetrahydrofuran as a solvent for those reactions.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers. The following are representative procedures for the protection of an amine with this compound and p-toluenesulfonyl chloride, and their subsequent deprotection.

Protection of Benzylamine with this compound (Nosylation)

Materials:

  • Benzylamine

  • This compound

  • Pyridine or Triethylamine

  • Dichloromethane (anhydrous)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve benzylamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.

  • Slowly add this compound (1.1 eq) to the mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-nosyl benzylamine can be purified by recrystallization or column chromatography on silica gel.

Deprotection of N-Nosyl Benzylamine

Materials:

  • N-nosyl benzylamine

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF in a round-bottom flask.

  • Add thiophenol (2.5 eq) to the solution.

  • Add potassium carbonate (2.5 eq) to the stirred mixture.

  • Heat the reaction mixture to 50°C and monitor the progress by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude benzylamine by column chromatography or distillation.

A similar deprotection protocol for a nosyl group is described using thiophenol and potassium carbonate in acetonitrile at 50°C.[4]

Protection of Benzylamine with p-Toluenesulfonyl Chloride (Tosylation)

Materials:

  • Benzylamine

  • p-Toluenesulfonyl chloride

  • Pyridine

  • Dichloromethane

Procedure:

  • To a solution of benzylamine (1.0 eq) in dichloromethane, add pyridine (2.0 eq).

  • Cool the mixture to 0°C.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with 1M HCl to remove excess pyridine.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude N-tosyl benzylamine, which can be purified by recrystallization.

Deprotection of N-Tosyl Benzylamine

Materials:

  • N-Tosyl benzylamine

  • Methanesulfonic acid (MeSO₃H)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

Procedure:

  • Dissolve the N-tosyl benzylamine in a mixture of trifluoroacetic acid and thioanisole.

  • Add methanesulfonic acid to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify the resulting benzylamine as needed.

Deprotection of a tosyl group can be achieved using methanesulfonic acid in a mixture of TFA and thioanisole at room temperature.[4]

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the general workflow for amine protection and deprotection, and the specific mechanism for nosyl group cleavage.

G cluster_protection Protection cluster_deprotection Deprotection Primary/Secondary Amine Primary/Secondary Amine Sulfonamide (Protected Amine) Sulfonamide (Protected Amine) Primary/Secondary Amine->Sulfonamide (Protected Amine) + R-SO2Cl, Base Sulfonyl Chloride (R-SO2Cl) Sulfonyl Chloride (R-SO2Cl) Sulfonyl Chloride (R-SO2Cl)->Sulfonamide (Protected Amine) Base Base Base->Sulfonamide (Protected Amine) Deprotected Amine Deprotected Amine Sulfonamide (Protected Amine)->Deprotected Amine + Deprotection Reagent Deprotection Reagent Deprotection Reagent Deprotection Reagent->Deprotected Amine

Caption: General workflow for amine protection and deprotection.

G Nosylamide Nosylamide Meisenheimer Complex Meisenheimer Complex Nosylamide->Meisenheimer Complex + PhS- Thiolate (PhS-) Thiolate (PhS-) Thiolate (PhS-)->Meisenheimer Complex Deprotected Amine Deprotected Amine Meisenheimer Complex->Deprotected Amine Rearrangement & Elimination Byproducts Byproducts Meisenheimer Complex->Byproducts

Caption: Deprotection mechanism of a nosylamide via a Meisenheimer complex.

Conclusion

This compound serves as a valuable reagent for the protection of amines, offering a balance of stability and facile cleavage under mild conditions. While p-toluenesulfonyl chloride provides a more robust protecting group, its removal requires harsh conditions that may not be compatible with sensitive substrates. 4-Cyanobenzenesulfonyl chloride emerges as a promising alternative, with deprotection conditions similar to those of the nosyl group. The choice of the most suitable sulfonyl chloride protecting group will ultimately depend on the specific requirements of the synthetic route, including the stability of the substrate to various reagents and the desired orthogonality of protecting groups. The provided experimental protocols and comparative data serve as a guide for researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Cost-Benefit Analysis of Nosyl Protection in Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection of protecting groups is paramount. The temporary masking of reactive functional groups, such as amines, is a critical step to prevent unwanted side reactions and ensure high yields of the desired product. The 2-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a versatile tool for amine protection, offering distinct advantages and disadvantages compared to other common protecting groups like the p-toluenesulfonyl (tosyl or Ts) and tert-butyloxycarbonyl (Boc) groups. This guide provides an objective comparison of the nosyl protecting group's performance, cost-effectiveness, and environmental impact against these alternatives, supported by experimental data and detailed protocols.

At a Glance: Nosyl vs. Tosyl vs. Boc

The choice of an amine protecting group is a trade-off between several factors, including the cost of reagents, ease of introduction and cleavage, stability to various reaction conditions, and the environmental impact of the process. The following table provides a summary of these key characteristics for the nosyl, tosyl, and Boc protecting groups.

FeatureNosyl (Ns)Tosyl (Ts)Boc
Reagent Cost ModerateLowModerate
Protection Conditions Mild (base, room temp.)Mild (base, room temp.)Mild (base, room temp.)
Stability Stable to acid, some oxidizing agents. Unstable to reducing agents, some organometallics, and photolysis.Very stable to a wide range of conditions, including acidic and basic media.Stable to base, nucleophiles, and catalytic hydrogenation. Labile to acid.
Cleavage Conditions Mild (thiolates, e.g., thiophenol and a base)Harsh (strong acid, e.g., HBr, H₂SO₄; or strong reducing agents, e.g., Na/NH₃)Mild to moderate acid (e.g., TFA, HCl)
Orthogonality Orthogonal to Boc, Cbz, and many acid-labile groups.Orthogonal to Boc, Cbz, and Fmoc.Orthogonal to Fmoc, Cbz, and many other groups.[1]
Key Advantage Mild cleavage conditions.[1]High stability.Mild cleavage, broad stability to non-acidic conditions.
Key Disadvantage Sensitivity of the nitro group.Harsh cleavage conditions.Acid lability.

Cost Analysis of Amine Protection Strategies

A primary consideration in selecting a protecting group, particularly for large-scale synthesis, is the cost of the reagents. The following table provides an approximate cost comparison for the reagents required for the protection and deprotection steps for nosyl, tosyl, and Boc groups. Prices are based on currently available data from various suppliers and are subject to change.

ReagentProtecting GroupTypical UseApproximate Cost (USD/mol)
2-Nitrobenzenesulfonyl chlorideNosylProtection$239
p-Toluenesulfonyl chlorideTosylProtection$320
Di-tert-butyl dicarbonate (Boc₂O)BocProtection$884
ThiophenolNosylDeprotection$72
Trifluoroacetic acid (TFA)BocDeprotection$2347
SodiumTosylDeprotection~$20 (plus cost of liquid ammonia)

Note: Costs are estimated based on bulk pricing and may vary significantly between suppliers and purity grades.

Performance and Experimental Data

The efficiency of a protecting group strategy is determined by the yields of both the protection and deprotection steps, as well as the reaction conditions required.

Protection of Primary Amines

The protection of primary amines with nosyl, tosyl, and Boc groups generally proceeds with high yields under mild conditions.

Protecting GroupSubstrateReagentsSolventTime (h)Yield (%)
NosylBenzylamineNsCl, PyridineCH₂Cl₂2-16>90 (typical)
TosylBenzylamineTsCl, PyridineCH₂Cl₂1-16>90 (typical)
BocBenzylamine(Boc)₂O, TEACH₂Cl₂2-4>95 (typical)
Deprotection of Protected Amines

The key differentiator between these protecting groups lies in their deprotection conditions. The mild conditions required for nosyl group cleavage are a significant advantage over the harsh methods needed for tosyl group removal.

Protecting GroupSubstrateReagentsSolventTemperature (°C)TimeYield (%)
NosylN-Nosyl-benzylamineThiophenol, K₂CO₃Acetonitrile5040 min89-91[2]
TosylN-Tosyl-benzylamineNa, liquid NH₃THF-781-3 hHigh (qualitative)
BocN-Boc-benzylamineTFACH₂Cl₂Room Temp.1-2 h>90 (typical)

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful implementation of protecting group strategies. Below are representative procedures for the protection of a primary amine with nosyl and Boc groups, and the deprotection of a nosyl-protected amine.

Protocol 1: Nosyl Protection of a Primary Amine

This protocol describes the formation of a 2-nitrobenzenesulfonamide from a primary amine.[3]

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the primary amine in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.

  • Add pyridine to the stirred solution.

  • Add Ns-Cl portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute with CH₂Cl₂ and wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Boc Protection of a Primary Amine

This protocol describes the formation of a tert-butyl carbamate from a primary amine.[4]

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq)

  • Triethylamine (TEA, 1.1-1.5 eq) (optional)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • 1M HCl solution (for work-up if base is used)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the primary amine in the chosen anhydrous solvent.

  • If using a base, add triethylamine to the solution.

  • Add (Boc)₂O to the stirred solution.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, if a base was used, wash the organic layer with 1M HCl, followed by saturated NaHCO₃ and brine. If no base was used, a simple aqueous wash may suffice.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Protocol 3: Nosyl Deprotection using Thiophenol

This protocol describes the cleavage of a 2-nitrobenzenesulfonamide to yield the free amine.[2][3]

Materials:

  • N-nosylated amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1M NaOH solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the N-nosylated amine in acetonitrile or DMF.

  • Add thiophenol and potassium carbonate to the stirred mixture.

  • Heat the reaction to 40-60 °C and monitor by TLC.

  • Upon completion, cool the mixture and dilute with water.

  • Extract the aqueous mixture with CH₂Cl₂ or EtOAc.

  • Wash the combined organic extracts with 1M NaOH to remove excess thiophenol, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Environmental Impact and Green Chemistry Considerations

The principles of green chemistry encourage the minimization of waste and the use of less hazardous substances.[5] The choice of a protecting group has a significant impact on the environmental footprint of a synthesis.

  • Atom Economy and E-Factor: The E-Factor (mass of waste / mass of product) is a useful metric for assessing the environmental impact.[6][7] Protecting group strategies inherently lower the atom economy of a synthesis by adding steps. The E-factor for a full protection/deprotection cycle includes the mass of reagents, solvents, and byproducts.

    • Nosyl: The deprotection generates a diaryl disulfide and sulfur dioxide as byproducts. The use of thiophenol, which has a strong, unpleasant odor and is toxic, is a significant drawback.

    • Tosyl: Deprotection with sodium in liquid ammonia is hazardous and requires special handling.

    • Boc: Deprotection generates isobutylene and carbon dioxide, which are relatively benign byproducts. However, the use of strong acids like TFA can be a concern.

  • Solvent and Reagent Toxicity: The toxicity and environmental impact of the solvents and reagents used are also important considerations. The use of large volumes of solvents for chromatography during purification significantly increases the E-factor.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the protection-deprotection sequences and a decision-making process for selecting an appropriate protecting group.

ProtectionDeprotectionWorkflow cluster_Nosyl Nosyl Protection/Deprotection cluster_Boc Boc Protection/Deprotection Amine_Ns Primary/Secondary Amine Protect_Ns Protect: NsCl, Base Amine_Ns->Protect_Ns Ns_Amine N-Nosyl Amine Protect_Ns->Ns_Amine Deprotect_Ns Deprotect: Thiophenol, Base Ns_Amine->Deprotect_Ns Free_Amine_Ns Free Amine Deprotect_Ns->Free_Amine_Ns Amine_Boc Primary/Secondary Amine Protect_Boc Protect: (Boc)₂O Amine_Boc->Protect_Boc Boc_Amine N-Boc Amine Protect_Boc->Boc_Amine Deprotect_Boc Deprotect: Acid (TFA) Boc_Amine->Deprotect_Boc Free_Amine_Boc Free Amine Deprotect_Boc->Free_Amine_Boc

General workflows for Nosyl and Boc protection/deprotection.

DecisionTree Start Start: Need to protect an amine AcidLabile Are there acid-labile groups in the molecule? Start->AcidLabile BaseLabile Are there base-labile groups in the molecule? AcidLabile->BaseLabile No UseNosyl Consider Nosyl AcidLabile->UseNosyl Yes Reducible Are there reducible groups (e.g., nitro)? BaseLabile->Reducible Yes UseBoc Consider Boc BaseLabile->UseBoc No HarshCleavage Can the molecule tolerate harsh cleavage conditions? Reducible->HarshCleavage No AvoidNosyl Avoid Nosyl Reducible->AvoidNosyl Yes HarshCleavage->UseNosyl No UseTosyl Consider Tosyl HarshCleavage->UseTosyl Yes AvoidBoc Avoid Boc

Decision tree for selecting an amine protecting group.

Conclusion

The nosyl protecting group offers a compelling advantage in its mild deprotection conditions, providing a valuable orthogonal strategy to acid-labile groups like Boc. This is particularly beneficial in the synthesis of complex molecules with sensitive functionalities. However, the cost of the protecting reagent is moderate, and the deprotection protocol, while mild, involves the use of a toxic and malodorous reagent in thiophenol.

In contrast, the Boc group remains a workhorse in organic synthesis due to its ease of use, relatively benign byproducts upon cleavage, and broad stability. Its primary limitation is its acid lability. The tosyl group, while economical to introduce and exceptionally stable, is often a last resort due to the harsh conditions required for its removal.

Ultimately, the choice between nosyl, tosyl, and Boc protection is context-dependent. A thorough analysis of the substrate's stability, the overall synthetic route, and cost and environmental considerations will guide the prudent chemist to the most appropriate choice. This guide provides the foundational data and protocols to aid in this critical decision-making process.

References

A Greener Approach to Amine Protection: Evaluating Nosylation and Deprotection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking more sustainable synthetic methodologies, this guide provides a comparative evaluation of traditional versus green chemistry approaches for the nosylation and deprotection of amines. By incorporating solvent-free reaction conditions, microwave assistance, and recyclable catalysts, green methods offer significant advantages in terms of reduced environmental impact, enhanced efficiency, and improved safety profiles.

The nosyl (Ns) group is a valuable tool for the protection of amines in multi-step organic synthesis, prized for its stability and mild removal conditions. However, traditional methods for its application and cleavage often rely on volatile organic solvents and stoichiometric reagents, contributing to chemical waste and environmental burden. This guide presents a data-driven comparison of conventional and green alternatives, offering detailed experimental protocols and a workflow visualization to aid in the adoption of more sustainable practices.

Performance Comparison: Green vs. Traditional Methods

The following table summarizes the key performance indicators for both traditional and green approaches to nosylation and deprotection, highlighting the significant improvements offered by greener alternatives.

MethodReaction StageConditionsReaction TimeYield (%)Key AdvantagesDisadvantages
Traditional Method NosylationNosyl chloride, pyridine, CH₂Cl₂, 0 °C to room temperature2–16 hours~95%Well-established and reliable.Use of hazardous solvent (CH₂Cl₂) and base (pyridine); long reaction time.
Green Method NosylationSolvent-Free: Nosyl chloride, amine, mortar and pestle (ball mill for larger scale)~15 minutesHighEliminates solvent waste; rapid reaction.Limited data on a wide range of substrates; potential for localized heating.
Traditional Method DeprotectionThiophenol, potassium carbonate, acetonitrile or DMF, room temperature~1-3 hours~90-95%Effective for a wide range of substrates.Use of foul-smelling and toxic thiophenol; requires aqueous work-up to remove byproducts.
Green Method DeprotectionMicrowave-Assisted: Polystyrene-supported thiophenol, Cs₂CO₃, THF, 80 °C, microwave irradiation6 minutes95%Drastic reduction in reaction time; easy separation of the catalyst by filtration; potential for catalyst recycling.[1]Requires specialized microwave equipment; initial cost of the polymer-supported reagent.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for a green chemistry approach to the nosylation-deprotection sequence, emphasizing the cycle of catalyst use and recovery.

Green_Nosylation_Deprotection cluster_nosylation Green Nosylation cluster_deprotection Green Deprotection A Amine Substrate SolventFree Solvent-Free (Ball Mill) A->SolventFree NsCl Nosyl Chloride NsCl->SolventFree NosylatedProduct Nosylated Amine SolventFree->NosylatedProduct Microwave Microwave Irradiation NosylatedProduct->Microwave DeprotectedAmine Deprotected Amine Microwave->DeprotectedAmine UsedThiol Used Solid-Supported Thiophenol Microwave->UsedThiol SolidThiol Solid-Supported Thiophenol SolidThiol->Microwave Recycle Recycle UsedThiol->Recycle Filtration & Washing Recycle->SolidThiol Regeneration

Green Nosylation-Deprotection Workflow

Experimental Protocols

Green Chemistry Approach

1. Solvent-Free Nosylation of a Primary Amine

This protocol describes a solvent-free approach for the protection of a primary amine with nosyl chloride.

  • Materials:

    • Primary amine (1.0 eq)

    • Nosyl chloride (1.1 eq)

    • Mortar and pestle (for small scale) or a ball mill (for larger scale)

  • Procedure:

    • In a clean, dry mortar, add the primary amine and nosyl chloride.

    • Grind the mixture vigorously with the pestle for 10-15 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is typically a solid.

    • The crude nosylated amine can be purified by recrystallization from a minimal amount of an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography if necessary.

2. Microwave-Assisted Deprotection of a Nosylated Amine using a Solid-Supported Thiol

This protocol details the rapid and efficient cleavage of the nosyl group using a recyclable, solid-supported thiol under microwave irradiation.[1]

  • Materials:

    • N-nosylated amine (1.0 eq)

    • Polystyrene-supported thiophenol (PS-thiophenol, ~2.0 mmol/g loading, 2.24 eq)

    • Cesium carbonate (Cs₂CO₃, 3.25 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Microwave reactor vial (sealed)

    • Microwave synthesizer

  • Procedure:

    • In a microwave reactor vial, dissolve the N-nosylated amine (1 mmol) in 2 mL of dry THF.

    • Add Cs₂CO₃ (1.025 g) to the solution.

    • Add PS-thiophenol (1.12 g).

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture for 6 cycles of 1 minute each at 80 °C.

    • After cooling, filter the reaction mixture to remove the resin and cesium salts.

    • Wash the resin with THF and dichloromethane (CH₂Cl₂).

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected amine. The product is often obtained in high purity without the need for further chromatographic purification.[1]

    • The recovered polystyrene-supported thiophenol can potentially be washed, dried, and reused, although the number of effective cycles would need to be determined empirically.

Traditional Approach

1. Traditional Nosylation of a Primary Amine

This protocol outlines the conventional method for the nosylation of a primary amine using pyridine in a chlorinated solvent.

  • Materials:

    • Primary amine (1.0 eq)

    • Nosyl chloride (1.1 eq)

    • Pyridine (2.0 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • 1M HCl solution

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Dissolve the primary amine in anhydrous CH₂Cl₂ under an inert atmosphere and cool the solution to 0 °C.

    • Add pyridine to the stirred solution.

    • Add nosyl chloride portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

    • Upon completion, dilute with CH₂Cl₂ and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

2. Traditional Deprotection of a Nosylated Amine

This protocol describes the standard procedure for the cleavage of a nosyl group using thiophenol and a base.

  • Materials:

    • N-nosylated amine (1.0 eq)

    • Thiophenol (2.5 eq)

    • Potassium carbonate (K₂CO₃, 2.5 eq)

    • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

    • 1M NaOH solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Dissolve the N-nosylated amine in acetonitrile or DMF.

    • Add thiophenol and potassium carbonate to the solution.

    • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

    • After completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with 1M NaOH solution to remove excess thiophenol, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Conclusion

The adoption of green chemistry principles in the nosylation and deprotection of amines offers substantial benefits over traditional methods. Solvent-free nosylation dramatically reduces waste and reaction times. Microwave-assisted deprotection utilizing a solid-supported thiol provides a rapid, high-yielding, and cleaner alternative to the use of hazardous reagents, with the added advantage of potential catalyst recycling. While the initial investment in specialized equipment or reagents may be a consideration, the long-term advantages in terms of efficiency, safety, and environmental responsibility make these green approaches highly attractive for modern synthetic chemistry in research and industrial settings.

References

cross-reactivity of 4-Nitrobenzenesulfonyl chloride with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 4-nitrobenzenesulfonyl chloride (nosyl chloride) with various functional groups. Understanding the chemoselectivity of this versatile reagent is crucial for its effective application in multi-step organic synthesis, particularly in the protection of amines and the activation of alcohols. This document summarizes the relative reactivity, provides supporting data from the literature, details experimental protocols for key reactions, and visualizes the underlying chemical principles.

Introduction to this compound

This compound, commonly abbreviated as p-NsCl or nosyl chloride, is a highly electrophilic reagent widely employed in organic synthesis.[1] Its reactivity stems from the sulfonyl chloride moiety (-SO₂Cl), which is further activated by the strong electron-withdrawing nitro group in the para position of the benzene ring. This electronic effect makes the sulfur atom highly susceptible to nucleophilic attack.

The primary applications of nosyl chloride include:

  • Protection of Amines: It reacts readily with primary and secondary amines to form stable sulfonamides (nosylamides).[1]

  • Activation of Alcohols: Its reaction with alcohols yields sulfonate esters (nosylates), which are excellent leaving groups in nucleophilic substitution and elimination reactions.[2]

This guide focuses on the cross-reactivity of nosyl chloride with common functional groups, providing a framework for predicting its behavior in complex molecules.

Comparative Reactivity of Functional Groups

The reaction of this compound with a nucleophile is a nucleophilic acyl substitution at the sulfonyl sulfur. The rate of this reaction is primarily governed by the nucleophilicity of the attacking functional group. The general order of nucleophilicity for the functional groups discussed here is:

Thiols > Amines > Alcohols > Water

This trend dictates the chemoselectivity of nosyl chloride, with more nucleophilic groups reacting preferentially.

Data Summary

While a single study providing a direct quantitative comparison of reaction rates of nosyl chloride with all functional groups is not available, the relative reactivity can be inferred from various sources and general principles of organic chemistry. The following table summarizes the qualitative reactivity and typical reaction conditions.

Functional GroupRelative ReactivityProductTypical Reaction Conditions
Primary/Secondary Amines Very HighSulfonamide (Nosylamide)Aprotic solvent (CH₂Cl₂, THF), Base (Pyridine, Triethylamine), 0 °C to room temperature.[3]
Thiols HighThiosulfonate (less common)Reaction is expected to be rapid; conditions would be similar to amines.
Alcohols ModerateSulfonate Ester (Nosylate)Aprotic solvent (CH₂Cl₂, Pyridine), Base (Pyridine, DMAP), 0 °C to room temperature.[4][5]
Water Low4-Nitrobenzenesulfonic acidHydrolysis occurs, especially at elevated temperatures or in the presence of a base.[2]

Reaction with Amines

The sulfonylation of amines is the most common application of nosyl chloride. The reaction is typically fast and high-yielding, forming robust sulfonamides that are stable to a wide range of reaction conditions.[6] This makes the nosyl group an excellent choice for amine protection.

Reaction with Alcohols

Nosyl chloride reacts with alcohols to form sulfonate esters. This transformation is crucial for converting a poor leaving group (hydroxyl) into an excellent one (nosylate), facilitating subsequent nucleophilic substitution or elimination reactions.[4][5] The reaction of nosyl chloride with alcohols is generally slower than with amines, allowing for the selective sulfonylation of amines in the presence of unprotected hydroxyl groups.[7]

Reaction with Thiols

Thiols are highly nucleophilic and are expected to react rapidly with nosyl chloride. However, the direct sulfonylation of thiols with nosyl chloride is not a widely used synthetic transformation. More commonly, thiols are used as nucleophiles to deprotect nosylamides, which proceeds via a nucleophilic aromatic substitution mechanism.[6]

Cross-Reactivity and Chemoselectivity

In a molecule containing multiple nucleophilic functional groups, this compound will react preferentially with the most nucleophilic group. This allows for the chemoselective modification of complex molecules. For instance, in an amino alcohol, the amine group can be selectively sulfonylated in the presence of the hydroxyl group by careful control of reaction conditions.[7]

Experimental Protocols

Protocol 1: Sulfonylation of a Primary Amine (Benzylamine)

Objective: To synthesize N-benzyl-4-nitrobenzenesulfonamide.

Materials:

  • Benzylamine

  • This compound

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Sulfonylation of an Alcohol (Benzyl Alcohol)

Objective: To synthesize benzyl 4-nitrobenzenesulfonate.

Materials:

  • Benzyl alcohol

  • This compound

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) in portions.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight, monitoring by TLC.

  • Quench the reaction by the slow addition of cold water.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Competitive Reaction of Nosyl Chloride with an Amino Alcohol

Objective: To demonstrate the chemoselective sulfonylation of the amine group in 4-amino-3-nitrobenzyl alcohol.[8]

Materials:

  • 4-amino-3-nitrobenzyl alcohol

  • This compound

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 4-amino-3-nitrobenzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.1 eq).

  • Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane over 30 minutes.

  • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature for an additional 2 hours.

  • Monitor the reaction by TLC to observe the formation of the N-sulfonylated product and the consumption of the starting material.

  • Work up the reaction as described in Protocol 1.

  • Analyze the product by ¹H NMR and mass spectrometry to confirm the selective N-sulfonylation.

Visualizations

G cluster_reactants Reactants cluster_products Products NosylCl 4-Nitrobenzenesulfonyl Chloride Sulfonamide Sulfonamide NosylCl->Sulfonamide Fastest SulfonateEster Sulfonate Ester NosylCl->SulfonateEster Slower Thiosulfonate Thiosulfonate NosylCl->Thiosulfonate Fast Amine Amine (R-NH₂) Alcohol Alcohol (R-OH) Thiol Thiol (R-SH)

Caption: Reaction pathways of this compound with various functional groups.

G Start Molecule with Amine, Alcohol, and Thiol groups NosylCl + 4-Nitrobenzenesulfonyl Chloride (1 eq) Start->NosylCl ThiolProduct Thiol is selectively sulfonylated NosylCl->ThiolProduct Probable (Thiol > Alcohol) AmineProduct Amine is selectively sulfonylated NosylCl->AmineProduct Most Probable (Amine > Alcohol) AlcoholProduct Alcohol is selectively sulfonylated NosylCl->AlcoholProduct Least Probable

Caption: Logical flow of chemoselectivity for this compound.

References

Characterization of N-Nosylated Products: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nosyl (Ns) group, a 2-nitrobenzenesulfonyl or 4-nitrobenzenesulfonyl moiety, is a common strategy in organic synthesis to protect amine functionalities. The robust nature of the nosyl group and its selective deprotection under mild conditions make it a valuable tool in the synthesis of complex molecules, including pharmaceuticals. Accurate characterization of these N-nosylated products is crucial to confirm their structure, purity, and stereochemistry. This guide provides a comprehensive comparison of X-ray crystallography with key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the characterization of N-nosylated compounds.

At a Glance: Method Comparison

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packingDetailed information about the chemical environment, connectivity, and spatial proximity of atomsMolecular weight and elemental composition; structural information from fragmentation patternsPresence of specific functional groups
Sample Requirements Single, high-quality crystalSoluble sample (typically mg scale)Small sample amount (µg to ng)Solid, liquid, or gas
Throughput Lower; crystal growth can be time-consumingHighHighHigh
Strengths Unambiguous determination of absolute structureExcellent for determining connectivity and solution-state conformationHigh sensitivity and accurate mass determinationQuick and easy identification of functional groups
Limitations Requires a suitable single crystal, which can be challenging to obtainCan be complex to interpret for large molecules; may not reflect solid-state conformationProvides limited information on stereochemistry and connectivityProvides limited information on the overall molecular structure

In-Depth Analysis: Techniques and Experimental Data

X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography provides an unparalleled, high-resolution three-dimensional map of a molecule's atomic arrangement in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine precise bond lengths, bond angles, and the absolute stereochemistry of a chiral center. This technique is definitive for confirming the successful installation of the nosyl group and the overall architecture of the synthesized molecule.

Experimental Data Example: 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol

A study on the synthesis of a novel piperidine derivative utilized X-ray crystallography to confirm its structure.[1]

Table 1: Crystallographic Data for 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol [1]

ParameterValue
Crystal System Monoclinic
Space Group Pc
a (Å) 9.2360(4)
b (Å) 10.7750(8)
c (Å) 13.4110(8)
β (˚) 124.162(4)
Volume (ų) 1104.35(12)
Z 2

The crystal structure revealed that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom of the nosyl group is a distorted tetrahedron.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified N-nosylated compound. This is often achieved through slow evaporation of the solvent, vapor diffusion, or cooling. For the example compound, crystals were obtained by slow evaporation from an ethyl acetate:methanol (3:1) solution.[1]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, into which an atomic model is built. The model is then refined against the experimental data to obtain the final, accurate molecular structure.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms (chemical shift), their connectivity through covalent bonds (scalar coupling), and their spatial proximity (Nuclear Overhauser Effect). For N-nosylated products, NMR is essential for confirming the attachment of the nosyl group to the nitrogen atom and for characterizing the rest of the molecular framework.

Experimental Data Example: N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide

The following data is for a representative sulfonamide, which demonstrates the typical NMR spectral features of a nosylated amine.[3]

Table 2: ¹H and ¹³C NMR Data for N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide in DMSO-d₆ [3]

¹H NMRChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH 10.23s-1H
Ar-H (nosyl) 8.37d8.42H
Ar-H (nosyl) 7.93d8.42H
Ar-H (phenyl) 7.00d8.42H
Ar-H (phenyl) 6.83d8.02H
OCH₃ 3.68s-3H
¹³C NMR Chemical Shift (δ, ppm)
C (Ar) 157.5, 150.2, 145.4, 129.7, 128.8, 125.0, 124.6, 114.9
OCH₃ 55.7

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified N-nosylated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments include 1D ¹H, ¹³C{¹H}, and often 2D experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign chemical shifts and coupling constants to the atoms in the molecule.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and can provide structural information through the analysis of fragmentation patterns. For N-nosylated products, MS is critical for confirming the molecular formula and for identifying characteristic fragments of the nosyl group and the parent molecule.

Experimental Data Example: 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol

The Fast Atom Bombardment (FAB) mass spectrum of this compound showed a molecular ion peak at m/z 453.14, corresponding to [M+H]⁺.[1]

Table 3: Key Mass Spectrometry Data

TechniqueIonization ModeObserved m/zInterpretation
FABPositive453.14[M+H]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the N-nosylated product in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Common ionization techniques for such compounds include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Acquire a full scan mass spectrum to determine the molecular weight. For structural information, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and inducing fragmentation.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern can be used to confirm the presence of the nosyl group and the structure of the rest of the molecule. Common fragmentations for sulfonamides include cleavage of the S-N bond and loss of SO₂.[4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups in a molecule. It is based on the absorption of infrared radiation by molecular vibrations. For N-nosylated products, IR spectroscopy can quickly confirm the presence of the sulfonyl group (SO₂) and the nitro group (NO₂), as well as other functional groups in the molecule.

Experimental Data Example: 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol

The IR spectrum of this compound showed characteristic absorption bands for the sulfonyl group.[1]

Table 4: Key IR Absorption Bands [1]

Functional GroupWavenumber (cm⁻¹)Description
SO₂ 1350Asymmetric stretching
SO₂ 1279Symmetric stretching
OH Broad bandStretching

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid (as a thin film), or in solution.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the characterization of an N-nosylated product, highlighting the complementary nature of the different analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of N-Nosylated Product Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR Confirmation Structural Confirmation & Purity Assessment IR->Confirmation desc_ir Quick functional group check IR->desc_ir MS->Confirmation desc_ms Molecular weight & formula MS->desc_ms Xray X-ray Crystallography NMR->Xray Informed Crystal Screening NMR->Confirmation desc_nmr Connectivity & solution structure NMR->desc_nmr Xray->Confirmation desc_xray Definitive 3D structure Xray->desc_xray

Caption: Workflow for the characterization of N-nosylated products.

Conclusion

The comprehensive characterization of N-nosylated products relies on the synergistic use of multiple analytical techniques. While IR spectroscopy provides a rapid check for key functional groups and mass spectrometry confirms the molecular weight, NMR spectroscopy offers detailed insights into the molecular connectivity in solution. Ultimately, X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional molecular structure, including absolute stereochemistry. The choice of techniques and the depth of analysis will depend on the specific goals of the research, but a combination of these methods provides the most complete and reliable characterization of N-nosylated products, ensuring their identity and quality for further applications in research and drug development.

References

A Comparative Analysis of 2-Nitro- vs. 4-Nitrobenzenesulfonyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. Among the arsenal of reagents for amine protection, nitrobenzenesulfonyl chlorides, commonly referred to as "nosyl chlorides," have carved out a significant niche. Their utility stems from the formation of stable sulfonamides that can be cleaved under mild conditions, a feature that distinguishes them from the more robust tosyl group. This guide provides a detailed comparative analysis of two prominent isomers: 2-nitrobenzenesulfonyl chloride (o-NsCl) and 4-nitrobenzenesulfonyl chloride (p-NsCl), offering experimental data and protocols to inform the selection of the optimal reagent for specific synthetic challenges.

Physicochemical and General Properties

The positional difference of the nitro group on the benzene ring imparts distinct physical and chemical properties to each isomer, which can influence their handling, reactivity, and applications.

Property2-Nitrobenzenesulfonyl ChlorideThis compound
Synonyms o-Nosyl chloride, o-NsClp-Nosyl chloride, p-NsCl
CAS Number 1694-92-498-74-8
Molecular Formula C₆H₄ClNO₄SC₆H₄ClNO₄S
Molecular Weight 221.62 g/mol 221.62 g/mol
Appearance Light yellow crystalline solidYellow to brown powder
Melting Point 63-67 °C75-81 °C
Solubility Soluble in dichloromethane and chloroform.Soluble in toluene, THF, dichloromethane, and ethyl acetate. Insoluble in water.[1]

Performance in Amine Protection

Both 2- and this compound react readily with primary and secondary amines under basic conditions to form the corresponding stable sulfonamides. The strong electron-withdrawing nature of the nitrobenzenesulfonyl group significantly reduces the nucleophilicity of the protected amine.

While direct comparative studies under identical conditions are sparse, the available literature indicates that both reagents provide high yields for the protection of a wide range of amines. The choice between the two often depends on the specific substrate and subsequent reaction conditions.

Table of Amine Protection Conditions and Yields

Amine SubstrateSulfonyl ChlorideBaseSolventTimeYield
4-Methoxybenzylamine2-Nitrobenzenesulfonyl chlorideTriethylamineDichloromethane20 min98% (crude)
Primary Amine (general)2-Nitrobenzenesulfonyl chloridePyridineDichloromethane2-16 hHigh
BenzhydrylamineThis compoundTriethylamineDichloromethane72 h91.3%
AmmoniaThis compoundAmmonia water-3 h~96%

Deprotection of Nosylamides: A Key Differentiator

The most significant distinction between the 2-nosyl and 4-nosyl protecting groups lies in their deprotection. Both are readily cleaved by nucleophilic aromatic substitution using soft nucleophiles, most commonly thiols, via a Meisenheimer complex intermediate. However, the ortho-nitro group in 2-nitrobenzenesulfonamides offers a distinct advantage in certain contexts.

During the thiolate-mediated deprotection of 4-nitrobenzenesulfonamides, a competing nucleophilic substitution reaction can occur where the nitro group itself is displaced by the thiolate. This side reaction is not observed with 2-nitrobenzenesulfonamides, which is attributed to steric hindrance around the nitro group in the ortho position.

Table of Deprotection Methods and Conditions

Protected AmineDeprotection ReagentsSolventConditionsYield
N,N-disubstituted 2-nitrobenzenesulfonamideThiophenol, Potassium HydroxideAcetonitrile50°C, 40 min89-91%
Primary/Secondary 2-nitrobenzenesulfonamideThiophenol, Potassium CarbonateAcetonitrile or DMFRoom Temp.High
N-methylbenzyl-2-nitrobenzenesulfonamidePolymer-supported thiophenol, Cs₂CO₃THFRoom Temp., 24 h96%
N-methylbenzyl-2-nitrobenzenesulfonamidePolymer-supported thiophenol, Cs₂CO₃THF80°C, 6 x 1 min (microwave)95%
4-Nitrobenzenesulfonamide (general)Thiophenol or Thioglycolate, K₂CO₃DMFRoom Temp.High

Experimental Protocols

Protocol 1: Protection of a Primary Amine using 2-Nitrobenzenesulfonyl Chloride

Objective: To synthesize N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide.

Materials:

  • 4-Methoxybenzylamine

  • 2-Nitrobenzenesulfonyl chloride

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzylamine (1.0 eq) and triethylamine (1.0 eq) in dichloromethane.

  • Cool the mixture in an ice-water bath.

  • Add 2-nitrobenzenesulfonyl chloride (0.9 eq) portion-wise over 5 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.

  • Quench the reaction by adding 1N HCl.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide.

Protocol 2: Deprotection of a 2-Nitrobenzenesulfonamide

Objective: To deprotect N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide.

Materials:

  • N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide

  • Thiophenol

  • Potassium hydroxide (KOH)

  • Acetonitrile

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

Procedure:

  • To a round-bottom flask, add thiophenol (2.5 eq) and acetonitrile.

  • Cool the mixture in an ice-water bath and slowly add an aqueous solution of KOH (2.5 eq).

  • Remove the ice bath and stir for 5 minutes.

  • Add a solution of the 2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile.

  • Heat the reaction mixture at 50°C for 40 minutes.

  • Cool the reaction to room temperature, dilute with water, and extract with dichloromethane.

  • Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 3: Protection of an Amine using this compound

Objective: To synthesize a 4-nitrobenzenesulfonamide from an amine.

Materials:

  • Amine (e.g., Benzhydrylamine)

  • This compound

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • Water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath.

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction under ice cooling for several hours, then allow it to warm to room temperature and stir for an extended period (e.g., 24-72 hours), monitoring by TLC.

  • Add water and 1N HCl to the reaction mixture and extract with dichloromethane.

  • Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate to obtain the product.

Visualizing the Synthesis and Decision-Making Process

To further clarify the application of these reagents, the following diagrams illustrate the general workflow, the deprotection mechanism, and a logical approach to selecting between the ortho and para isomers.

G cluster_protection Protection cluster_synthesis Further Synthesis cluster_deprotection Deprotection Primary/Secondary Amine Primary/Secondary Amine Protection Reaction Protection Reaction Primary/Secondary Amine->Protection Reaction + Nosyl Chloride + Base Protected Amine (Nosylamide) Protected Amine (Nosylamide) Protection Reaction->Protected Amine (Nosylamide) Intermediate Steps Intermediate Steps Protected Amine (Nosylamide)->Intermediate Steps e.g., Alkylation Alkylated Nosylamide Alkylated Nosylamide Intermediate Steps->Alkylated Nosylamide Deprotection Reaction Deprotection Reaction Alkylated Nosylamide->Deprotection Reaction + Thiol + Base Final Product (Amine) Final Product (Amine) Deprotection Reaction->Final Product (Amine)

Caption: General workflow for amine protection and deprotection using nitrobenzenesulfonyl chlorides.

G Nosylamide Nosylamide Thiolate Attack Thiolate Attack Nosylamide->Thiolate Attack + Thiolate (RS⁻) Meisenheimer Complex Meisenheimer Complex Thiolate Attack->Meisenheimer Complex Nucleophilic Aromatic Substitution Elimination Elimination Meisenheimer Complex->Elimination Rearrangement Free Amine Free Amine Elimination->Free Amine - SO₂ - Nitro-arylthiol

Caption: Mechanism of nosylamide deprotection via a Meisenheimer intermediate.

G start Choice of Nosyl Chloride q1 Potential for nucleophilic displacement of the nitro group in deprotection? start->q1 o_NsCl Use 2-Nitrobenzenesulfonyl Chloride (o-NsCl) q1->o_NsCl Yes p_NsCl 4-Nitrobenzenesulfonyl Chloride (p-NsCl) is a viable option q1->p_NsCl No

Caption: Decision-making for selecting between 2-nitro and this compound.

Conclusion

Both 2-nitrobenzenesulfonyl chloride and its 4-nitro isomer are highly effective reagents for the protection of amines, finding broad application in multi-step organic synthesis. The choice between them is nuanced. While both form stable sulfonamides and are cleaved under mild thiolytic conditions, the 2-nitrobenzenesulfonyl group offers a key advantage in preventing an undesirable side reaction—nucleophilic displacement of the nitro group—that can occur with the 4-nitro isomer during deprotection. For syntheses where this side reaction is a concern, 2-nitrobenzenesulfonyl chloride is the superior choice. In other cases, both reagents can be considered, with factors such as commercial availability, cost, and specific substrate reactivity guiding the final decision. This guide provides the foundational data and protocols to enable researchers to make an informed choice for their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 4-Nitrobenzenesulfonyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

4-Nitrobenzenesulfonyl chloride (p-NsCl) is a versatile reagent in organic synthesis, frequently employed for the protection of amines and the formation of sulfonates.[1][2][3] However, its reactivity also necessitates careful handling and adherence to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, focusing on immediate safety measures, operational plans, and step-by-step neutralization protocols.

Immediate Safety and Logistical Information

This compound is classified as a hazardous substance, causing severe skin burns, eye damage, and potential allergic skin reactions.[4][5] It is also harmful to aquatic life with long-lasting effects.[6][7] The compound is sensitive to moisture and will slowly hydrolyze in water.[1][5][8]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial when handling this compound.[9] The following table summarizes the required protective gear.

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles and a face shield are essential to protect against splashes.[4][9]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for damage before use and use proper removal techniques.[4][9]
Protective Clothing A chemical-resistant lab coat or apron is necessary. For larger quantities, fire/flame resistant and impervious clothing should be worn.[4][9]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[4][9] If there is a risk of exceeding exposure limits, a suitable respirator may be required.[6]

Spill Response:

In the event of a spill, evacuate personnel to a safe area.[4] Wearing the appropriate PPE, cover the spill with a dry, inert material such as sand or vermiculite.[8] Sweep up the absorbed material and place it into a suitable, closed container for disposal.[4] Avoid creating dust.[4] Do not allow the material to enter drains or waterways.[4][8]

Storage:

Store this compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[4][6] The container should be tightly closed to prevent contact with moisture.[8]

Disposal Plan: Neutralization of this compound

Disposal of this compound should be carried out by a licensed disposal company.[4] For small quantities of residual or waste material in a laboratory setting, a chemical neutralization process is recommended prior to disposal. The following protocol details the safe neutralization of this compound through slow addition to a cold, stirred solution of a weak base, such as sodium bicarbonate. This method converts the reactive sulfonyl chloride to the more stable and less hazardous sodium 4-nitrobenzenesulfonate.

Experimental Protocol: Neutralization of this compound

Objective: To safely neutralize small quantities of this compound for proper disposal.

Materials:

  • Waste this compound

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ice bath

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Preparation of Neutralizing Solution: In a fume hood, prepare a beaker with a stirred solution of at least a 2-molar excess of sodium bicarbonate in water. The exact volume will depend on the amount of this compound to be neutralized. For every 1 gram of this compound (molecular weight: 221.62 g/mol ), a minimum of 0.76 grams of sodium bicarbonate (molecular weight: 84.01 g/mol ) is required. It is recommended to use a larger excess (e.g., 3-4 molar equivalents) to ensure complete neutralization.

  • Cooling: Place the beaker containing the sodium bicarbonate solution in an ice bath and allow it to cool to below 10 °C.

  • Slow Addition: Slowly and carefully add the waste this compound to the cold, stirred sodium bicarbonate solution in small portions. Be cautious as the reaction may be exothermic and produce gas (carbon dioxide).

  • Reaction: Continue stirring the mixture in the ice bath for at least 2 hours to ensure the reaction goes to completion.

  • pH Check: After the reaction period, check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.

  • Disposal: The resulting aqueous solution of sodium 4-nitrobenzenesulfonate can be disposed of as aqueous waste, following all local, regional, and national hazardous waste regulations.[6] It is crucial to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal start Waste 4-Nitrobenzenesulfonyl Chloride Generated ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood prep_base Prepare Cold Sodium Bicarbonate Solution (>2 molar excess) fume_hood->prep_base add_slowly Slowly Add Waste to Bicarbonate Solution prep_base->add_slowly react Stir in Ice Bath for 2 Hours add_slowly->react check_ph Check pH of Solution react->check_ph check_ph->add_slowly pH < 7 (Add more base) consult_ehs Consult Institutional EHS for Final Disposal check_ph->consult_ehs pH 7-9 dispose Dispose as Aqueous Waste per Regulations consult_ehs->dispose

Caption: Workflow for the safe neutralization and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.